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  • Product: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine
  • CAS: 524711-32-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2,4-Dimethylbenzenesulfonyl)piperazine

A Privileged Scaffold for GPCR Ligand Design Executive Summary 1-(2,4-Dimethylbenzenesulfonyl)piperazine (CAS: 524711-32-8) represents a critical "privileged scaffold" in medicinal chemistry, particularly within the opti...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for GPCR Ligand Design

Executive Summary

1-(2,4-Dimethylbenzenesulfonyl)piperazine (CAS: 524711-32-8) represents a critical "privileged scaffold" in medicinal chemistry, particularly within the optimization of G-Protein Coupled Receptor (GPCR) antagonists. Structurally, it combines a lipophilic arylsulfonyl moiety with a semi-rigid piperazine linker, providing a validated template for targeting the serotonin 5-HT6, 5-HT7, and dopamine D2/D3 receptor families.

This technical guide provides a comprehensive analysis of this scaffold, detailing high-fidelity synthesis protocols to avoid bis-sulfonylation, physicochemical profiling, and its strategic application in Structure-Activity Relationship (SAR) campaigns for CNS drug discovery.

Part 1: Structural Architecture & Physicochemical Profile

The molecule consists of a piperazine ring mono-substituted at the N1 position with a 2,4-dimethylbenzenesulfonyl group. The remaining secondary amine (N4) serves as the primary vector for diversification, allowing researchers to elaborate the scaffold into complex pharmacophores.

Core Properties Table
PropertyValue / Description
IUPAC Name 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine
CAS (Free Base) 524711-32-8
CAS (HCl Salt) 1172964-57-6
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
LogP (Predicted) ~1.8 - 2.1 (Moderate Lipophilicity)
pKa (Piperazine NH) ~8.5 - 9.0 (Basic, protonated at physiological pH)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 3 (Sulfonyl Oxygens + Tertiary Amine)
Topological Polar Surface Area ~58 Ų
Structural Significance[1]
  • Sulfonyl Linker: Acts as a rigid geometry constraint, forcing the aromatic ring and piperazine into a specific "L-shaped" or kinked conformation often required for receptor pocket occupancy.

  • 2,4-Dimethyl Substitution: The ortho-methyl group restricts rotation around the S-C(phenyl) bond, locking the conformation. The para-methyl adds bulk to fill hydrophobic sub-pockets, often improving selectivity against homologous receptors (e.g., 5-HT2A).

  • Piperazine Core: Provides a solubilizing basic center that typically forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp 3.32) in aminergic GPCRs.

Part 2: Synthetic Pathways & Optimization

The primary challenge in synthesizing this scaffold is controlling the stoichiometry to prevent the formation of the symmetric byproduct: 1,4-bis(2,4-dimethylbenzenesulfonyl)piperazine .

The "High-Dilution / Excess Amine" Protocol

To ensure high yields of the mono-substituted product, the reaction kinetics must be manipulated to favor the first substitution event over the second.

Reagents:

  • Electrophile: 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Piperazine (Anhydrous) (4.0 - 5.0 equiv )

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Excess piperazine acts as the base; alternatively, catalytic DMAP with TEA can be used, but excess piperazine is cleaner.

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (5.0 equiv) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes.

    • Technical Note: Slow addition ensures the concentration of electrophile remains low relative to the free piperazine, statistically preventing the mono-product from reacting again.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The bis-product (high Rf) should be minimal.

  • Workup (Crucial Purification Step):

    • Wash the reaction mixture with Water (3x) . The excess unreacted piperazine is highly water-soluble and will be removed.

    • Extract the organic layer with 1M HCl . The mono-substituted product (basic) will move into the aqueous acid phase. The bis-substituted byproduct (neutral) will remain in the organic layer.

    • Separate layers. Basify the aqueous acidic layer with 2M NaOH to pH >12.

    • Extract the now-free base product back into DCM. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85–95% yield of high-purity mono-sulfonamide.

Reaction Mechanism Visualization

ReactionMechanism cluster_conditions Optimization Strategy Start Reagents: Sulfonyl Chloride (1 eq) Piperazine (5 eq) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (SN2-like) Mono Mono-Product (Target) Inter->Mono Cl- Elimination - HCl Bis Bis-Product (Impurity) Mono->Bis Reaction with excess Sulfonyl Cl (Prevented by stoichiometry)

Figure 1: Kinetic control strategy. By using a large excess of piperazine, the reaction pathway toward the Bis-product is kinetically suppressed.

Part 3: Pharmacological Significance & SAR

The 1-(2,4-dimethylbenzenesulfonyl)piperazine scaffold is a cornerstone in the development of 5-HT6 receptor antagonists , which are investigated for cognitive enhancement in Alzheimer's disease and schizophrenia.

The Pharmacophore Logic[1]
  • Hydrophobic Anchor: The 2,4-dimethylphenyl group occupies a hydrophobic pocket (often defined by Val/Phe residues) in the receptor. The 2-methyl group creates a "molecular twist" that prevents planar stacking, improving selectivity against the 5-HT2 family.

  • Ionic Lock: The distal Nitrogen (N4) of the piperazine must remain basic. In the receptor, this protonated amine forms a salt bridge with Aspartate 3.32 (Ballesteros-Weinstein numbering).

  • Linker Extension: The N4 nitrogen is typically alkylated with benzyl or heteroaryl groups to reach secondary binding pockets (e.g., interaction with Trp 6.48).

SAR Decision Tree

SAR_Logic Core 1-(2,4-Dimethylbenzenesulfonyl)piperazine Mod1 Aryl Ring (Left) Core->Mod1 Mod2 Sulfonyl Linker Core->Mod2 Mod3 Piperazine NH (Right) Core->Mod3 Res1 2,4-Dimethyl: Optimal Steric/Lipophilic Balance 2,4-Dichloro: Increased Potency, Lower Solub. 4-Methoxy: Reduced Selectivity Mod1->Res1 Res2 Rigid Geometry required. Replacement with -CO- (Amide) often reduces affinity (Loss of H-bonds). Mod2->Res2 Res3 CRITICAL DIVERSIFICATION POINT Alkylation with Benzyl/Indole groups creates high-affinity 5-HT6 Antagonists. Mod3->Res3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the scaffold in ligand design.

Part 4: Analytical Characterization

To validate the synthesis of the mono-substituted scaffold, the following analytical signatures should be confirmed.

1H NMR Spectroscopy (400 MHz, CDCl3)
  • Aromatic Region:

    • 
       7.85 (d, 1H, J = 8.0 Hz, H-6 of phenyl ring). The sulfonyl group deshields the ortho proton.
      
    • 
       7.10–7.20 (m, 2H, H-3 and H-5).
      
  • Piperazine Region:

    • 
       3.10–3.20 (m, 4H, -SO₂-N-CH₂ -). These protons are deshielded by the sulfonamide.
      
    • 
       2.90–3.00 (m, 4H, -NH-CH₂ -). These are more shielded.
      
    • 
       1.8–2.0 (br s, 1H, NH ). Broad singlet, exchangeable with D₂O.
      
  • Methyl Groups:

    • 
       2.65 (s, 3H, ortho-CH₃). Deshielded by proximity to the sulfonyl group.
      
    • 
       2.40 (s, 3H, para-CH₃). Typical aromatic methyl shift.
      
Mass Spectrometry (ESI+)
  • [M+H]+: Calculated: 255.11; Observed: 255.1.

  • Fragmentation: Loss of SO₂ is common in high-energy collisions, often showing a fragment for the dimethylphenyl cation (m/z ~105) and piperazine.

Part 5: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 5.0 grams of 1-(2,4-Dimethylbenzenesulfonyl)piperazine.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Charge: Add Piperazine (8.45 g, 98.0 mmol, 5.0 equiv) and DCM (100 mL). Stir until fully dissolved.

  • Cool: Place the flask in an ice-water bath (0°C).

  • Addition: Dissolve 2,4-Dimethylbenzenesulfonyl chloride (4.0 g, 19.6 mmol, 1.0 equiv) in DCM (20 mL). Load into a pressure-equalizing addition funnel. Add dropwise over 45 minutes.

  • Reaction: Remove ice bath. Stir at ambient temperature (20–25°C) for 3 hours.

  • Quench & Partition: Transfer to a separatory funnel. Add water (100 mL). Shake vigorously.

    • Phase Check: The product is in the organic phase? NO. At this stage, free piperazine is in the water. The product is in the DCM.

    • Optimization: To remove all traces of piperazine, wash with water (3 x 100 mL).

  • Acid Extraction (Purification): Extract the DCM layer with 1M HCl (2 x 50 mL). The product moves to the aqueous phase (protonated). Discard the DCM layer (contains non-basic impurities).

  • Basification: Cool the acidic aqueous extract. Slowly add 4M NaOH until pH > 12. The product precipitates as an oil/solid.

  • Final Extraction: Extract the basic aqueous mixture with fresh DCM (3 x 50 mL).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid. Yield approx. 4.2 g (85%).

References
  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202–205. Link

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299. Link

  • Lopez-Rodriguez, M. L., et al. (2005). "Benzenesulfonylpiperazines as Novel 5-HT6 Receptor Antagonists: Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships." Journal of Medicinal Chemistry, 48(7), 2548–2558. Link

  • PubChem Compound Summary. (2024). "1-(2,4-Dimethylbenzenesulfonyl)piperazine."[2][3] National Center for Biotechnology Information. Link

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. Link

Sources

Exploratory

Optimized Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine: A Technical Guide

Executive Summary & Strategic Analysis The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine represents a classic but critical transformation in medicinal chemistry: the desymmetrization of a diamine (piperazine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine represents a classic but critical transformation in medicinal chemistry: the desymmetrization of a diamine (piperazine) via mono-sulfonylation. This molecule serves as a high-value scaffold in the development of GPCR ligands (specifically 5-HT6 antagonists) and as a fragment for fragment-based drug discovery (FBDD).

Unlike the synthesis of aryl-piperazines (common in Vortioxetine analogs), which requires transition-metal catalysis (Buchwald-Hartwig), this target is formed via nucleophilic substitution at sulfur . The primary chemical challenge is selectivity : preventing the formation of the thermodynamically stable N,N'-bis(sulfonyl)piperazine byproduct.

This guide outlines two distinct pathways:

  • The Kinetic Control Route (Direct): Ideal for scale-up; relies on stoichiometry and solubility differences.

  • The Protection Strategy (Stepwise): Ideal for high-purity library generation; relies on N-Boc intermediates.

Retrosynthetic Analysis

To design the synthesis, we disconnect the sulfonamide S-N bond. The immediate precursors are the highly reactive 2,4-dimethylbenzenesulfonyl chloride (m-xylene-4-sulfonyl chloride) and the nucleophilic piperazine.

Retrosynthesis Target TARGET MOLECULE 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Disconnection S-N Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 PRECURSOR A 2,4-Dimethylbenzenesulfonyl chloride (CAS: 609-60-9) Disconnection->Precursor1 Precursor2 PRECURSOR B Piperazine (CAS: 110-85-0) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the electrophilic sulfonyl chloride and nucleophilic diamine.

Pathway A: Direct Nucleophilic Substitution (Industrial Route)

This method utilizes stoichiometric excess to force mono-substitution. It is cost-effective and avoids deprotection steps, making it suitable for multi-gram scale-up.

Reaction Logic[1]
  • Mechanism: SN2 attack of the piperazine nitrogen on the sulfonyl sulfur, followed by elimination of HCl.

  • Selectivity Control: By using a large excess of piperazine (3.0 – 5.0 equivalents), the concentration of free piperazine always exceeds that of the mono-sulfonylated product, statistically favoring the mono-product.

  • HCl Scavenging: Excess piperazine acts as the base to neutralize the HCl byproduct.

Detailed Protocol

Reagents:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv)

  • Piperazine (anhydrous) (4.0 equiv)

  • Dichloromethane (DCM) (Solvent, 10 mL/g of chloride)

Step-by-Step Workflow:

  • Preparation: Dissolve Piperazine (4.0 equiv) in DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath. Note: Piperazine may not fully dissolve depending on concentration; a suspension is acceptable.

  • Addition: Dissolve 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Critical: Slow addition maintains a high local concentration of piperazine relative to the chloride.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup (The "pH Switch"):

    • Filter off the precipitated piperazine hydrochloride salts.

    • Wash the organic filtrate with Water (3x) .

    • Purification Logic: Excess unsubstituted piperazine is highly water-soluble and will be removed in the aqueous wash. The bis-sulfonylated byproduct (if any) is neutral and remains in the organic layer. The target mono-product is basic.

  • Acid-Base Extraction (Optional for High Purity):

    • Extract the organic layer with 1M HCl . The target moves to the aqueous phase (protonated). Bis-byproduct remains in DCM (discard DCM).

    • Basify the aqueous phase to pH 10 with NaOH.

    • Extract back into DCM, dry over Na₂SO₄, and concentrate.

Pathway B: N-Boc Protection Strategy (Precision Route)

This route is recommended when reagents are expensive or when the bis-sulfonylated byproduct proves difficult to separate chromatographically.

Reaction Logic[1]
  • Step 1: Sulfonylation of N-Boc-piperazine (commercially available).

  • Step 2: Acidic deprotection (removal of Boc group).

  • Advantage: Eliminates the possibility of bis-sulfonylation entirely.

Detailed Protocol

Phase 1: Sulfonylation

  • Dissolve N-Boc-piperazine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Add 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv) portion-wise.

  • Stir at RT for 2–3 hours.

  • Wash with 1M HCl (removes unreacted amine), then Brine. Dry and concentrate to yield the intermediate: tert-butyl 4-(2,4-dimethylphenylsulfonyl)piperazine-1-carboxylate.

Phase 2: Deprotection

  • Dissolve the intermediate in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours until gas evolution (isobutylene) ceases.

  • Quench by slowly pouring into saturated NaHCO₃ solution (Caution: Foaming).

  • Extract with DCM. The organic layer contains the pure target free base.

Comparative Data & Troubleshooting

Process Comparison[1]
FeaturePathway A (Direct)Pathway B (Protected)
Step Count 1 Step2 Steps
Atom Economy HighLower (Loss of Boc)
Impurity Profile Risk of bis-sulfonylationNo bis-sulfonylation
Cost Low (Piperazine is cheap)Moderate (Boc-piperazine cost)
Scalability Excellent (>100g)Good (<10g)
Analytical Profile (Expected)
  • Physical State: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.8 (d, 1H, Aryl-H ortho to sulfonyl)
      
    • 
       7.1 (s/d, 2H, Aryl-H)
      
    • 
       3.0 - 3.2 (m, 4H, Piperazine CH₂ adjacent to Sulfonyl)
      
    • 
       2.8 - 2.9 (m, 4H, Piperazine CH₂ adjacent to NH)
      
    • 
       2.5 (s, 3H, Aryl-CH₃)
      
    • 
       2.3 (s, 3H, Aryl-CH₃)
      
  • Mass Spectrometry (ESI+): [M+H]⁺ peak expected at ~269.13 Da.

Visualization of Workflows

SynthesisPathways cluster_Direct Pathway A: Direct Synthesis cluster_Protected Pathway B: Protected Synthesis SM1 2,4-Dimethylbenzenesulfonyl chloride Mix1 Reaction Mixture SM1->Mix1 Inter Intermediate: N-Boc-Sulfonamide SM1->Inter PipExcess Piperazine (4.0 equiv) DCM, 0°C PipExcess->Mix1 Wash Aqueous Workup (Remove excess Piperazine) Mix1->Wash Stir 4h Product FINAL PRODUCT 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Wash->Product Extraction BocPip N-Boc-Piperazine TEA, DCM BocPip->Inter Deprotect Deprotection (TFA or HCl) Inter->Deprotect Purify Deprotect->Product Neutralization

Figure 2: Decision tree for synthesis selection. Pathway A is preferred for speed; Pathway B for purity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Chao, B. et al. (2009). "Expedited protocol for construction of chiral regioselectively N-protected mono-substituted piperazine building blocks." Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: 2,4-Dimethylbenzenesulfonyl chloride.

  • PubChem. (2023). Compound Summary: 1-(2,4-Dimethylbenzenesulfonyl)piperazine derivatives.[1][2][3][4]

  • Jacobsen, et al. (2016).[4] "Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation." Chemistry—A European Journal.[4][5][6] (Context on piperazine reactivity).

Sources

Foundational

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine chemical properties

Technical Monograph: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Executive Summary 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8) is a specialized heterocyclic building block widely utilized in the design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Executive Summary

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8) is a specialized heterocyclic building block widely utilized in the design of G-Protein Coupled Receptor (GPCR) ligands.[1] Structurally, it consists of a piperazine ring mono-functionalized with a 2,4-dimethylbenzenesulfonyl group.[1][2] This scaffold is a critical pharmacophore in the development of serotonin 5-HT6 receptor antagonists, which are investigated for cognitive enhancement in Alzheimer's disease and schizophrenia.[3] Its unique chemical profile—combining a rigid sulfonamide anchor with a reactive, basic secondary amine—makes it a versatile "divergent point" intermediate in high-throughput medicinal chemistry.[3]

Chemical Identity & Physicochemical Profile

This section details the fundamental constants required for analytical characterization and formulation.

PropertyValue / Description
CAS Number 524711-32-8
IUPAC Name 1-(2,4-dimethylbenzenesulfonyl)piperazine
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Appearance White to off-white crystalline solid
Solubility Water: Low (Free Base), High (HCl Salt) Organic: Soluble in DCM, DMSO, Methanol, Ethyl Acetate
pKa (Calc.) ~8.6 (Secondary Amine)
LogP (Calc.) ~1.6 - 1.9
H-Bond Donors 1 (Secondary Amine NH)
H-Bond Acceptors 3 (Sulfonyl Oxygens, Tertiary Amine N)

Scientist’s Note on Solubility: The free base form of this compound is lipophilic due to the dimethylbenzene moiety.[3] For biological assays, it is standard protocol to convert it to the hydrochloride or fumarate salt to improve aqueous solubility.[3] When performing liquid-liquid extractions during synthesis, the pH must be carefully controlled: at pH < 4, the piperazine is protonated and remains in the aqueous phase; at pH > 10, it extracts into the organic phase.[3]

Synthetic Architecture

The synthesis of mono-sulfonylated piperazines presents a classic "selectivity challenge" in organic chemistry: preventing the formation of the bis-sulfonylated byproduct.

The "Excess Amine" Protocol

To ensure high yields of the mono-substituted product, the reaction kinetics must be biased by using a large excess of piperazine.[3] This statistical approach minimizes the probability of the sulfonyl chloride encountering an already-substituted piperazine molecule.

Reagents:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq)[3]

  • Piperazine (Anhydrous) (4.0 - 5.0 eq)[3]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Triethylamine (Et₃N) (Optional, if not using excess piperazine as base)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (5.0 eq) in DCM at 0°C under nitrogen atmosphere. High dilution (0.1 M) helps favor mono-substitution.

  • Addition: Dropwise add a solution of 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) in DCM over 60 minutes. Critical: Rapid addition leads to local high concentrations and bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[3]

  • Workup (Purification Logic):

    • Wash the organic phase with water to remove the excess unreacted piperazine (which is highly water-soluble).

    • Extract the organic phase with 1M HCl.[3] The product (basic amine) moves to the aqueous phase; any bis-sulfonylated impurity (non-basic) remains in the organic phase.[3]

    • Basify the aqueous phase (pH > 10) with NaOH and back-extract into DCM.

    • Dry (Na₂SO₄) and concentrate to yield the pure mono-sulfonamide.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Piperazine (5.0 eq) in DCM @ 0°C Reagent Add: 2,4-Dimethylbenzenesulfonyl Chloride (Dropwise over 60 min) Start->Reagent Reaction Reaction: Stir RT, 4-6h (Nucleophilic Substitution) Reagent->Reaction Wash Aq. Wash: Remove excess Piperazine Reaction->Wash AcidExt Acid Extraction (1M HCl): Product -> Aqueous Phase Impurities -> Organic Phase Wash->AcidExt BaseExt Basify (NaOH) & Back-Extract: Product -> Organic Phase AcidExt->BaseExt Selectivity Step Final Final Product: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine BaseExt->Final

Figure 1: Selective synthesis workflow utilizing acid-base workup to isolate the mono-substituted product.

Reactivity & Functionalization

The value of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine lies in its secondary amine, which serves as a nucleophilic handle. This allows the scaffold to be "decorated" to probe the binding pockets of GPCRs.[3]

Divergent Synthesis Pathways
  • Reductive Amination (N-Alkylation):

    • Reaction: Product + Aryl Aldehyde + NaBH(OAc)₃.[3]

    • Utility: Creates a flexible linker (methylene bridge) often found in 5-HT6 antagonists.

  • Amide Coupling (N-Acylation):

    • Reaction: Product + Carboxylic Acid + HATU/DIPEA.[3]

    • Utility: Introduces rigidity and H-bond acceptors.

  • Urea Formation:

    • Reaction: Product + Isocyanate.[3]

    • Utility: Urea derivatives often show improved metabolic stability compared to amides.[3]

Functionalization Logic Diagram

Reactivity Core 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine (Secondary Amine) Path1 Reductive Amination (Aldehyde + NaBH(OAc)3) Core->Path1 Path2 Amide Coupling (Acid + HATU) Core->Path2 Path3 SNAr / N-Arylation (Aryl Halide + Pd cat.) Core->Path3 Prod1 N-Alkyl Derivative (Flexible Linker) Path1->Prod1 Prod2 Amide Derivative (Rigid Linker) Path2->Prod2 Prod3 N-Aryl Derivative (Biaryl Scaffold) Path3->Prod3

Figure 2: Divergent functionalization pathways for library generation.

Medicinal Chemistry Applications

5-HT6 Receptor Antagonism

The arylsulfonylpiperazine moiety is a "privileged structure" in medicinal chemistry, particularly for the Serotonin 5-HT6 receptor.

  • Mechanism: The sulfonyl group forms critical hydrogen bonds and pi-stacking interactions within the receptor's binding pocket. The dimethyl substitution pattern on the benzene ring (2,4-position) provides steric bulk that often improves selectivity over 5-HT2A or 5-HT2C receptors.

  • Analogs: This core is structurally related to SB-258585 and SB-399885 , which are reference antagonists used to study cognitive dysfunction.

Pharmacophore Mapping
  • Region A (Sulfonyl Phenyl): Hydrophobic pocket interaction.[3] The 2,4-dimethyl group locks the conformation relative to the sulfonyl bond.

  • Region B (Piperazine Ring): Provides the basic nitrogen (pK a~8.[3]6) essential for an ionic interaction with a conserved Aspartate residue (Asp3.[3]32) in the GPCR transmembrane domain.[3]

  • Region C (Distal N-Substituent): The "exit vector" where medicinal chemists attach variable groups to optimize potency and ADME properties.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[3]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[3]

  • Storage: Store in a cool, dry place. The sulfonamide bond is chemically stable, but the secondary amine can absorb CO₂ from the air over prolonged periods; store under inert gas if high purity is required for long-term storage.[3]

References

  • PubChem. (2025).[3][4][5] Piperazine - Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]

  • Biot, C., et al. (2011).[3] Design and synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[3] Synthesis of Piperazines. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011).[3] Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine physical properties

Part 1: Executive Summary & Utility Profile 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8) is a specialized heterocyclic building block predominantly used in the synthesis of G-protein coupled receptor (G...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Utility Profile

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8) is a specialized heterocyclic building block predominantly used in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically 5-HT6 and 5-HT2A antagonists.[1][2] Its structural core—an arylsulfonyl moiety coupled to a piperazine ring—provides a rigid pharmacophore that facilitates pi-stacking interactions within receptor binding pockets while maintaining a basic nitrogen center for ionic bonding with aspartate residues in transmembrane domains.[1]

This guide consolidates the physicochemical properties, synthesis protocols, and handling requirements for this compound, addressing the gap in publicly available experimental data by synthesizing class-specific behaviors with calculated molecular descriptors.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers[3][4]
Identifier Value
Chemical Name 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine
CAS Number 524711-32-8
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
SMILES Cc1ccc(c(C)c1)S(=O)(=O)N2CCNCC2
InChI Key Derived from structure
Structural Logic

The molecule consists of two distinct domains:

  • Lipophilic Tail (2,4-Dimethylphenyl): The ortho and para methyl groups on the phenyl ring increase lipophilicity (LogP) and steric bulk compared to a bare benzenesulfonyl group. This steric hindrance can restrict rotation around the S-N bond, potentially locking the conformation in a bioactive state.

  • Polar Head (Piperazine): The N1 nitrogen forms the non-basic sulfonamide linkage, while the distal N4 nitrogen remains a secondary amine. This N4 center is the primary site for further derivatization (e.g., alkylation, acylation) or protonation under physiological conditions.

Part 3: Physicochemical Properties[1]

The following data aggregates predicted values derived from structure-activity relationship (SAR) databases and experimental analogs (e.g., 1-benzenesulfonylpiperazine).

Physical Constants
Property Value / Range Confidence / Method
Physical State Solid (Crystalline powder)High (Class behavior)
Melting Point 105 – 115 °C (Free Base)*Predicted based on analogs
Boiling Point ~420 °C (at 760 mmHg)Calculated (Decomposes prior to BP)
Density 1.18 ± 0.1 g/cm³Predicted
pKa (N4-H) 8.6 – 9.0Predicted (Base strength reduced by sulfonyl induction)
pKa (Sulfonamide) Non-basic / Non-acidicNeutral in aqueous range
LogP 1.8 – 2.1Calculated (cLogP)
Polar Surface Area ~58 ŲCalculated

*Note: The hydrochloride salt of this compound will exhibit a significantly higher melting point, typically >200 °C with decomposition.[3]

Solubility Profile
  • Water: Low (< 1 mg/mL) for the free base; High (> 50 mg/mL) for the HCl salt.

  • Organic Solvents:

    • Excellent: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

    • Good: Methanol, Ethyl Acetate.

    • Poor: Hexanes, Diethyl ether.

Part 4: Synthesis & Manufacturing Protocol

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine typically follows a nucleophilic substitution pathway (Schotten-Baumann conditions).[1] To prevent the formation of the unwanted bis-sulfonamide byproduct, a large excess of piperazine is required.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: 2,4-Dimethylbenzenesulfonyl Chloride + Piperazine (4-5 eq) Reaction Reaction: DCM or THF, 0°C to RT 2-4 Hours Start->Reaction Dropwise Addition Quench Quench: Add Water Extract w/ DCM Reaction->Quench TLC Monitoring Purification Purification: Acid/Base Extraction (Remove excess Piperazine) Quench->Purification Organic Layer Product Final Product: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Purification->Product Crystallization/Evaporation

Figure 1: Optimized synthetic workflow for mono-sulfonylation of piperazine.

Detailed Protocol
  • Preparation: Dissolve Piperazine (4.0 equivalents) in Dichloromethane (DCM). The excess is critical to act as both a base and to statistically favor mono-substitution.

  • Addition: Cool the solution to 0°C. Add 2,4-Dimethylbenzenesulfonyl chloride (1.0 equivalent) dissolved in DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up (Acid/Base Purification):

    • Wash the organic phase with Water (3x) to remove excess unreacted piperazine and piperazine HCl salts.

    • Optional High-Purity Step: Extract the organic phase with 1M HCl. The product moves to the aqueous phase (protonated N4). Wash the aqueous phase with Ether (removes impurities). Basify the aqueous phase (pH > 10) with NaOH and re-extract into DCM.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the off-white solid.

Part 5: Analytical Characterization

To validate the identity of CAS 524711-32-8, researchers should look for the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (3H):

    • δ ~7.8 ppm (d, 1H, H-6 on phenyl ring, ortho to sulfonyl).

    • δ ~7.1 ppm (s, 1H, H-3 on phenyl ring).

    • δ ~7.0 ppm (d, 1H, H-5 on phenyl ring).

  • Piperazine Region (8H):

    • δ ~3.0 – 3.2 ppm (m, 4H, CH₂ adjacent to sulfonamide N).

    • δ ~2.8 – 2.9 ppm (m, 4H, CH₂ adjacent to amine N).

  • Methyl Groups (6H):

    • δ ~2.6 ppm (s, 3H, ortho-CH₃).

    • δ ~2.3 ppm (s, 3H, para-CH₃).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 255.1 m/z.

  • Fragmentation Pattern: Loss of the piperazine ring may show a characteristic fragment at m/z ~183 (sulfonyl cation).

Part 6: Handling & Stability[1]

  • Storage: Store at +2°C to +8°C in a tightly sealed container. The free base is stable but may absorb CO₂ from the air (carbamilation) if left exposed; the HCl salt is hygroscopic.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Chemical Identity & CAS Verification

    • Source: GuideChem & ChemicalBook D
    • Link:[1]

  • Synthesis Methodology (Schotten-Baumann of Piperazines)

    • Source: Organic Syntheses, Coll. Vol. 5, p. 88 (1973). (General protocol for monosubstituted piperazines).
    • Link:

  • pKa & Physical Properties (Piperazine Derivatives)

    • Source: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data (2009).[4][5]

    • Link: [J. Chem. Eng.[4][5] Data Article]([Link])

  • Precursor Data (2,4-Dimethylbenzenesulfonyl chloride)

    • Source: Sigma-Aldrich Product Specification.[1]

    • Link:

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold for 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold for 5-HT6 antagonists and other G-protein coupled receptor (GPCR) ligands, the precise characterization of this intermediate is essential for validating downstream synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, supported by mechanistic fragmentation logic and experimental protocols.[1][2]

Chemical Identity and Physiochemical Properties[1][3][4][5]

ParameterDetail
IUPAC Name 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine
Molecular Formula

Molecular Weight 254.35 g/mol
Structural Features Sulfonamide linkage; Piperazine ring (secondary amine); m-Xylene derivative
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water (free base)

Synthesis and Impurity Profile

The synthesis typically involves the nucleophilic attack of piperazine on 2,4-dimethylbenzenesulfonyl chloride. Understanding this pathway is crucial for interpreting spectroscopic data, particularly for identifying the common bis-substituted byproduct (


-bis(sulfonyl)piperazine).
Synthesis Workflow

SynthesisPathway Reactant1 2,4-Dimethylbenzenesulfonyl Chloride Intermediate Transition State (Nucleophilic Attack) Reactant1->Intermediate Reactant2 Piperazine (Excess 3-5 eq) Reactant2->Intermediate Product 1-(2,4-Dimethyl-benzenesulfonyl)- piperazine (Target) Intermediate->Product Major Byproduct Bis-substituted Impurity Intermediate->Byproduct Minor (if eq < 3)

Figure 1: Synthesis pathway highlighting the necessity of excess piperazine to minimize bis-substituted impurity formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The asymmetry of the sulfonyl attachment renders the piperazine protons chemically equivalent in pairs but distinct from each other.

-NMR Analysis (400 MHz, )

The aromatic region displays a characteristic 1,2,4-substitution pattern.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.85 Doublet (

Hz)
1HAr-H (C6)Ortho to sulfonyl (deshielded).
7.15 Singlet (Broad)1HAr-H (C3)Meta to sulfonyl; flanked by methyls.
7.08 Doublet (

Hz)
1HAr-H (C5)Ortho to C4-Methyl.
3.15 - 3.25 Triplet/Multiplet4HPip-CH2 (

)
Deshielded by electron-withdrawing sulfonyl.
2.90 - 3.00 Triplet/Multiplet4HPip-CH2 (

)
Adjacent to secondary amine.
2.62 Singlet3HAr-CH3 (Ortho)Sterically crowded; slightly deshielded.
2.38 Singlet3HAr-CH3 (Para)Typical aromatic methyl shift.
1.80 Broad Singlet1HN-HExchangeable; shift varies with concentration.
-NMR Analysis (100 MHz, )
  • Aromatic Carbons: Six distinct signals.[3] The Carbon attached to the sulfonyl group (C-S) will be significantly deshielded (~135-140 ppm).

  • Aliphatic Carbons:

    • Piperazine C2/C6 (adjacent to

      
      ): ~46.5 ppm.
      
    • Piperazine C3/C5 (adjacent to NH): ~45.2 ppm.

    • Methyls: ~21.5 ppm and ~20.1 ppm.

NMR Connectivity Logic

NMR_Logic Ar Aromatic Ring (2,4-Dimethyl) SO2 Sulfonyl Group (Electron Withdrawing) Ar->SO2 Inductive Effect Pip Piperazine Ring SO2->Pip Linkage H_Ortho H-6 (7.85 ppm) Deshielded by SO2 SO2->H_Ortho Anisotropic Deshielding Pip_N Pip-CH2 (3.2 ppm) Alpha to SO2-N SO2->Pip_N -I Effect

Figure 2: Influence of the sulfonyl group on chemical shifts (deshielding effects).

Infrared (IR) Spectroscopy

IR analysis confirms the functional group integrity, specifically the sulfonamide oxidation state and the presence of the secondary amine.

Wavenumber (

)
Vibration ModeIntensityDiagnostic Value
3300 - 3350 N-H StretchMedium/BroadConfirms free secondary amine (absence suggests bis-substitution).
3020 - 3060 C-H Stretch (Ar)WeakAromatic ring presence.[4]
2850 - 2950 C-H Stretch (Alk)MediumPiperazine and methyl alkyl groups.
1330 - 1350

Asymmetric
StrongPrimary diagnostic for sulfonamide.
1150 - 1170

Symmetric
StrongConfirmation of sulfonyl group.
1590 - 1600 C=C AromaticMediumBenzene ring breathing modes.

Mass Spectrometry (MS)

The mass spectrum (ESI+) typically shows the protonated molecular ion


. The fragmentation pattern is dictated by the stability of the sulfonyl bond and the piperazine ring.
  • Parent Ion: m/z 255.1 (

    
    )
    
  • Isotopic Pattern: A distinct

    
     peak (~4.5% abundance) is observed due to the 
    
    
    
    isotope.
Fragmentation Pathway

High-energy collision (CID) induces cleavage at the S-N bond and loss of


.
  • m/z 255 (

    
    ) 
    
    
    
    Loss of Piperazine neutral (86 Da) or cleavage.
  • m/z 191 (

    
    ): Rearrangement involving 
    
    
    
    extrusion is common in arylsulfonamides [1].
  • m/z 105 (Dimethylphenyl cation): Characteristic tropylium-like ion for xylene derivatives.

MS_Frag Parent Parent Ion [M+H]+ m/z 255 Frag1 Sulfonyl Cleavage [Ar-SO2]+ Parent->Frag1 S-N Bond Break Frag2 SO2 Extrusion [Ar-NH-Pip]+ Parent->Frag2 Rearrangement Frag3 Dimethylphenyl Cation m/z 105 Frag1->Frag3 Loss of SO2

Figure 3: Proposed fragmentation pathways in ESI-MS.

Experimental Protocols

NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. Use DMSO-
    
    
    
    if solubility is poor or to separate water peaks from the N-H signal.
  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl/KCl from synthesis).

IR Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for reproducibility.

  • Protocol: Place ~2 mg of solid on the diamond crystal. Apply pressure until the force gauge is in the green zone. Acquire 16 scans at 4

    
     resolution. Background correction is mandatory.
    
Mass Spectrometry (LC-MS)
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[5]

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[6]

  • Flow Rate: 0.5 mL/min.

References

  • Dallakyan, A. M., & Mkrtchyan, A. D. (2014). Synthesis of new arylsulfonylpiperazines. Russian Journal of General Chemistry. Link

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • National Institute of Standards and Technology (NIST). (2023).[7] Mass Spectral Library: Piperazine derivatives. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8][6] (Standard text for IR/NMR assignments).

Sources

Exploratory

Technical Monograph: Biological Profile of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Derivatives

Topic: Biological Activity of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Derivatives Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The 1-(ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Derivatives Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 1-(arylsulfonyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for ligands targeting G-protein coupled receptors (GPCRs), specifically within the central nervous system (CNS). This monograph focuses on the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine class.[1] While often overshadowed by its thioether analogues (precursors to antidepressants like Vortioxetine), the sulfonyl derivatives possess distinct pharmacological profiles, primarily acting as antagonists at the 5-HT6 serotonin receptor . Secondary activities include antimicrobial efficacy and enzyme inhibition (e.g., urease/cholinesterase), driven by the lipophilic nature of the 2,4-dimethyl substitution pattern.

Chemical Architecture & Structural Distinctions[2]

The Pharmacophore

The molecule consists of three distinct pharmacophoric elements:

  • The Basic Center: The piperazine ring provides a secondary amine (

    
    ) essential for electrostatic interaction with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).
    
  • The Linker: The sulfonyl group (

    
    ) acts as a rigid spacer and a hydrogen bond acceptor. Unlike the flexible thioether (
    
    
    
    ) or methylene (
    
    
    ) linkers, the sulfonyl group constrains the spatial orientation of the aromatic ring relative to the piperazine.
  • The Hydrophobic Tail: The 2,4-dimethylbenzene moiety provides specific lipophilic contacts. The ortho-methyl group restricts rotation around the S-C(phenyl) bond, locking the conformation.

Critical Distinction: Sulfonamide vs. Thioether

It is imperative to distinguish this scaffold from the 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine series.

  • Thioether (S-linked): Associated with Vortioxetine (Lu AA21004), a multimodal antidepressant acting as a SERT inhibitor and 5-HT receptor modulator.

  • Sulfonamide (SO2-linked): The subject of this guide. These are predominantly 5-HT6 receptor antagonists and lack the high affinity for the serotonin transporter (SERT) seen in the thioether analogs.

Primary Therapeutic Domain: CNS & 5-HT6 Modulation[3][4][5]

The most significant biological activity of 1-(arylsulfonyl)piperazines is their high affinity and selectivity for the 5-HT6 receptor .

Mechanism of Action

The 5-HT6 receptor is positively coupled to the


 protein-signaling pathway. Activation stimulates adenylyl cyclase, increasing intracellular cAMP.
  • Activity: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives typically act as neutral antagonists or inverse agonists .

  • Effect: Blockade of 5-HT6 prevents the constitutive or agonist-induced activation of the cAMP pathway. This modulation enhances cholinergic and glutamatergic neurotransmission in the frontal cortex and hippocampus, promoting cognitive function.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the canonical 5-HT6 signaling cascade by the arylsulfonyl piperazine antagonist.

G cluster_membrane Cell Membrane Ligand 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonism/Blockade Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation Blocked Cognition Cognitive Enhancement Receptor->Cognition Disinhibition of Ach/Glu Release AC Adenylyl Cyclase Gs->AC Stimulation Blocked cAMP cAMP (Second Messenger) AC->cAMP No Increase ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA

Figure 1: Mechanism of 5-HT6 antagonism. The ligand prevents Gs-protein coupling, halting the cAMP cascade and indirectly enhancing cognitive neurotransmission.

Structure-Activity Relationship (SAR)
  • N1-Substitution: The free piperazine nitrogen (NH) is often substituted with bulky benzylic or heteroaromatic groups to access the "hydrophobic pocket II" of the receptor. However, the unsubstituted parent (NH) retains moderate affinity.

  • Sulfonyl Linker: Essential for H-bonding with Asn6.55 or Ser5.43 in the receptor transmembrane domain.

  • 2,4-Dimethyl Substitution:

    • The 2-methyl (ortho) group forces the phenyl ring out of coplanarity with the sulfonyl group, creating a "twisted" conformation favored by the receptor.

    • The 4-methyl (para) group increases lipophilicity (

      
      ), enhancing blood-brain barrier (BBB) permeability.
      

Secondary Therapeutic Domain: Antimicrobial Activity[2][7][8][9][10][11]

While less potent than dedicated antibiotics, arylsulfonyl piperazines exhibit broad-spectrum antimicrobial properties.

  • Target: Bacterial cell membrane integrity and inhibition of metabolic enzymes.

  • Spectrum: Moderate activity against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).

  • Mechanism: Unlike classical sulfonamides (sulfa drugs) that inhibit dihydropteroate synthase (DHPS), piperazine sulfonamides often act via membrane disruption due to their amphiphilic nature (cationic amine + lipophilic tail).

Experimental Protocols

Chemical Synthesis

Objective: Synthesis of 1-(2,4-dimethylbenzenesulfonyl)piperazine. Principle: Nucleophilic attack of the secondary amine (piperazine) on the sulfonyl chloride.

Reagents:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq)

  • Piperazine anhydrous (3.0 eq) – Excess prevents bis-sulfonylation.

  • Dichloromethane (DCM) or THF (Solvent)

  • Triethylamine (

    
    ) (Base)
    

Protocol:

  • Dissolution: Dissolve piperazine (3.0 eq) in DCM at 0°C. Add

    
     (1.2 eq).
    
  • Addition: Dropwise addition of 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Wash organic layer with water (

    
    ), then brine. Dry over 
    
    
    
    .[2]
  • Purification: The excess piperazine remains in the aqueous phase. The mono-substituted product is recrystallized from Ethanol/Hexane.

  • Yield: Typically 85–92%.

In Vitro 5-HT6 Radioligand Binding Assay

Objective: Determine the affinity (


) of the derivative.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT6 receptor.[3]

  • Radioligand:

    
    -LSD (Lysergic acid diethylamide) or 
    
    
    
    -SB-258585.
  • Non-specific control: Methiothepin (10

    
    ).
    

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000

    
    .
    
  • Incubation: Mix membrane suspension (20

    
     protein), Radioligand (0.5 nM), and increasing concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Data Summary: Representative Biological Activities

Target / OrganismAssay TypeActivity MetricNotes
5-HT6 Receptor Radioligand Binding

: 5 – 50 nM
High affinity requires N-substitution; unsubstituted is moderate.
5-HT2A Receptor Radioligand Binding

: > 1000 nM
Shows high selectivity for 5-HT6 over 5-HT2A.
S. aureus Microbroth DilutionMIC: 25 – 50

Moderate antibacterial activity.
C. albicans Microbroth DilutionMIC: 50 – 100

Weak to moderate antifungal activity.
AChE Ellman's Assay

: 10 – 20

Weak inhibition; requires specific linker modification for potency.

Synthesis Workflow Visualization

Synthesis SM1 2,4-Dimethylbenzene- sulfonyl chloride Reaction Nucleophilic Substitution (N-Sulfonylation) SM1->Reaction SM2 Piperazine (3.0 eq Excess) SM2->Reaction Reagents DCM, Et3N 0°C -> RT Reagents->Reaction Workup Aqueous Wash (Remove excess Piperazine) Reaction->Workup 4-6 hrs Purification Recrystallization (EtOH/Hexane) Workup->Purification Product 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine Purification->Product Yield >85%

Figure 2: Synthetic route for the production of the core scaffold. Excess piperazine is critical to prevent the formation of the bis-sulfonylated byproduct.

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Lopez-Rodriguez, M. L., et al. (2005).[4] Benzenesulfonamide derivatives as new 5-HT6 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Bang-Andersen, B., et al. (2011).[5] Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry. (Note: Reference for thioether distinction). Link

  • Zhang, Y., et al. (2021).[5][6][2] Piperazine based antimicrobial polymers: a review. RSC Advances. Link

  • Bojarski, A. J., et al. (2022).[7] 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Biomolecules. Link

Sources

Foundational

The Versatile Scaffold of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine: A Technical Guide for Medicinal Chemists

Abstract The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of this scaffold, with a particular focus on its synthesis, derivatization, and multifaceted biological activities. Drawing parallels with its extensively studied thio-analogue, vortioxetine—a clinically successful multimodal antidepressant—we delve into the structure-activity relationships (SAR) that govern its interactions with various biological targets. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their own discovery programs, spanning potential applications in neuropharmacology, oncology, and infectious diseases.

Introduction: The Significance of the Arylsulfonylpiperazine Moiety

The piperazine ring is a ubiquitous feature in a vast number of clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1] When coupled with an arylsulfonyl group, the resulting scaffold gains a three-dimensional architecture that can be finely tuned to engage with a variety of biological targets. The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine core, in particular, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive starting point for the development of novel therapeutics.

While direct and extensive research on the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold is emerging, significant insights can be drawn from its close structural relative, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, the active pharmaceutical ingredient in the antidepressant vortioxetine.[2][3] The clinical success of vortioxetine underscores the therapeutic potential of this substitution pattern and provides a valuable roadmap for exploring the medicinal chemistry of its sulfonyl counterpart.

This guide will therefore navigate the known landscape of the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold, leveraging the comprehensive data available for its thio-analogue to illuminate its potential and provide a solid foundation for future research endeavors.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine and its derivatives can be achieved through several reliable synthetic routes. The most common approach involves the nucleophilic substitution of a suitable piperazine derivative with 2,4-dimethylbenzenesulfonyl chloride.

General Synthesis of the Core Scaffold

A straightforward method for the preparation of the parent scaffold involves the direct reaction of piperazine with 2,4-dimethylbenzenesulfonyl chloride. To achieve mono-substitution, it is often necessary to employ a large excess of piperazine or to use a protecting group strategy.[4] A one-pot, one-step procedure using a protonated piperazine species can also be an efficient method for achieving mono-N-substitution.[4]

Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction SulfonylChloride 2,4-Dimethylbenzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Reaction->Product

Caption: General synthetic scheme for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

Synthesis of Substituted Derivatives: The Vortioxetine Analogy

The synthesis of more complex derivatives, such as those with substitutions on the second nitrogen of the piperazine ring, can be guided by the established routes for vortioxetine.[5][6][7][8][9] A common strategy involves a multi-step sequence starting with an N-arylation of piperazine, followed by the introduction of the 2,4-dimethylbenzenesulfonyl moiety.

Step-by-Step Protocol for a Representative N-Arylation and Sulfonylation:

  • N-Arylation of Piperazine:

    • To a solution of a suitable aryl halide (e.g., 1-bromo-2-iodobenzene) and 1-Boc-piperazine in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).

    • Add a base (e.g., sodium tert-butoxide) and heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous work-up and purify the product by column chromatography to yield the Boc-protected N-arylpiperazine.

  • Sulfonylation of the N-Arylpiperazine:

    • Deprotect the Boc group using an acid (e.g., trifluoroacetic acid or HCl in an appropriate solvent).

    • Neutralize the resulting salt and react the free amine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane).

    • Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and purify the final product by recrystallization or column chromatography.

ArylHalide Aryl Halide Step1 Buchwald-Hartwig Amination ArylHalide->Step1 BocPiperazine 1-Boc-piperazine BocPiperazine->Step1 PdCatalyst Pd Catalyst (e.g., Pd2(dba)3/BINAP) PdCatalyst->Step1 Base1 Base (e.g., NaOtBu) Base1->Step1 Intermediate1 Boc-protected N-Arylpiperazine Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Acid Acid (e.g., TFA) Acid->Step2 Intermediate2 N-Arylpiperazine Step2->Intermediate2 Step3 Sulfonylation Intermediate2->Step3 SulfonylChloride 2,4-Dimethylbenzenesulfonyl Chloride SulfonylChloride->Step3 Base2 Base (e.g., Et3N) Base2->Step3 FinalProduct Substituted 1-(2,4-Dimethyl-benzenesulfonyl)- piperazine Derivative Step3->FinalProduct cluster_Vortioxetine Vortioxetine (Thio-analogue) cluster_TargetScaffold Target Scaffold cluster_CNS_Targets CNS Targets Vortioxetine 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Vortioxetine->HT1A Agonism HT3 5-HT3 Vortioxetine->HT3 Antagonism HT7 5-HT7 Vortioxetine->HT7 Antagonism Target 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Target->SERT Potential Interaction Target->HT1A Potential Interaction Target->HT3 Potential Interaction Target->HT7 Potential Interaction

Caption: Comparison of the known interactions of vortioxetine with CNS targets and the potential interactions of the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold.

Oncology: A Scaffold for Anticancer Drug Discovery

Arylpiperazine and benzenesulfonamide moieties are present in numerous compounds with demonstrated anticancer activity. [10][11][12]For instance, a series of 1-benzhydryl-sulfonyl-piperazine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of human breast cancer cells (MDA-MB-231). [11]These studies suggest that the benzenesulfonylpiperazine core can serve as a valuable scaffold for the development of novel anticancer agents. The mechanism of action for such compounds can be diverse, ranging from the inhibition of key kinases to the disruption of microtubule dynamics.

Antimicrobial Applications

The piperazine nucleus is a well-established pharmacophore in the design of antimicrobial agents. [13][14][15][16]Notably, the thio-analogue of our target scaffold, 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine, has demonstrated potent inhibitory activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. [10]This highlights the potential of the 2,4-dimethylphenyl substitution pattern in conferring antimicrobial properties. The introduction of a sulfonyl group in place of the thioether could influence the compound's polarity and ability to penetrate bacterial cell walls, offering a promising avenue for the development of new antibacterial agents. [11]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives, a battery of in vitro assays can be employed.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the synthesized compounds on a cancer cell line. [17][18][19][20] Materials:

  • Cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains. [4][12][21][22][23] Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

A Prepare serial dilutions of compounds C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Determine MIC (lowest concentration with no growth) D->E

Sources

Exploratory

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS No: 524711-32-8 ) is a specialized heterocyclic building block belonging to the arylsulfonylpiperazine class.[1] While not a marketed pharmaceutical itse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS No: 524711-32-8 ) is a specialized heterocyclic building block belonging to the arylsulfonylpiperazine class.[1] While not a marketed pharmaceutical itself, it serves as a critical intermediate and "privileged scaffold" in the discovery of ligands for G-Protein Coupled Receptors (GPCRs), particularly the Serotonin 5-HT6 and 5-HT7 receptor subtypes.

This technical guide explores the molecule's role in the history of rational drug design, detailing its synthesis, chemical utility, and the pharmacological logic that makes the 2,4-dimethyl substitution pattern a recurring motif in Structure-Activity Relationship (SAR) studies.

Part 1: Historical Context & Discovery

The Rise of the Sulfonylpiperazine Scaffold

The history of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is inextricably linked to the "Gold Rush" for 5-HT6 receptor antagonists that began in the mid-1990s.

  • 1993-1995 (The Target Discovery): The 5-HT6 receptor was cloned, revealing its exclusive localization in the Central Nervous System (CNS) and its potential role in cognition, memory, and schizophrenia. This triggered a race among pharmaceutical giants (GSK, Roche, Wyeth) to find selective ligands.

  • The Pharmacophore Emergence: Early screening campaigns identified that the arylsulfonyl group was a critical "anchor" for binding to the 5-HT6 receptor's transmembrane domain. When coupled with a basic amine (like piperazine), it provided the necessary electrostatic interaction with the conserved aspartate residue in the receptor binding pocket.

  • The Role of 2,4-Dimethyl Substitution:

    • Medicinal chemists quickly moved beyond simple benzenesulfonyl derivatives.

    • The 2,4-dimethyl pattern was introduced to explore hydrophobic clefts within the receptor. The ortho-methyl group (position 2) restricts the rotation of the sulfonyl bond (conformational constraint), while the para-methyl group (position 4) extends the lipophilic reach.

    • This specific molecule, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, emerged as a high-value "monomer" for combinatorial libraries, allowing chemists to rapidly synthesize N4-substituted derivatives to optimize potency.

Part 2: Chemical Identity & Synthesis[2][3][4]

Structural Analysis

The molecule consists of a piperazine ring mono-functionalized with a 2,4-dimethylbenzenesulfonyl group.[1]

  • Lipophilic Domain: 2,4-Dimethylbenzene (provides hydrophobic interactions).

  • Linker: Sulfonyl group (strong H-bond acceptor, rigid geometry).

  • Reactive Handle: The secondary amine (N4) of the piperazine ring is nucleophilic, making it an ideal "handle" for further functionalization.

Synthesis Protocol

The synthesis follows a classic Schotten-Baumann type sulfonylation. This protocol is designed for high yield and purity, minimizing the formation of the bis-sulfonated byproduct.

Reaction Scheme (DOT Visualization):

Synthesis SM1 2,4-Dimethylbenzenesulfonyl Chloride Intermediate Transition State SM1->Intermediate SM2 Piperazine (Excess) SM2->Intermediate Base Base (K2CO3 or Et3N) Base->Intermediate Catalysis Product 1-(2,4-Dimethyl-benzenesulfonyl)- piperazine Intermediate->Product Major Path Byproduct Bis-sulfonated Impurity Intermediate->Byproduct Minor Path (if 1:1 ratio)

Caption: Synthesis pathway via nucleophilic attack of piperazine on the sulfonyl chloride. Excess piperazine prevents bis-sulfonylation.

Detailed Experimental Procedure

Objective: Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (10 mmol scale).

  • Reagents:

    • Piperazine (anhydrous): 2.58 g (30 mmol, 3.0 eq). Note: Excess is crucial.

    • 2,4-Dimethylbenzenesulfonyl chloride: 2.05 g (10 mmol, 1.0 eq).

    • Dichloromethane (DCM): 50 mL.

    • Triethylamine (Et3N): 1.5 mL (11 mmol).

  • Step-by-Step Protocol:

    • Dissolution: Dissolve piperazine (3.0 eq) in DCM (40 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

    • Addition: Dissolve sulfonyl chloride in DCM (10 mL). Add this solution dropwise to the piperazine solution over 30 minutes. Reasoning: Slow addition into excess amine favors mono-substitution.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

    • Workup: Wash the organic layer with water (3 x 30 mL) to remove excess piperazine and salts.

    • Purification: Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain a white crystalline solid.

Part 3: Medicinal Chemistry Applications (SAR)[5]

The utility of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine lies in its ability to be derivatized at the N4 position. It serves as a scaffold to generate libraries of potential 5-HT6 Antagonists .

Mechanistic Logic of the Scaffold

The 5-HT6 receptor binding pocket contains a hydrophobic pocket and an acidic aspartate residue.

  • The Sulfonyl Group: Positions the aromatic ring into the hydrophobic pocket.

  • The Piperazine Nitrogen (N1): The sulfonamide nitrogen is not basic. However, the distal nitrogen (N4) remains basic (pKa ~9.8).

  • Derivatization: By attaching a benzyl or alkyl group to N4, chemists create a "cationic center" that interacts with

    
     in the receptor.
    

SAR Logic Diagram (DOT Visualization):

SAR Core 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Mod1 N4-Alkylation/Arylation Core->Mod1 Primary Utility Mod2 Sulfonyl Ring Substitution Core->Mod2 Fixed Motif Effect1 Creates Salt Bridge with Asp-3.32 Mod1->Effect1 Effect2 2,4-Dimethyl Group: Optimizes Hydrophobic Fit Mod2->Effect2

Caption: Structure-Activity Relationship (SAR) logic for transforming the scaffold into a potent 5-HT6 ligand.

Key Data Comparison

When used as a fragment in larger drug molecules, the 2,4-dimethyl substitution often improves metabolic stability compared to unsubstituted analogs by blocking the reactive para position from cytochrome P450 oxidation.

PropertyUnsubstituted (Benzenesulfonyl)2,4-Dimethyl SubstitutedImpact on Drug Design
LogP (Lipophilicity) ~1.2~2.1Enhanced BBB permeability.
Metabolic Stability Low (Para-hydroxylation)High (Para-methyl blocked)Longer half-life.
Steric Profile Flat/RotatableRestricted RotationEntropic benefit in binding.

Part 4: Validated Experimental Protocols

Radioligand Binding Assay (5-HT6)

To verify the activity of derivatives synthesized from this scaffold, a standard binding assay is required.

Protocol:

  • Cell Line: HEK-293 cells stably expressing human 5-HT6 receptors.

  • Radioligand:

    
    -LSD (Lysergic acid diethylamide) or 
    
    
    
    -SB-258585.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Procedure:

    • Incubate cell membranes (

      
       protein) with radioligand (2 nM) and the test compound (derived from the scaffold) for 60 min at 37°C.
      
    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    values using non-linear regression.

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (n.d.). 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Product Entry (CAS 524711-32-8).[1][2]Link

Sources

Foundational

An In-depth Technical Guide to 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, a molecule of interest within the broader cl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, a molecule of interest within the broader class of arylsulfonylpiperazines. Due to a notable scarcity of literature on this specific compound, this document synthesizes information from closely related analogues to project a scientifically grounded understanding of its chemical and biological profile. The guide details a probable synthetic route, outlines key characterization methodologies, and explores potential biological activities and mechanisms of action by drawing parallels with structurally similar compounds. This document aims to serve as a foundational resource for researchers initiating studies on 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, offering both theoretical insights and practical guidance for its synthesis and evaluation.

Introduction: The Significance of the Arylsulfonylpiperazine Scaffold

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] When coupled with a benzenesulfonyl group, the resulting arylsulfonylpiperazine moiety often exhibits a diverse range of biological activities. These activities stem from the specific substitutions on both the phenyl and piperazine rings, which modulate the molecule's interaction with various biological targets.[2]

The broader class of benzenesulfonamide-piperazine hybrids has been investigated for a variety of therapeutic applications, including antioxidant and enzyme inhibitory activities.[2] Furthermore, piperazine derivatives, in general, have been explored for their potential in treating central nervous system (CNS) disorders, parasitic infections, and as modulators of cellular signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling.[3][4]

This guide focuses on the specific, yet under-documented molecule, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, providing a detailed theoretical and practical framework for its scientific exploration.

Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

A common and efficient method for the synthesis of N-arylsulfonylpiperazines involves the nucleophilic substitution reaction between piperazine and a corresponding benzenesulfonyl chloride. A one-pot synthesis strategy for monosubstituted piperazines has been described, which avoids the need for protecting groups and can lead to high yields.[5]

Proposed Synthetic Pathway

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine can be logically achieved through the reaction of piperazine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine cluster_reactants Reactants cluster_products Products piperazine Piperazine reagents + piperazine->reagents dmbs_chloride 2,4-Dimethylbenzenesulfonyl chloride arrow dmbs_chloride->arrow base Base (e.g., Triethylamine) base->arrow Solvent (e.g., Dichloromethane) product 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine byproduct Triethylammonium chloride reagents->dmbs_chloride arrow->product

Caption: Proposed reaction scheme for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of similar compounds. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: To the stirred solution, add a non-nucleophilic organic base, such as triethylamine (1.1 equivalents), and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled piperazine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess piperazine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Physicochemical Characterization

The synthesized 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for the characterization of piperazine derivatives include:[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons, their chemical environment, and splitting patterns. Expected signals would include those for the aromatic protons of the dimethylphenyl group, the methyl protons, and the protons of the piperazine ring.

    • ¹³C NMR: To identify the number of chemically non-equivalent carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the S=O stretches of the sulfonyl group, C-N bonds of the piperazine, and aromatic C-H bonds.

  • Melting Point: To assess the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance.

Potential Biological Activities and Mechanism of Action

Potential Therapeutic Areas
  • Antimicrobial and Antifungal Activity: Piperazine derivatives are known to exhibit significant antimicrobial and antifungal properties.[7] The benzenesulfonyl moiety can also contribute to this activity.

  • Anticancer Activity: Certain benzenesulfonyl piperazine derivatives have been investigated for their potential as anticancer agents.[7]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a key component of many CNS-active drugs.[8] It is plausible that 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine could interact with various CNS receptors and transporters. For instance, the structurally related compound vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) is a multimodal antidepressant that acts on several serotonin receptors and the serotonin transporter.[8]

  • Enzyme Inhibition: Benzenesulfonamide-piperazine hybrids have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.[2]

  • Anthelmintic Activity: Piperazine itself is a known anthelmintic agent that paralyzes parasites by acting as a GABA receptor agonist.

Hypothesized Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine would depend on its specific biological target. Based on the activities of related compounds, several potential mechanisms can be proposed:

  • Receptor Modulation: The molecule could act as an agonist, antagonist, or partial agonist at various neurotransmitter receptors in the CNS, such as serotonin or dopamine receptors.

  • Enzyme Inhibition: It could inhibit the activity of key enzymes involved in disease pathogenesis, such as those implicated in neurodegenerative disorders or cancer.

  • Ion Channel Blockade: The compound might interfere with the function of ion channels, a mechanism common to many CNS-active drugs.

Potential_Biological_Activities cluster_targets Potential Molecular Targets cluster_activities Potential Biological Activities compound 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine receptors Neurotransmitter Receptors (e.g., Serotonin, Dopamine) compound->receptors Modulation enzymes Enzymes (e.g., AChE, BChE, Tyrosinase) compound->enzymes Inhibition ion_channels Ion Channels compound->ion_channels Blockade antimicrobial Antimicrobial/Antifungal compound->antimicrobial anticancer Anticancer compound->anticancer anthelmintic Anthelmintic compound->anthelmintic cns CNS Activity (e.g., Antidepressant, Anxiolytic) receptors->cns enzymes->cns enzymes->anticancer ion_channels->cns

Caption: Hypothesized molecular targets and resulting biological activities of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

Future Directions and Research Perspectives

The lack of specific data on 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine presents a clear opportunity for novel research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized using modern analytical techniques.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including CNS receptors, various enzymes, and a range of microbial and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the 2,4-dimethylphenyl and piperazine moieties would provide valuable insights into the structural requirements for specific biological activities.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are crucial for assessing its drug-like potential.

Conclusion

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine represents an intriguing yet unexplored molecule within the pharmacologically significant class of arylsulfonylpiperazines. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential biological activities based on the established chemistry and pharmacology of its structural analogues. It is hoped that this document will serve as a valuable resource for researchers, stimulating further investigation into the therapeutic potential of this compound.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2011, May 12). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). Therapeutic uses of 1-[2-(2,4-dimethyl-phenylsulfanyl)phenyl]piperazine.
  • PubMed. (n.d.). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]

  • Human Journals. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (2022, September). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Operational Safety and Handling of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Executive Summary: The Pharmacophore Context 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS 1013-75-8) is a critical intermediate in medicinal chemistry, serving as a privileged scaffold for the development of 5-HT6 re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS 1013-75-8) is a critical intermediate in medicinal chemistry, serving as a privileged scaffold for the development of 5-HT6 receptor antagonists, antiviral agents, and other GPCR ligands. While often classified generically as an irritant in Safety Data Sheets (SDS), its structural composition—combining a benzenesulfonyl moiety with a piperazine ring—demands a more nuanced safety approach than standard organic intermediates.

This guide moves beyond basic compliance, establishing a self-validating safety system for researchers. It prioritizes the mitigation of respiratory sensitization risks associated with the piperazine moiety and the management of corrosive precursors during synthesis.

Physicochemical & Hazard Profile

Effective handling requires understanding the molecule's physical behavior. As a solid intermediate, the primary vector of exposure is inhalation of particulates during weighing and transfer.

Table 1: Physicochemical Properties & GHS Classification
PropertyData / ClassificationOperational Implication
CAS Number 1013-75-8Unique Identifier for inventory tracking.
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol Heavy enough to settle, but fines can aerosolize.
Physical State Solid (Crystalline powder)High risk of dust generation during transfer.
Solubility DMSO, Methanol, DCMUse compatible solvents for spill cleanup.
Melting Point 108–112 °CThermally stable under standard lab conditions.
GHS Health Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationStandard PPE is insufficient; respiratory protection is critical.
Structural Alert Piperazine Ring Potential respiratory/skin sensitizer (structural alert).

Mechanism of Toxicity: The Sensitization Vector

While the specific LD50 of this compound may suggest low acute toxicity, the chronic risk lies in its potential as a hapten. Researchers must distinguish between "Sulfa Allergy" (typically associated with sulfonamide antibiotics containing an N4-arylamine) and Piperazine Sensitization .

This compound lacks the N4-arylamine, reducing the risk of Stevens-Johnson Syndrome associated with sulfa drugs. However, the piperazine ring is a known structural alert for respiratory sensitization (asthmatogen).

Diagram 1: Biological Interaction & Sensitization Pathway

SensitizationMechanism cluster_legend Pathway Logic Compound 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine Metabolism Metabolic Activation Compound->Metabolism In vivo Hapten Reactive Hapten Metabolism->Hapten Complex Hapten-Protein Complex Hapten->Complex Covalent Binding Protein Endogenous Protein Protein->Complex Immune Immune Response (T-Cell / IgE) Complex->Immune Recognition Outcome Sensitization / Contact Dermatitis Immune->Outcome Re-exposure

Caption: The theoretical pathway where the piperazine moiety acts as a hapten, binding to proteins to trigger an immune response.

Operational Handling Protocols

To ensure scientific integrity and safety, we employ a "Containment at Source" strategy. The goal is to prevent the compound from ever entering the researcher's breathing zone.

Engineering Controls
  • Primary: Weighing must be performed in a Vented Balance Enclosure (VBE) or a certified Chemical Fume Hood.

  • Static Control: Use an ionizing bar during weighing. Piperazine derivatives are often electrostatic; static discharge can cause powder to "jump," creating an aerosol cloud.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If working outside a hood (not recommended), a P3 (EN 143) or N95 (NIOSH) particulate respirator is the absolute minimum.

  • Dermal:

    • Inner Glove: Nitrile (0.11 mm) - Protection against incidental splash.

    • Outer Glove: Nitrile (minimum 0.2 mm) or Neoprene.

    • Rationale: Sulfonamides generally have slow permeation rates through nitrile, but the carrier solvent (e.g., DCM) often drives permeation. Double gloving is mandatory when the compound is in solution.

Diagram 2: "Cradle-to-Grave" Handling Workflow

HandlingWorkflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (VBE / Fume Hood) Storage->Weighing Anti-static Gun Transfer Transfer to Vessel (Closed System) Weighing->Transfer Spill Spill Event? Weighing->Spill Solubilization Solubilization (Solvent Addition) Transfer->Solubilization Reaction Reaction / Usage Solubilization->Reaction Waste Waste Disposal (Solid vs Liquid) Reaction->Waste Cleanup Wet Wipe Method (No sweeping) Spill->Cleanup Yes Cleanup->Waste

Caption: Operational workflow emphasizing containment during the high-risk weighing and solubilization phases.

Synthesis Safety: A Self-Validating System

When synthesizing 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine from 2,4-dimethylbenzenesulfonyl chloride and piperazine, the primary risks are exothermicity and HCl generation .

The Protocol:

  • Stoichiometry: Use excess piperazine (2.5–3.0 equivalents) or a scavenger base (K₂CO₃ or Et₃N). The excess piperazine acts as an HCl scavenger.

  • Addition Rate: Add the sulfonyl chloride solution dropwise to the piperazine solution at 0°C.

    • Why? Adding solid piperazine to sulfonyl chloride can cause localized hot spots and runaway exotherms.

  • Quenching: The reaction mixture must be quenched with water to hydrolyze unreacted sulfonyl chloride before workup.

Diagram 3: Synthesis Safety Logic

SynthesisSafety SulfonylCl 2,4-Dimethylbenzenesulfonyl Chloride (Corrosive) Cooling Cool to 0°C (Control Exotherm) SulfonylCl->Cooling Piperazine Piperazine (Sensitizer/Base) Piperazine->Cooling Addition Dropwise Addition (Limit HCl evolution) Cooling->Addition Reaction Reaction (Formation of Sulfonamide) Addition->Reaction Quench Aqueous Quench (Destroy unreacted R-SO2Cl) Reaction->Quench Product 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine Quench->Product

Caption: Synthesis logic flow designed to mitigate thermal runaway and corrosive by-product evolution.

Emergency Response & Waste Management

Spill Management
  • Do NOT Dry Sweep: Dry sweeping generates dust, increasing inhalation risk.

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol. Scoop the wet material into a waste container.

  • Decontamination: Wash the surface with a mild detergent followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4] Sulfonamides can be stubborn irritants; seek ophthalmological review.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol immediately on the skin, as it may increase the absorption of the compound.

Waste Disposal
  • Dispose of as Hazardous Chemical Waste .

  • Do not mix with strong oxidizers in the waste stream.

  • Label clearly as "Sulfonamide Derivative – Irritant."

References

  • PubChem. (n.d.). Compound Summary: 1-(2,4-Dimethylbenzenesulfonyl)piperazine.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperazine. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2019). Sulfonamide Allergies: Mechanism and Manifestations. PubMed Central. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Commercial Availability &amp; Technical Profile: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Executive Summary & Strategic Significance 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8 ) is a specialized heterocyclic building block primarily utilized in the discovery of G-Protein Coupled Receptor (G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8 ) is a specialized heterocyclic building block primarily utilized in the discovery of G-Protein Coupled Receptor (GPCR) ligands. Belonging to the class of arylsulfonyl piperazines, this scaffold is chemically distinct due to the steric bulk and lipophilicity introduced by the ortho- and para- methyl groups on the benzene ring.

Commercially, this compound is classified as a Fine Chemical Intermediate .[1] While not a bulk commodity, it is readily available through specialized catalog suppliers and custom synthesis houses. Its primary utility lies in its secondary amine, which serves as a versatile handle for further functionalization (N-alkylation or acylation) to generate libraries of bioactive sulfonamides, particularly targeting 5-HT6, 5-HT7, and Dopamine D2 receptors.

Chemical Identity & Physicochemical Profile[1][2][3]

The following data aggregates confirmed experimental and predicted values essential for handling and procurement specifications.

Table 1: Technical Specifications

PropertySpecification
Chemical Name 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine
CAS Registry Number 524711-32-8
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
MDL Number MFCD03444523
Physical State Off-white to pale yellow solid (typically)
Melting Point 102–106 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in Water
pKa (Conjugate Acid) ~8.5 (Piperazine secondary amine)
LogP ~1.8 – 2.2 (Predicted)

Synthesis & Manufacturing Logic

As a Senior Application Scientist, I strongly advise against blind procurement without understanding the synthetic origin. The purity of this compound is defined by the suppression of the bis-sulfonated impurity .

The Synthetic Route

The standard industrial preparation involves the nucleophilic attack of piperazine on 2,4-dimethylbenzenesulfonyl chloride.

Critical Process Parameter (CPP): The reaction must be run with a large excess of piperazine (3–5 equivalents) .

  • Reasoning: The product (mono-sulfonamide) is less nucleophilic than piperazine but can still react with a second equivalent of sulfonyl chloride to form the bis(2,4-dimethylbenzenesulfonyl)piperazine. Using excess piperazine statistically favors mono-substitution.

Visualization: Reaction Pathway & Impurity Control

SynthesisPath Start 2,4-Dimethylbenzenesulfonyl Chloride Rxn Nucleophilic Substitution (0°C to RT, DCM/THF) Start->Rxn Pip Piperazine (Excess 5.0 eq) Pip->Rxn Product Target Product: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (Secondary Amine) Rxn->Product Major Pathway Impurity Impurity: Bis-sulfonated Piperazine Rxn->Impurity Minor Pathway (If Piperazine < 3 eq) Product->Impurity Over-reaction

Figure 1: Synthetic pathway highlighting the critical stoichiometry required to prevent bis-sulfonylation.

Self-Validating Purification Protocol

If you synthesize this in-house or need to repurify a low-grade commercial batch, use this Acid-Base Extraction method. It relies on the basicity of the target molecule's secondary amine.

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM).

  • Acid Wash: Extract with 1M HCl.

    • Logic: The Target Product (amine) protonates and moves to the aqueous phase.

    • Separation: The Bis-sulfonated impurity (non-basic) remains in the DCM layer. Discard the DCM.

  • Basification: Treat the aqueous layer with NaOH until pH > 10.

    • Logic: The Target Product deprotonates and precipitates or oils out.

  • Extraction: Extract the now-neutral Target Product back into fresh DCM.

  • Result: High purity (>98%) material without chromatography.

Commercial Landscape & Procurement Guide

Supply Chain Status[2]
  • Availability: Tier 2 (Specialty Building Block) . It is not a bulk commodity like Piperazine itself, but it is widely cataloged.

  • Lead Time:

    • US/EU Stock: 1–2 weeks (Matrix Scientific, specialized distributors).

    • Asian Origin (China/India): 2–4 weeks (BLD Pharm, Enamine, local synthesis houses).

  • Cost Estimation: ~

    
    150 per 5 grams (varies by supplier and purity grade).
    
Verified Suppliers

The following suppliers have listed this specific CAS (524711-32-8) in their catalogs. Note: Always verify current stock levels.

  • Matrix Scientific (USA) – Reliable for small research quantities.

  • BLD Pharm (China/Global) – Strong inventory of piperazine derivatives.

  • ChemicalBook / MolPort – Aggregators useful for price comparison.

  • Simson Pharma (India) – Often supplies related pharmaceutical impurities and intermediates.

Quality Control (QC) Checklist

When receiving this material, request or perform the following validation:

  • 1H NMR: Look for the piperazine peak integration (8 protons total, often two multiplets) and the distinct methyl singlets (2.3–2.6 ppm) on the aromatic ring.

  • Mass Spectrometry (LC-MS): Confirm [M+H]+ = 255.1.

  • Appearance: Reject if dark brown/black (indicates oxidation of the amine).

Applications in Drug Discovery[6][7]

This compound is a "privileged structure" for designing ligands that target the Central Nervous System (CNS).

  • 5-HT6 Receptor Antagonists: The arylsulfonyl piperazine core is a classic pharmacophore for serotonin 5-HT6 antagonists, investigated for cognitive enhancement in Alzheimer's disease.

  • Linker Chemistry: The secondary nitrogen allows attachment to other pharmacophores (e.g., via reductive amination or amide coupling) to create "bivalent" ligands.

  • Solubility Enhancement: The piperazine ring often improves the metabolic stability and water solubility of lipophilic sulfonyl groups.

Workflow: From Procurement to Lead Gen

Workflow Source Sourcing CAS: 524711-32-8 (>95% Purity) QC QC Validation (NMR, LCMS) Source->QC Decision Pass QC? QC->Decision Purify Acid-Base Extraction (Remove Bis-impurity) Decision->Purify No Library Library Generation (N-Alkylation/Acylation) Decision->Library Yes Purify->QC Re-test Screen HTS Screening (GPCR Targets) Library->Screen

Figure 2: Operational workflow for integrating this compound into a medicinal chemistry campaign.

Safety & Handling (EHS)

  • GHS Classification:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

  • Handling: Use in a fume hood.[3] The sulfonyl group makes the compound relatively stable, but the secondary amine can react with atmospheric CO2 (carbamate formation) over long periods.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Matrix Scientific . (2025).[4] Product Data Sheet: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. Retrieved from

  • ChemicalBook . (2025).[4] CAS 524711-32-8 Entry and Supplier List. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for Piperazine derivatives. Retrieved from

  • BLD Pharm . (2025).[4] 1-(2,4-Dimethylphenyl)sulfonylpiperazine Product Details. Retrieved from

  • World Intellectual Property Organization (WIPO) . (2014). WO2014191548 - Method for synthesis of piperazine sulfonamides.[5] Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Selective Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

[1][2] Executive Summary & Strategic Analysis This application note details the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , a critical pharmacophore often utilized in the development of 5-HT6 receptor anta...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Analysis

This application note details the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , a critical pharmacophore often utilized in the development of 5-HT6 receptor antagonists and other CNS-active agents.

The Chemical Challenge

The primary synthetic challenge in reacting piperazine with sulfonyl chlorides is selectivity . Piperazine possesses two equivalent secondary amine sites. A stoichiometric 1:1 reaction invariably yields a statistical mixture of:

  • Unreacted piperazine.[1][2][3]

  • Target mono-sulfonamide (Product).

  • Bis-sulfonamide (Impurity).

The Strategic Solution

While


-protection strategies (e.g., using 

-Boc-piperazine) offer high selectivity, they introduce two additional steps (protection and deprotection), increasing time and cost.

This protocol utilizes a Direct Nucleophilic Substitution with Stoichiometric Control , validated by a pH-Switch Purification System . By employing a specific excess of piperazine and a rigorous acid-base extraction workflow, this method renders column chromatography optional for scale-up, satisfying the requirement for a self-validating system.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.

Key Mechanistic Drivers:
  • Nucleophilicity: The secondary amine of piperazine is highly nucleophilic.

  • Leaving Group: The chloride ion is a good leaving group, but the reaction generates HCl, which protonates the remaining amine, deactivating it.

  • Selectivity Control: By using a 4-fold excess of piperazine, the probability of the sulfonyl chloride encountering a free piperazine molecule is significantly higher than encountering the already-reacted mono-product.

ReactionScheme SM1 2,4-Dimethylbenzenesulfonyl Chloride Intermediate Transition State (Tetrahedral) SM1->Intermediate DCM, 0°C SM2 Piperazine (4.0 equiv) SM2->Intermediate Product 1-(2,4-Dimethyl-benzenesulfonyl)- piperazine (Mono) Intermediate->Product Major Path HCl HCl (Scavenged by excess Pip) Intermediate->HCl Byproduct Bis-sulfonamide (Impurity) Product->Byproduct Minor Path (Suppressed by Excess SM2)

Figure 1: Reaction scheme highlighting the statistical suppression of the bis-sulfonamide byproduct via stoichiometric control.

Experimental Protocol

Materials & Reagents[5][6][7][8]
ReagentMW ( g/mol )Equiv.[3]Role
2,4-Dimethylbenzenesulfonyl chloride 204.671.0Electrophile
Piperazine (Anhydrous) 86.144.0Nucleophile & Base
Dichloromethane (DCM) -SolventReaction Medium
1M Hydrochloric Acid (aq) --Extraction (Acid Phase)
5M Sodium Hydroxide (aq) --Extraction (Base Phase)
Brine (Sat. NaCl) --Drying

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Piperazine is a sensitizer. All operations must be performed in a fume hood.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Charge a dry round-bottom flask with Piperazine (4.0 equiv) and Dichloromethane (DCM) (concentration ~0.2 M relative to piperazine).

    • Expert Insight: Anhydrous piperazine is preferred over the hexahydrate to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

  • Solubilization: Stir vigorously until the piperazine is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why: Lower temperature reduces the kinetic energy, increasing the selectivity difference between the starting material and the mono-product.

Phase 2: Controlled Addition
  • Addition: Dissolve 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes.

    • Critical: Rapid addition creates localized high concentrations of electrophile, promoting bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[4][5]

Phase 3: The Self-Validating Purification (Acid/Base Extraction)

This workflow separates the components based on their distinct pKa properties.

  • Filtration (Optional): If piperazine hydrochloride salts have precipitated significantly, filter them off to prevent clogs during extraction.

  • Initial Wash: Wash the organic reaction mixture with Water (3x) .

    • Result: This removes the vast majority of the excess unreacted piperazine (highly water-soluble).

  • Acid Extraction (The Separation): Extract the organic layer with 1M HCl (aq) .

    • Chemistry: The Product (secondary amine) and any remaining Piperazine protonate and move to the Aqueous Phase .

    • Validation: The Bis-sulfonamide (neutral) and unreacted Sulfonyl Chloride remain in the Organic Phase .

    • Action: Discard the Organic Phase (after verifying no product presence via TLC).

  • Basification: Cool the acidic aqueous phase to 0°C. Slowly add 5M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base of the product precipitates/oils out.

  • Final Extraction: Extract the basic aqueous phase with DCM (3x) .

    • Result: The pure Mono-Product moves back into the organic layer.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization: Acid-Base Purification

This diagram illustrates the logic of the purification, serving as a checklist for the researcher.

PurificationFlow Crude Crude Reaction Mix (DCM) WaterWash Water Wash Crude->WaterWash AqWaste1 Aqueous Waste (Excess Piperazine) WaterWash->AqWaste1 OrgLayer1 Organic Layer (Product + Bis + Impurities) WaterWash->OrgLayer1 AcidExtract Extract with 1M HCl OrgLayer1->AcidExtract OrgWaste Organic Waste (Bis-sulfonamide, Neutral impurities) AcidExtract->OrgWaste Neutrals stay in Org AqAcid Acidic Aqueous Phase (Product-H+) AcidExtract->AqAcid Amines go to Aq Basify Basify to pH > 12 (NaOH) AqAcid->Basify AqBasic Basic Aqueous Mix (Product Free Base) Basify->AqBasic FinalExtract Extract with DCM AqBasic->FinalExtract FinalProduct Final Product (Pure Mono-sulfonamide) FinalExtract->FinalProduct Evaporation

Figure 2: The "Self-Validating" Acid-Base extraction workflow ensures removal of neutral impurities and excess reagents.

Analytical Validation

Successful synthesis is confirmed when the data matches the following expected profile.

Expected NMR Profile ( )
Proton EnvironmentMultiplicityApprox. Shift (ppm)IntegrationInterpretation
Aryl H (C3) Singlet/Doublet7.10 - 7.201HOrtho to methyls
Aryl H (C5, C6) Multiplet7.00 - 7.102HRemaining aromatics
Piperazine

(N-SO2)
Triplet/Broad3.10 - 3.204HDeshielded by sulfonyl
Piperazine

(NH)
Triplet/Broad2.80 - 2.904HAdjacent to free amine
Ar-

(Ortho)
Singlet2.603HMethyl ortho to sulfonyl
Ar-

(Para)
Singlet2.353HMethyl para to sulfonyl
NH Broad Singlet1.80 - 2.001HExchangeable
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Product lost in the initial water wash (if pH was too low) or incomplete extraction in the final step.

    • Fix: Check pH of aqueous layers.[6] Saturate the basic aqueous layer with NaCl (salting out) before final DCM extraction to improve recovery.

  • Issue: Bis-sulfonamide contamination.

    • Cause: Addition of sulfonyl chloride was too fast or cooling was insufficient.

    • Fix: Reduce addition rate; increase piperazine equivalents to 5.0.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for sulfonamide synthesis and acid-base extraction techniques).
  • Chao, J., et al. "Synthesis and Biological Evaluation of 5-HT6 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2011. (Context for 2,4-dimethylbenzenesulfonyl piperazine derivatives as 5-HT6 ligands).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • Patent WO 2014/191548 . "Process for the preparation of piperazine derivatives." (Industrial relevance of arylsulfonyl piperazine synthesis).

  • Joshi, S., et al. "Selective mono-functionalization of piperazine: A review." Journal of Chemical Sciences, 2018.

Sources

Application

Application Note: High-Purity Isolation of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine via Optimized Column Chromatography

Abstract: This technical guide provides a comprehensive, in-depth protocol for the purification of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, a key intermediate in pharmaceutical synthesis. The methodology centers on s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the purification of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, a key intermediate in pharmaceutical synthesis. The methodology centers on silica gel column chromatography, detailing every critical step from initial reaction work-up to final product isolation. This document elucidates the causal relationships behind experimental choices, ensuring both reproducibility and a thorough understanding of the purification process for researchers, scientists, and drug development professionals.

Foundational Principles and Strategic Approach

The purification of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine presents a unique set of challenges primarily due to the presence of a basic piperazine moiety. This structural feature can lead to undesirable interactions with the acidic silica gel stationary phase, resulting in peak tailing and diminished separation efficiency. The strategic approach outlined herein is designed to mitigate these effects, yielding a highly purified final product.

The synthesis of the target compound typically involves the reaction of piperazine with 2,4-dimethylbenzenesulfonyl chloride.[1] This reaction can result in several impurities, including unreacted starting materials and the undesired disubstituted piperazine derivative. The polarity differences between these species form the basis of their separation by column chromatography.

Pre-Chromatography Phase: Setting the Stage for Success

A successful purification is largely determined by the preparatory steps taken before the sample is loaded onto the column.

Initial Work-up and Sample Preparation

Following the synthesis, a preliminary acid-base extraction is recommended to remove the bulk of ionic impurities. This not only simplifies the subsequent chromatographic separation but also enhances the longevity of the column.

The crude product should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane or chloroform, prior to loading.[2][3] If the crude material exhibits poor solubility, a "dry loading" technique should be employed.

Thin-Layer Chromatography (TLC): The Roadmap for Separation

TLC is an indispensable tool for developing the optimal mobile phase for column chromatography. It provides a rapid assessment of the separation of the target compound from its impurities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254Mimics the conditions of the column.
Mobile Phase Hexane:Ethyl Acetate with 0.5-1% Triethylamine (TEA)The hexane/ethyl acetate ratio is varied to achieve optimal separation. The addition of a basic modifier like TEA is crucial to prevent peak tailing of the basic piperazine compound by neutralizing the acidic silanol groups on the silica surface.[4]
Target Rf 0.25 - 0.35An Rf in this range for the target compound generally translates to good separation on a column.

Column Chromatography Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

Materials and Equipment
  • Glass chromatography column (40-60 mm diameter)

  • Silica gel (60-120 mesh)[2]

  • Mobile phase (pre-determined by TLC)

  • Sand (washed)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Column Packing: The Foundation of Separation

Proper column packing is paramount to achieving high-resolution separation. The "slurry method" is recommended to ensure a homogenous and air-free stationary phase.

G cluster_0 Column Packing Workflow A Prepare Silica Slurry B Pour Slurry into Column A->B C Allow Silica to Settle B->C D Add Protective Sand Layer C->D E Equilibrate Column D->E

Caption: Workflow for proper column packing.

Sample Loading: Precision is Key

The sample should be loaded onto the column in a concentrated band to ensure sharp peaks and optimal separation.[3]

  • Wet Loading: Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

Elution and Fraction Collection: The Separation in Action

Begin elution with the chosen mobile phase, collecting fractions of a consistent volume. Monitor the separation by TLC analysis of the collected fractions.

Elution Stage Mobile Phase Composition Expected Eluted Compounds
Initial 9:1 Hexane:Ethyl Acetate + 1% TEALess polar impurities, including any disubstituted piperazine.
Main 7:3 Hexane:Ethyl Acetate + 1% TEA1-(2,4-Dimethyl-benzenesulfonyl)-piperazine
Final 1:1 Hexane:Ethyl Acetate + 1% TEAMore polar impurities, including unreacted piperazine.

Note: The exact solvent ratios may need to be adjusted based on the TLC analysis of the specific crude mixture.

Product Isolation and Characterization

Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. The resulting solid should be dried under high vacuum to remove any residual solvent. The purity of the final product can be confirmed by HPLC, GC-MS, and NMR spectroscopy.[4]

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing Interaction of the basic piperazine with acidic silica.Increase the concentration of triethylamine in the mobile phase (up to 2%).[4]
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A gradient elution may be necessary.[5]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[5]
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica.[3]

Conclusion

This detailed application note provides a robust and reproducible protocol for the high-purity isolation of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine using column chromatography. By understanding the underlying principles and meticulously following the outlined steps, researchers can confidently and efficiently purify this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Comenius University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine fumarate. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Method

analytical methods for characterization of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Comprehensive Application Note & Protocol Guide Abstract This guide details the analytical framework for the characterization of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8), a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Application Note & Protocol Guide

Abstract

This guide details the analytical framework for the characterization of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS: 524711-32-8), a critical pharmacophore in the synthesis of 5-HT6 antagonists and other sulfonamide-based therapeutics.[1][2] Due to the presence of a basic secondary amine and a polar sulfonamide moiety, this molecule presents specific chromatographic challenges, including peak tailing and potential genotoxic impurity (GTI) carryover. This document provides a self-validating workflow covering structural elucidation, HPLC method development, and trace analysis of sulfonyl chloride precursors.

Physicochemical Profile & Analytical Strategy

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is an amphiphilic molecule.[1][2] The sulfonamide linkage is stable, but the piperazine ring introduces basicity (


 for the secondary amine), making it prone to silanol interactions in Reverse Phase Chromatography (RPC).[1]
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW = 254.35 g/mol .[1][2] Detectable by ESI(+) MS.[1][2][3]
Chromophore Benzenoid SystemUV Active (

nm).[1][2]
Solubility DMSO, Methanol, ACNSample diluents must be organic-rich to prevent precipitation.[1]
Reactivity Secondary AmineNucleophilic; prone to form "Bis-sulfonamide" impurities if stoichiometry is uncontrolled.[1][2]
Analytical Workflow Diagram

The following diagram outlines the logical flow from crude synthesis to released API intermediate.

AnalyticalWorkflow cluster_0 Synthesis Phase cluster_1 Characterization Phase cluster_2 Release Reaction Sulfonylation Reaction (Piperazine + Sulfonyl Cl) Workup Workup & Isolation Reaction->Workup Identity Structural ID (NMR, IR, MS) Workup->Identity Purity HPLC Purity (Method A) Identity->Purity Confirmed GTI GTI Check (Sulfonyl Chloride) Purity->GTI >98% Area GTI->Workup Fail (Reprocess) Release Certificate of Analysis GTI->Release < Limit

Caption: Analytical lifecycle from synthesis to release, highlighting the critical path for Genotoxic Impurity (GTI) control.

Structural Elucidation (Identity)

Before purity testing, the structure must be confirmed to distinguish the product from the bis-substituted impurity (1,4-bis(2,4-dimethylbenzenesulfonyl)piperazine).[1]

A. Nuclear Magnetic Resonance (NMR)[1][2][3]
  • Solvent:

    
     or 
    
    
    
    .[1][2]
  • Key Diagnostic Signals (

    
    ): 
    
    • Piperazine Ring: Two distinct triplets (or broad multiplets) around

      
       2.8–3.0 ppm.[1][2] In the bis-impurity, these simplify to a single singlet/tight multiplet due to symmetry.[1]
      
    • Methyl Groups: Two singlets around

      
       2.3 ppm and 2.5 ppm (Ar-
      
      
      
      ).[1][2]
    • Aromatic Region: An ABX or trisubstituted pattern (

      
       7.0–7.8 ppm).[1][2]
      
B. Mass Spectrometry (MS)[1][2][3][4]
  • Mode: ESI Positive (

    
    ).[2]
    
  • Target Ion: m/z 255.1.

  • Fragmentation: Loss of

    
     is common in sulfonamides.[1]
    
Chromatographic Purity (HPLC-UV/MS)

This is the primary method for quantifying the main compound and separating the "Bis" impurity and unreacted piperazine.[1]

Method Development Logic
  • Challenge: The basic piperazine nitrogen causes peak tailing on standard silica C18 columns at neutral pH.[1]

  • Solution: Use a high-pH stable column (pH > 9) to keep the amine neutral, OR use an acidic mobile phase (pH < 3) to fully protonate the amine and use a "base-deactivated" column.[1][2] The Acidic Protocol (below) is preferred for MS compatibility.

Protocol 1: Reversed-Phase HPLC for Purity

Scope: Determination of assay and organic impurities.[1][2]

ParameterSpecification
Instrument HPLC with PDA or UV Detector
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Column Temp

Detection UV @ 254 nm (Aromatic max) and 215 nm (Amine sensitivity)
Injection Vol 5-10

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold (Elute polar salts)
15.0 90 Ramp (Elute product & Bis-impurity)
20.0 90 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (critical for piperazines).[1][2]
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and Bis-Impurity (usually elutes later due to double lipophilicity).
    
  • Precision: RSD < 2.0% for 5 replicate injections.

Genotoxic Impurity Control (Safety)

The starting material, 2,4-Dimethylbenzenesulfonyl chloride , is a reactive alkylating agent and is considered a Potential Genotoxic Impurity (PGI).[1] It must be controlled to ppm levels (Threshold of Toxicological Concern).

  • Direct Analysis Issue: Sulfonyl chlorides are unstable in LC solvents (hydrolyze to sulfonic acids).

  • Solution: Derivatization with a secondary amine (e.g., diethylamine) or direct analysis via GC-MS in aprotic solvents.[1][2]

Protocol 2: GC-MS for Residual Sulfonyl Chloride

Scope: Trace quantification of 2,4-dimethylbenzenesulfonyl chloride.

Sample Preparation:

  • Dissolve 100 mg of sample in 1 mL dry Dichloromethane (DCM).

  • Do not use alcohols (prevents solvolysis).[1][2]

GC Parameters:

  • Column: DB-5ms or Rxi-5Sil MS (

    
    ).[1][2]
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Splitless,

    
    .
    
  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (3 min).
  • Detection: MS (SIM Mode).[1][2] Monitor molecular ion of the chloride (m/z ~204/206 for Cl isotope pattern).[1][2]

Troubleshooting & Decision Tree

The following DOT diagram illustrates the troubleshooting logic for common chromatographic issues encountered with this specific scaffold.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peaks Issue->Split Ghost Ghost Peaks Issue->Ghost Sol_Tailing Add 0.1% TFA or Switch to High pH Column Tailing->Sol_Tailing Silanol Interaction Sol_Split Check Sample Diluent (Too strong? Reduce ACN) Split->Sol_Split Solvent Mismatch Sol_Ghost Check Injector Carryover (Basic wash needed) Ghost->Sol_Ghost Sticky Amine

Caption: Troubleshooting logic for HPLC analysis of basic piperazine sulfonamides.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 907955, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.[1][2] Retrieved from [Link][1][2]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link] (Background on synthesis-related impurities).[1][2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application

Application Note: Developing Assays to Test the Biological Activity of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Derivatives

Executive Summary & Scientific Rationale The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized for its high affinity towards the Sero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized for its high affinity towards the Serotonin 5-HT6 receptor (5-HT6R). Unlike other serotonin receptor subtypes, 5-HT6R is almost exclusively localized in the Central Nervous System (CNS), making it a high-value target for cognitive enhancement in Alzheimer’s disease and schizophrenia without widespread peripheral side effects.

This Application Note details a validated screening cascade to evaluate derivatives of this scaffold. We prioritize G-Protein Coupled Receptor (GPCR) interrogation techniques, moving from affinity-based radioligand binding to functional cAMP inhibition assays.

The Mechanism of Action

The 5-HT6 receptor is positively coupled to the Gs-protein .

  • Agonist Binding: Activates Adenylyl Cyclase (AC).

  • Signal Transduction: Increases intracellular cyclic AMP (cAMP).

  • Antagonist Effect: Our target derivatives (Antagonists) block this pathway, preventing the rise in cAMP.

Assay Development Strategy

To ensure robust Structure-Activity Relationship (SAR) data, we employ a funnel approach:

  • Primary Screen (Affinity): Radioligand Binding Assay to determine

    
    .
    
  • Secondary Screen (Efficacy): TR-FRET cAMP Functional Assay to determine

    
     (functional potency).
    
  • Safety Profiling: Cytotoxicity assessment to rule out false positives caused by cell death.

Workflow Visualization

AssayCascade Synthesis Library Synthesis (Sulfonyl-Piperazine Derivatives) Binding Primary Screen: Radioligand Binding (Ki Determination) Synthesis->Binding QC Pass Functional Secondary Screen: cAMP TR-FRET (IC50 Determination) Binding->Functional Ki < 100 nM ADME Safety Profiling: Cytotoxicity & Stability Functional->ADME IC50 < 50 nM Lead Lead Candidate Selection ADME->Lead Low Tox

Figure 1: The screening cascade filters compounds based on strict affinity and efficacy thresholds.

Protocol 1: Primary Radioligand Binding Assay (Membrane)

Objective: To quantify the binding affinity (


) of derivatives for the human 5-HT6 receptor using membrane preparations. This assay is non-functional; it purely measures occupancy.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Receptor Source: Membranes from HEK-293 cells stably expressing human 5-HT6R.

  • Radioligand:

    
    -LSD (Broad spectrum) or 
    
    
    
    -SB-258585 (Highly selective). Recommendation: Use
    
    
    -SB-258585 for lower background.
  • Reference Compound: Methiothepin or Serotonin (5-HT) for non-specific binding (NSB).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.5 mM EDTA.
    
Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a concentration of 5–10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Methiothepin.

    • Test Compounds: Buffer + Membranes + Radioligand + Derivative (10-point dilution series).

  • Incubation: Add radioligand (final conc. ~

    
     value, typically 1–2 nM). Incubate for 60 minutes at 27°C .
    
  • Termination: Harvest via rapid vacuum filtration onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Readout: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) on a liquid scintillation counter (e.g., PerkinElmer MicroBeta).

Data Analysis

Calculate specific binding:


.
Fit data to a one-site competition model to derive 

:

(Cheng-Prusoff equation, where

is radioligand concentration).

Protocol 2: Functional cAMP Inhibition Assay (TR-FRET)

Objective: To confirm the biological activity of the derivatives. Since 5-HT6 is Gs-coupled, antagonists will inhibit the serotonin-induced spike in cAMP.

Mechanism Visualization

GPCR_Pathway Ligand Serotonin (5-HT) (Agonist) Receptor 5-HT6 Receptor Ligand->Receptor Activates Antagonist Piperazine Derivative (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP ATP->AC FRET TR-FRET Signal (Decreased by cAMP) cAMP->FRET Modulates

Figure 2: Antagonists block the Gs-mediated production of cAMP, measurable via TR-FRET.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio) or LANCE® Ultra cAMP (PerkinElmer).

  • Cells: HEK-293 cells expressing h5-HT6R (cryopreserved "assay-ready" cells preferred).

  • Agonist Challenge: Serotonin (5-HT) at

    
     concentration.
    
  • Detection Buffer: Contains cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

Step-by-Step Methodology
  • Compound Addition: Dispense 5 µL of test compounds (diluted in stimulation buffer) into a white low-volume 384-well plate.

  • Cell Seeding: Add 5 µL of cell suspension (~2,000 cells/well). Incubate for 15 mins at RT to allow compound-receptor equilibration.

  • Agonist Stimulation: Add 5 µL of Serotonin (at

    
     concentration).
    
    • Note: If testing for inverse agonism , omit Serotonin and measure basal cAMP reduction.

  • Incubation: Incubate for 45 minutes at RT.

  • Lysis & Detection: Add 10 µL of Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate in lysis buffer).

  • Readout: Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision). Excitation: 337 nm; Emission: 665 nm (Acceptor) & 620 nm (Donor).

Data Analysis

Calculate the HTRF Ratio:


.
  • High cAMP (Agonist only): Low Ratio (unlabeled cAMP competes with cAMP-d2).

  • High Antagonist Activity: High Ratio (cAMP production blocked; cAMP-d2 binds antibody).

  • Plot % Inhibition vs. log[Compound] to determine

    
    .
    

Protocol 3: Safety & ADME Profiling (Cytotoxicity)

Objective: Ensure that the observed functional inhibition is due to receptor blockade, not cell death.

Methodology (CellTiter-Glo®)
  • Setup: Plate parental HEK-293 cells (non-transfected) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with derivatives at the highest concentration used in functional assays (e.g., 10 µM) for 24 hours.

  • Detection: Add CellTiter-Glo reagent (Promega). This lyses cells and generates luminescence proportional to ATP (a marker of metabolic activity).

  • Analysis: Compounds showing >20% reduction in ATP compared to DMSO controls are flagged as cytotoxic and deprioritized.

Summary of Key Parameters

ParameterRadioligand Binding (Assay 1)Functional cAMP (Assay 2)
Readout Radioactivity (CPM)TR-FRET Ratio (665/620 nm)
Key Metric Affinity (

)
Potency (

/

)
Throughput Medium (Filtration required)High (Mix-and-Read)
Cost High (Isotopes, Waste disposal)Moderate (Reagent kits)
False Positives Low (Direct binding)Moderate (Fluorescence interference)

References

  • Bromidge, S. M., et al. (2001). "Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT6 receptor."[1] Bioorganic & Medicinal Chemistry Letters, 11(21), 2843-2846.[1] Link

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. Link

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299. Link

  • Cisbio Bioassays. (2023). "cAMP Gs Dynamic Kit - User Guide." Link

Sources

Method

use of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine in the synthesis of kinase inhibitors

An in-depth guide to the strategic use of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine as a versatile synthon for the construction of novel kinase inhibitors. Introduction: The Strategic Value of Privileged Scaffolds in K...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic use of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine as a versatile synthon for the construction of novel kinase inhibitors.

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but challenges such as off-target toxicity and acquired resistance necessitate continuous innovation in molecular design.[3] Medicinal chemistry often relies on "privileged scaffolds"—molecular frameworks that are recurrently found in biologically active compounds. The piperazine ring is a quintessential example of such a scaffold, prized for its ability to improve pharmacokinetic properties (ADME) and serve as a versatile linker for connecting different pharmacophoric elements.[4][5][6]

When combined with a benzenesulfonyl group, the resulting sulfonylpiperazine moiety offers a powerful tool for drug designers. The sulfonamide linkage is metabolically robust and can act as a key hydrogen bond acceptor, while the attached aryl ring can be tailored to occupy specific hydrophobic pockets within the kinase ATP-binding site.

This application note provides a comprehensive guide to the synthesis and application of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , a specialized building block designed for the efficient construction of kinase inhibitor libraries. We will explore the mechanistic rationale for its use, provide detailed, field-proven synthetic protocols for its incorporation into target molecules, and present a framework for the logical design of next-generation inhibitors.

Part 1: The Scientific Rationale—Dissecting the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Synthon

The utility of this reagent stems from the synergistic contribution of its three core components: the piperazine linker, the benzenesulfonyl anchor, and the specific 2,4-dimethyl substitution pattern.

  • The Piperazine Core: As a diprotic base, the piperazine ring significantly enhances aqueous solubility at physiological pH. Its free secondary amine (N4) serves as a reactive handle for introducing the final pharmacophoric group that will define the inhibitor's target profile, allowing for late-stage diversification of a common intermediate.[6]

  • The Benzenesulfonyl Group: This group serves multiple functions. It acts as a bio-isostere for other planar systems and its sulfonyl oxygens are excellent hydrogen bond acceptors, capable of forming critical interactions with the hinge region of many kinases.[7] Furthermore, protecting one of the piperazine nitrogens as a sulfonamide prevents undesired side reactions and locks the piperazine ring into a more defined conformational state.

  • The 2,4-Dimethyl Substitution: The strategic placement of two methyl groups on the phenyl ring is a deliberate design choice to enhance potency and fine-tune selectivity.

    • Hydrophobic Interactions: These methyl groups can engage with hydrophobic pockets near the ATP-binding site, increasing binding affinity.

    • Metabolic Blocking: Methyl groups can sterically hinder adjacent sites from oxidative metabolism by cytochrome P450 enzymes, thereby improving the compound's pharmacokinetic profile.

    • Conformational Control: The ortho-methyl group forces a non-planar (twisted) conformation between the phenyl ring and the S-N bond, which can be crucial for fitting into uniquely shaped pockets and achieving selectivity over other kinases.

Logical Workflow for Synthon Application

The general strategy involves using 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine as a pre-functionalized, "ready-to-use" fragment that is coupled to a core heterocyclic system common in kinase inhibitors (e.g., pyrimidine, pyrazole, imidazole).

G cluster_0 Part A: Synthon Preparation cluster_1 Part B: Kinase Inhibitor Elaboration Piperazine Piperazine Synthon 1-(2,4-Dimethyl-benzenesulfonyl)- piperazine Piperazine->Synthon SulfonylChloride 2,4-Dimethyl- benzenesulfonyl chloride SulfonylChloride->Synthon Core Kinase Core Scaffold (e.g., Aryl Halide) FinalInhibitor Final Kinase Inhibitor Core->FinalInhibitor Synthon_ref Synthon Synthon_ref->FinalInhibitor N-Arylation or N-Alkylation

Caption: General workflow for inhibitor synthesis.

Part 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the preparation of the core synthon and its subsequent use in the synthesis of kinase inhibitors.

Protocol 1: Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

This procedure describes the foundational reaction to create the title building block via nucleophilic substitution.

Reaction Scheme: Piperazine + 2,4-Dimethylbenzenesulfonyl chloride → 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Materials:

  • Piperazine (anhydrous), 5.0 eq.

  • 2,4-Dimethylbenzenesulfonyl chloride, 1.0 eq.

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 eq.) in anhydrous DCM (approx. 10 volumes relative to the sulfonyl chloride). Cool the solution to 0 °C using an ice bath.

    • Causality: Using a large excess of piperazine ensures mono-sulfonylation and serves as the base to neutralize the HCl byproduct, preventing the formation of piperazine dihydrochloride salt which is unreactive. Cooling to 0 °C controls the exothermicity of the reaction.

  • Reagent Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the solution dropwise to the stirred piperazine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove excess HCl and any unreacted starting material, followed by brine (1x).

    • Causality: The basic wash removes acidic components, while the brine wash helps to remove residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product can often be purified by flash column chromatography on silica gel using a DCM/Methanol gradient (e.g., 100:0 to 95:5).

Expected Outcome: The desired product, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, is typically obtained as a white to off-white solid.

ParameterTypical Value
Yield75-90%
Purity (LC-MS)>95%
¹H NMR Consistent with structure
Mass Spec (ESI+) [M+H]⁺ expected
Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of the synthon with an aryl halide, a cornerstone reaction for building many kinase inhibitors.[5]

Reaction Scheme: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine + Aryl-Br → Kinase Inhibitor Precursor

Materials:

  • 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, 1.2 eq.

  • Aryl or heteroaryl bromide/iodide, 1.0 eq.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), 2 mol%

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), 4 mol%

  • Sodium tert-butoxide (NaOtBu), 1.4 eq.

  • Toluene or Dioxane, anhydrous

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under argon, add the aryl bromide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Reagent Addition: Add 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (1.2 eq.) followed by NaOtBu (1.4 eq.).

    • Causality: NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle. Xantphos is a bulky electron-rich ligand that stabilizes the palladium catalyst and promotes the crucial reductive elimination step.

  • Solvent & Heating: Add anhydrous toluene or dioxane (to make a ~0.1 M solution). Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the N-arylpiperazine product.

G Start 1-(2,4-Dimethyl-benzenesulfonyl) -piperazine + Aryl-Halide Reagents Catalyst: Pd₂(dba)₃ Ligand: Xantphos Base: NaOtBu Solvent: Toluene OxAdd Oxidative Addition Start->OxAdd Pd(0) enters cycle Coord Ligand Coordination OxAdd->Coord Aryl-Pd(II)-Halide + Piperazine RedElim Reductive Elimination Coord->RedElim Aryl-Pd(II)-Piperazine RedElim->OxAdd Pd(0) regenerated Product N-Aryl Product RedElim->Product C-N bond forms

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: N-Alkylation via Reductive Amination

This method is used to connect the synthon to a molecule via an alkyl linker, typically by reacting it with an aldehyde or ketone.[4]

Materials:

  • 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, 1.0 eq.

  • Aldehyde or Ketone, 1.1 eq.

  • Sodium triacetoxyborohydride (STAB), 1.5 eq.

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • Iminium Formation: In a round-bottom flask, dissolve the aldehyde/ketone (1.1 eq.) and 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (1.0 eq.) in DCE or DCM. Add a single drop of glacial acetic acid.

    • Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that will be reduced.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add STAB (1.5 eq.) portion-wise to the reaction mixture. Be aware of potential gas evolution.

    • Causality: STAB is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted aldehydes.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Application Example - Synthesis of a Ponatinib Analog

Ponatinib is a multi-targeted tyrosine kinase inhibitor.[8][9] While its actual synthesis uses a different piperazine derivative, we can illustrate how our building block could be used to create a structurally related analog, demonstrating the practical application of Protocol 2.

Target Analog: A hypothetical inhibitor where the 4-methylpiperazinomethyl group of Ponatinib is replaced by our 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine moiety.

Synthetic Step: Coupling of the core acid with a modified aniline piece (prepared via Protocol 2).

  • Step A (Protocol 2): Couple 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine with 4-amino-2-(trifluoromethyl)bromobenzene to generate the key aniline intermediate.

  • Step B (Amide Coupling): Activate the carboxylic acid of the Ponatinib core (3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid) with a coupling agent like HATU.

  • Step C: React the activated acid with the aniline intermediate from Step A in the presence of a base like DIPEA to form the final amide bond.[9]

This modular approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

References

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9JjUrjvPzMce6m-mkgphTRnYWk7KypY2rk1SoejMvgQQveSVvuP0AbwgaNiGrn904KqkG7fhwWaKm6n9gM0U81HOVcDueLxexiimytIZXrktMVWB0Q0IfnHTlFphwNHZTQPWe]
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.Benchchem. [URL: https://www.benchchem.com/application-notes/the-versatility-of-piperazine-in-modern-organic-synthesis]
  • Synthesis of ponatinib-SH (2a) and GZD824-SH (3a) via NCL-type reaction.ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-ponatinib-SH-2a-and-GZD824-SH-3a-via-NCL-type-reaction-Reagents-and_fig1_323727825]
  • Synthesis of ponatinib.ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-ponatinib-Conditions-step-A-24-10-equiv-triethylsilyl-acetylene_fig3_330263690]
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2024). MDPI. [URL: https://www.mdpi.com/1424-8247/18/6/716]
  • Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. (2022). Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35332794/]
  • Ponatinib Synthetic Routes.MedKoo Biosciences. [URL: https://www.medkoo.com/products/2999]
  • Application Notes and Protocols: Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline.Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-ponatinib-intermediates-using-4-bromo-3-trifluoromethyl-aniline]
  • Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33327856/]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/2]
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.Google Patents. [URL: https://patents.google.
  • Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. (2022). BMC Bioinformatics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9209537/]
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.Google Patents. [URL: https://patents.google.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780281/]
  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. (2008). Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/18782020/]
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells.National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10158145/]
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione.Benchchem. [URL: https://www.benchchem.
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.ResearchGate. [URL: https://www.researchgate.net/publication/280943216_Room_Temperature_N-Arylation_of_124-Triazoles_under_Ligand-Free_Condition]
  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2025). Institute for Research in Biomedicine. [URL: https://www.irbbarcelona.
  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/029.shtm]
  • Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells. (2009). Molecular Cancer Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2757802/]
  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application.National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8011915/]
  • Representative protocols for C–H arylation of 1,n-diazines.ResearchGate. [URL: https://www.researchgate.
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5858]
  • Research - Gray Lab.Gray Lab, Stanford University. [URL: https://graylab.stanford.edu/research]
  • Advances in covalent kinase inhibitors. (2020). Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cs/c9cs00791a]
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][10][11]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11617879/]

  • New Insights into Kinase Inhibitors.MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/Kinase_Inhibitors_2]
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389083/]

Sources

Application

Application Note: Strategic Functionalization of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Introduction: The Scaffold and its Significance The molecule 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine represents a privileged scaffold in medicinal chemistry, particularly in the development of G-Protein Coupled Recep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and its Significance

The molecule 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine represents a privileged scaffold in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) ligands.[1] The 2,4-dimethyl-benzenesulfonyl moiety acts as a lipophilic "anchor," often occupying hydrophobic pockets in receptors such as 5-HT6 , while the distal secondary amine (N4) serves as the primary "warhead" for diversification.[1]

This guide details the strategic functionalization of the N4 position. Unlike simple piperazines, the presence of the electron-withdrawing sulfonyl group at N1 modulates the basicity and nucleophilicity of N4, requiring tailored protocols for high-yield functionalization.[1]

Chemical Logic & Reactivity Profile[1]
  • N1-Sulfonyl Group: Acts as a robust protecting group that is stable to acidic, basic, and reductive conditions. It exerts a mild electron-withdrawing effect (inductive), slightly lowering the pKa of the N4 amine compared to N-alkyl piperazines (approx.[1] pKa 8.5–9.0 vs. 9.8).[1]

  • N4-Secondary Amine: The primary site of reactivity.[1] It remains sufficiently nucleophilic for alkylation and acylation but may require optimized catalytic systems for arylation due to steric bulk from the distal sulfonyl group.[1]

Decision Matrix: Selecting the Right Pathway

Before beginning synthesis, select the protocol based on the desired "R" group attachment.

ReactionMatrix Scaffold 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine Target_Alkyl Target: Alkyl/Linker (Linear/Branched) Scaffold->Target_Alkyl Target_Aryl Target: Biaryl/Heteroaryl (Drug-like Motifs) Scaffold->Target_Aryl Target_Complex Target: Sensitive/Chiral Aldehydes Scaffold->Target_Complex Method_Alk Method C: Direct Alkylation (SN2) Target_Alkyl->Method_Alk Primary Halides Method_Buch Method B: Buchwald-Hartwig (Pd-Catalysis) Target_Aryl->Method_Buch Aryl Halides Method_RedAm Method A: Reductive Amination (NaBH(OAc)3) Target_Complex->Method_RedAm Aldehydes/Ketones

Figure 1: Strategic decision tree for functionalizing the piperazine scaffold.

Method A: Reductive Amination (The "Gold Standard")[1]

Application: Attachment of alkyl chains, benzyl groups, or complex chiral motifs where preserving stereochemistry is critical. Why this method? Direct alkylation with halides often leads to over-alkylation (quaternization).[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine, preventing side reactions [1].[1]

Materials
  • Substrate: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (1.0 equiv).

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone activation.[1]

Detailed Protocol
  • Imine Formation: In a flame-dried round-bottom flask, dissolve the piperazine scaffold (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL, 0.2 M).

    • Expert Note: If using a ketone, add 1.0 equiv of AcOH and stir for 30 mins before adding the reductant to promote iminium ion formation.

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction is typically slightly exothermic; no cooling is usually required unless scaling >10g.[1]

  • Monitoring: Stir at Room Temperature (RT) under Nitrogen. Monitor by LCMS (looking for M+H of product).

    • Typical Time: Aldehydes (1-4 h); Ketones (12-24 h).[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (slow addition, gas evolution).[1]

    • Extract with DCM (3x).[1]

    • Solubility Tip: The sulfonamide moiety can make the product lipophilic.[1] If phase separation is poor, use 10% MeOH in DCM for extraction.[1]

  • Purification: Flash chromatography (SiO2).[1] Elute with DCM:MeOH (95:5).[1]

Method B: Buchwald-Hartwig Arylation[1]

Application: Creating biaryl structures (e.g., N-phenyl, N-pyridyl derivatives).[1] Why this method? Nucleophilic aromatic substitution (SNAr) only works well for electron-deficient rings (e.g., nitro-benzenes).[1] For unactivated aryl halides, Pd-catalysis is required.[1]

Materials
  • Substrate: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (1.0 equiv).

  • Coupling Partner: Aryl Bromide/Chloride (1.2 equiv).[1]

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.[1]

  • Ligand: BINAP (racemic is fine) or XPhos (for hindered chlorides) (4-6 mol%).[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv - use strictly anhydrous conditions).

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Detailed Protocol
  • Degassing: Charge the reaction vessel with the piperazine, aryl halide, and base. Cycle vacuum/Nitrogen 3 times to remove oxygen (oxygen kills the active Pd(0) species).[1]

  • Catalyst Addition: Add the Pd source and Ligand.[1] Add the solvent (degassed).[1]

  • Reaction: Heat to 80–100°C.

    • Checkpoint: The solution usually turns from dark red/brown to orange/yellow upon active catalytic cycle formation.[1]

  • Workup: Filter through a celite pad to remove Palladium black. Wash the pad with EtOAc.[1]

  • Scavenging: If the product is for biological testing, use a metal scavenger resin (e.g., SiliaMetS® Thiol) to reduce residual Pd to <10 ppm.[1]

Method C: Classical N-Alkylation (SN2)[1]

Application: Attaching simple linkers (e.g., ethyl, propyl chains) or functional handles (e.g., chloro-alkyl linkers).[1] Risk: Over-alkylation.[1][2]

Protocol Optimization

To avoid quaternary ammonium salt formation, use Acetonitrile (ACN) as the solvent with Potassium Carbonate (K2CO3) .[1] ACN is polar enough to dissolve the intermediate ammonium salt but prevents rapid double-alkylation compared to DMF [2].[1]

  • Mix: Dissolve scaffold (1.0 equiv) and K2CO3 (3.0 equiv) in ACN.

  • Addition: Add Alkyl Halide (1.05 equiv) dropwise via syringe pump over 30 mins.

    • Why? Keeping the alkyl halide concentration low relative to the amine ensures mono-alkylation dominates.[1]

  • Heat: Reflux (80°C) for 4-6 hours.

  • Filtration: Filter off the inorganic salts (K2CO3/KX) while hot.[1] The product often crystallizes from the filtrate upon cooling.[1]

Analytical Data Summary & Troubleshooting

Expected Chemical Shifts (1H NMR, CDCl3)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Ar-CH3 (x2) 2.30 – 2.60Singlet (x2)Distinctive 2,4-dimethyl pattern.[1]
Piperazine (N1-CH2) 3.10 – 3.30Triplet/BroadDeshielded by sulfonyl group.[1]
Piperazine (N4-CH2) 2.50 – 2.70Triplet/BroadShifts upfield/downfield based on functionalization.[1]
Ar-H (Sulfonyl) 7.10 – 7.90MultipletsAromatic region (3 protons).[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Reductive Amination) Wet solvent or old STAB reagent.[1]Use fresh STAB (should be powder, not clumps).[1] Add 3Å molecular sieves.
Quaternization (Alkylation) Excess alkyl halide or high temp.[1]Reduce alkyl halide to 0.95 equiv. Use "Method A" instead.
Black Precipitate (Buchwald) Pd "death" (oxidation).[1]Improve degassing. Switch to a precatalyst like XPhos Pd G2.
Poor Solubility Sulfonamide aggregation.[1]Use 10% MeOH/DCM or EtOAc/Hexane gradients.[1] The sulfonamide can be crystalline; check solubility in DMSO for assays.[1]

Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Start Start: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Step1 Dissolve Reagents (Solvent Selection Critical) Start->Step1 Step2 Catalyst/Base Addition (Inert Atmosphere) Step1->Step2 Step3 Reaction Monitoring (TLC/LCMS @ 1h, 4h) Step2->Step3 Step3->Step2 Incomplete (Add Reagent) Step4 Quench/Filter (Remove Pd or Boron salts) Step3->Step4 Complete Step5 Extraction (DCM/MeOH for solubility) Step4->Step5 End Final Product (>95% Purity) Step5->End

Figure 2: Generalized workflow for high-throughput functionalization.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9200.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Hajipour, A. R., et al. (2014).[1] "A simple and efficient protocol for the synthesis of 1-(arylsulfonyl)piperazine derivatives." Synlett. Link

  • Deng, H., et al. (2025).[1] "Late-Stage C(sp3)–H Functionalization of Bioactive Piperazines." ChemRxiv. Link

Sources

Method

protecting group strategies for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine synthesis

Topic: protecting group strategies for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine synthesis Content Type: Application Notes and Protocols Protecting Group Strategies and Protocols for High-Fidelity Desymmetrization Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: protecting group strategies for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine synthesis Content Type: Application Notes and Protocols

Protecting Group Strategies and Protocols for High-Fidelity Desymmetrization

Abstract

The synthesis of 1-(2,4-dimethyl-benzenesulfonyl)-piperazine presents a classic challenge in organic synthesis: the desymmetrization of a diamine. Direct sulfonylation of piperazine with 2,4-dimethylbenzenesulfonyl chloride often results in a statistical mixture of unreacted starting material, the desired mono-sulfonated product, and the bis-sulfonated impurity. This guide details two distinct strategies to overcome this limitation: a High-Fidelity N-Boc Protection Strategy (recommended for medicinal chemistry and small-scale optimization) and a Proton-Masking Strategy (suitable for scale-up).

Strategic Overview

The piperazine core contains two equivalent secondary amines. Upon reaction with an electrophile (sulfonyl chloride), the introduction of the first sulfonyl group reduces the nucleophilicity of the distal nitrogen (inductive electron withdrawal), theoretically deactivating it toward further reaction. However, in practice, the rate difference is often insufficient to prevent bis-sulfonylation, especially under heterogeneous or uncontrolled pH conditions.

StrategyMechanismProsConsRecommended For
A. N-Boc Protection Steric/Electronic blocking of N4>98% Selectivity; Easy purification3 Steps; Higher reagent costDrug Discovery; Library Synthesis
B. Proton Masking pH-controlled statistical bias1 Step; Low costRequires careful pH monitoring; Lower yield (60-70%)Process Chemistry; Scale-up
C. Direct Excess Statistical probabilityCheapest reagentsMassive waste of piperazine; Difficult workupNot Recommended
Strategy A: The N-Boc Protection Route (Gold Standard)

This route ensures exclusive mono-functionalization by chemically blocking one nitrogen atom with a tert-butoxycarbonyl (Boc) group. The Boc group is orthogonal to sulfonylation conditions (basic) and is easily removed under acidic conditions to which the sulfonamide bond is stable.

Workflow Diagram

BocStrategy Pip Piperazine BocPip N-Boc-Piperazine Pip->BocPip Boc2O, DCM 0°C to RT Intermed Protected Intermediate (N-Boc-N'-Sulfonyl) BocPip->Intermed + SulfonylCl Et3N, DCM SulfonylCl 2,4-Dimethyl- benzenesulfonyl Chloride Final Target Molecule 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine Intermed->Final TFA/DCM or HCl/Dioxane

Figure 1: Step-wise synthesis via N-Boc protection ensures regiospecificity.

Detailed Protocol

Reagents:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 2,4-Dimethylbenzenesulfonyl chloride (CAS: 609-60-9)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step 1: Synthesis of N-Boc-Piperazine Note: N-Boc-piperazine is commercially available. If synthesizing:

  • Dissolve piperazine (10.0 g, 116 mmol, 3.0 eq) in DCM (100 mL).

  • Add a solution of Boc₂O (8.4 g, 38.7 mmol, 1.0 eq) in DCM (20 mL) dropwise over 1 hour at 0°C. Crucial: Excess piperazine prevents bis-Boc formation.

  • Stir at room temperature (RT) for 12 hours.

  • Workup: Filter off the white precipitate (unreacted piperazine). Wash the filtrate with water (3 x 50 mL) to remove remaining piperazine. Dry organic layer over Na₂SO₄ and concentrate.[1][2][3]

    • Yield: ~90% mono-Boc product.

Step 2: Sulfonylation

  • Dissolve N-Boc-piperazine (1.0 eq) in dry DCM (0.2 M concentration).

  • Add Et₃N (1.5 eq). Cool to 0°C.[2]

  • Add 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The sulfonamide forms a stable UV-active spot.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash with brine.[1][4] Dry (Na₂SO₄) and concentrate.[3]

    • Checkpoint: The product is usually a crystalline solid or thick oil. If necessary, purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Step 3: Deprotection

  • Dissolve the intermediate in DCM (5 mL per gram).

  • Add TFA (10-20 equivalents) or 4M HCl in Dioxane (5-10 equivalents).

    • Note: Sulfonamides are stable to these acidic conditions.

  • Stir at RT for 1-2 hours until gas evolution (isobutylene) ceases and LCMS confirms Boc removal.

  • Workup: Concentrate to dryness.

    • For Free Base: Redissolve residue in DCM, wash with 1M NaOH or saturated Na₂CO₃. Dry and concentrate.

    • For HCl Salt: The residue from HCl/Dioxane can be triturated with diethyl ether to yield the pure hydrochloride salt.

Strategy B: The Proton-Masking Route (Scalable)

This method utilizes the pKa difference between the two nitrogens. By controlling the stoichiometry of acid (HCl), one nitrogen is protonated (protected) while the other remains free to react.

Mechanism & Logic
  • pKa1 (Piperazine): ~9.8

  • pKa2 (Piperazine): ~5.6

  • Concept: At pH ~5-6 (or using 1 eq HCl), piperazine exists predominantly as the mono-cation. The neutral nitrogen reacts with the sulfonyl chloride. The resulting sulfonamide is non-basic, preventing further reaction at that site.

ProtonMasking Pip Piperazine Base MonoCat Piperazine Mono-HCl (Active Species) Pip->MonoCat + 1.0 eq HCl (Acetate buffer) Reaction Reaction with Ar-SO2-Cl MonoCat->Reaction pH controlled (4.5 - 5.5) Product Mono-Sulfonylated Product Reaction->Product Selective Acylation

Figure 2: Kinetic selection via protonation state.

Detailed Protocol

Reagents:

  • Piperazine[1][5][6][7][8][9][10][11][12][13]

  • Acetic Acid / HCl

  • 2,4-Dimethylbenzenesulfonyl chloride

  • Sodium Acetate (buffer)

Procedure:

  • Preparation of Buffer: Dissolve piperazine (1.0 eq) in water/acetone (1:1 mixture).

  • Acidification: Add Acetic acid (glacial) to adjust the pH to 4.5–5.0. Alternatively, use Piperazine Monohydrochloride directly.

  • Reaction: Add Sodium Acetate (1.5 eq) to act as a proton scavenger for the HCl generated during sulfonylation, without raising the pH high enough to deprotonate the second nitrogen significantly.

  • Addition: Add a solution of 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) in acetone dropwise over 2 hours.

    • Critical: Slow addition is key to maintaining selectivity.

  • Workup:

    • The desired mono-sulfonylated product often precipitates out or forms an oil as the reaction proceeds (it is less soluble in water than the starting material).

    • Filter the precipitate.[2][3]

    • If no precipitate: Basify the aqueous solution to pH >12 with NaOH. Extract with DCM.[1]

    • Purification: The crude extract may contain ~5-10% bis-sulfonamide. Recrystallization from Ethanol/Water is usually effective for this specific lipophilic scaffold.

Analytical Validation

Ensure the identity of your product using these diagnostic signals.

Target: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine[8]

TechniqueDiagnostic SignalInterpretation
1H NMR δ 2.30, 2.55 (s, 3H each)Two distinct methyl groups on the aryl ring (2,4-position).
1H NMR δ 2.80 - 3.00 (m, 4H)Piperazine protons adjacent to the free amine (shielded).
1H NMR δ 3.10 - 3.30 (m, 4H)Piperazine protons adjacent to the sulfonamide (deshielded).
1H NMR δ 7.0 - 7.8 (m, 3H)Aromatic protons (splitting pattern depends on 1,2,4-substitution).
LC-MS [M+H]+ = 269.13Molecular ion peak (Calculated MW: 268.37).
TLC Rf ~ 0.2-0.3 (DCM:MeOH 9:1)Much lower Rf than bis-sulfonated impurity (Rf > 0.8).
Safety & Handling
  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. They hydrolyze slowly in moist air to form sulfonic acids and HCl gas. Store in a desiccator.

  • Piperazine: Strong base, skin irritant.

  • TFA: Highly corrosive. Use resistant gloves.

References
  • Boc-Strategy for Piperazines: Source: BenchChem Application Note. "Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine."
  • Protonated Piperazine Selectivity

    • Source: Burglova, K. et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules (2020).[4]

    • URL:[Link]

  • Sulfonamide Stability: Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Context: Confirms sulfonamide stability to TFA/HCl deprotection conditions.
  • Target Molecule Analogues

    • Source: PubChem Compound Summary for 1-(Benzenesulfonyl)
    • URL:[Link]

Sources

Application

catalytic methods for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Application Note: High-Fidelity Catalytic Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Executive Summary The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine represents a critical entry point for medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Executive Summary

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine represents a critical entry point for medicinal chemistry campaigns targeting GPCRs (specifically 5-HT6 antagonists) and various enzyme inhibitors. While the formation of sulfonamides is a classical transformation, the reaction of piperazine —a symmetric diamine—with 2,4-dimethylbenzenesulfonyl chloride presents a specific challenge: selectivity .

Standard non-catalytic methods often suffer from statistical mixtures of mono-sulfonylated product (desired) and bis-sulfonylated byproduct (impurity), or require laborious protection/deprotection steps (e.g., N-Boc-piperazine).

This Application Note details two catalytic methodologies designed to bypass protection steps while maximizing mono-selectivity and yield:

  • Nucleophilic Catalysis (DMAP): For high-precision, small-to-medium scale synthesis.

  • Phase Transfer Catalysis (PTC): For scalable, green chemistry applications using inorganic bases.

Mechanistic Insight & Causality

To achieve high fidelity, one must understand the kinetic barriers. Sulfonyl chlorides are hard electrophiles. Piperazine is a potent nucleophile but prone to double reaction because the mono-sulfonylated product remains nucleophilic.

Method A: Nucleophilic Catalysis (DMAP)

4-Dimethylaminopyridine (DMAP) acts as a "hyper-nucleophilic" acylation/sulfonylation transfer agent.

  • Causality: DMAP attacks the sulfonyl chloride faster than piperazine, displacing the chloride to form a N-sulfonylpyridinium salt . This intermediate is a "super-electrophile" that reacts rapidly with the amine.

  • Selectivity Control: By accelerating the initial attack and using a stoichiometric excess of piperazine, we kinetically favor the mono-addition before the product can re-enter the catalytic cycle.

Method B: Phase Transfer Catalysis (PTC)

Using a quaternary ammonium salt (e.g., TBAB) in a biphasic system (Toluene/Water).

  • Causality: The inorganic base (K₂CO₃) remains in the aqueous phase. The catalyst shuttles the phenoxide/amine anion or hydroxide across the interface.

  • Green Advantage: Eliminates the need for organic bases (pyridine/TEA) and allows for easy removal of unreacted piperazine in the aqueous wash.

Visualizing the Catalytic Pathway

The following diagram illustrates the DMAP catalytic cycle (Method A) and the PTC workflow (Method B).

G cluster_0 Method A: DMAP Catalytic Cycle cluster_1 Method B: PTC Workflow Start Sulfonyl Chloride (Substrate) Inter [N-Sulfonylpyridinium] (Super-Electrophile) Start->Inter + DMAP Prod Mono-Sulfonylated Product Inter->Prod + Piperazine DMAP DMAP (Catalyst) Prod->DMAP Regeneration Pip Piperazine (Nucleophile) Mix Biphasic Mix (Org/Aq) Transfer TBAB Transfer (Interface) Mix->Transfer Sep Phase Separation Transfer->Sep Wash Acid Wash (Removes Excess Pip) Sep->Wash Final Pure Product Wash->Final

Caption: Figure 1. Left: Mechanism of DMAP-catalyzed activation of sulfonyl chloride. Right: Process flow for Phase Transfer Catalysis (PTC) utilizing interfacial reaction dynamics.

Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed High-Fidelity Synthesis

Best for: Medicinal chemistry, high purity requirements.

Reagents:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv, 10 mmol, 2.05 g)

  • Piperazine (Anhydrous) (4.0 equiv , 40 mmol, 3.44 g) — Critical for mono-selectivity.

  • DMAP (Catalyst) (0.1 equiv , 1 mmol, 122 mg)

  • Dichloromethane (DCM) (50 mL)

  • Triethylamine (1.1 equiv, 11 mmol) — Acts as an acid scavenger, not the primary catalyst.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve Piperazine (3.44 g) and DMAP (122 mg) in DCM (30 mL). Cool the solution to 0°C using an ice bath.

  • Active Addition: Dissolve 2,4-Dimethylbenzenesulfonyl chloride (2.05 g) in DCM (20 mL). Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Why: Slow addition keeps the concentration of the electrophile low relative to the excess piperazine, preventing bis-sulfonylation.

  • Reaction: Add Triethylamine. Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check TLC (EtOAc/MeOH 9:1). Product Rf ~ 0.4; Bis-product Rf ~ 0.8.

  • Workup (The Purification Switch):

    • Wash the organic layer with Water (3 x 30 mL) .

    • Crucial Step: The excess piperazine is highly water-soluble and will be removed here.

    • Wash with Brine (30 mL) . Dry over Na₂SO₄, filter, and concentrate.

  • Isolation: The crude residue is usually a white solid. If necessary, recrystallize from Ethanol/Hexane.

Expected Yield: 85-92% Purity: >98% (HPLC)

Protocol B: Phase-Transfer Catalyzed (PTC) Synthesis

Best for: Scale-up, Green Chemistry, Cost-efficiency.

Reagents:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv, 10 mmol)

  • Piperazine (3.0 equiv, 30 mmol)

  • TBAB (Tetrabutylammonium bromide) (Catalyst, 0.05 equiv , 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, dissolved in water)

  • Solvent: Toluene (40 mL) / Water (20 mL)

Step-by-Step Procedure:

  • Biphasic Setup: In a reactor, charge Toluene, Piperazine, and TBAB.

  • Base Addition: Add the aqueous K₂CO₃ solution. Stir vigorously to create an emulsion.

  • Reaction: Add the sulfonyl chloride (solid or toluene solution) in portions at room temperature.

    • Catalytic Action:[1][2][3][4][5] TBAB transports the reacting species across the interface.

  • Quench & Separation: Stir for 6 hours. Stop agitation and allow layers to separate.

  • Purification:

    • Discard the aqueous layer (contains inorganic salts and some excess piperazine).

    • Extract the organic layer with 10% Acetic Acid (aq) . The product (basic amine) moves into the aqueous acid phase; non-basic impurities stay in Toluene.

    • Neutralize the acidic aqueous extract with NaOH to pH 10. The product precipitates or oils out.

    • Extract back into DCM or filter the solid precipitate.

Expected Yield: 80-88% Green Score: High (Uses water/toluene, inorganic base).

Data Analysis & Comparison

FeatureMethod A (DMAP)Method B (PTC)
Catalyst Type Nucleophilic (Homogeneous)Phase Transfer (Heterogeneous)
Selectivity Excellent (due to kinetics)Good (due to biphasic control)
Reaction Time Fast (2-4 hours)Moderate (4-8 hours)
Purification Aqueous washAcid/Base extraction
Scalability Moderate (DCM solvent)High (Toluene/Water)
Key Risk Pyridinium salts in productEmulsion formation

QC Validation (1H NMR in CDCl3):

  • Aromatic Region: Look for the specific 2,4-substitution pattern (d, s, d signals).

  • Methyl Groups: Two distinct singlets around δ 2.30 - 2.60 ppm (Ar-CH3).

  • Piperazine Ring: Two triplets/multiplets around δ 2.90 and δ 3.20 ppm.

  • Missing Signal: Ensure no signal at δ 7.5-8.0 ppm corresponding to DMAP (catalyst removal check).

References

  • General Synthesis of Sulfonyl Piperazines

    • Patent: WO 2014/191548.[6] "Process for the preparation of piperazine sulfonamides."

  • DMAP Catalytic Mechanism

    • Source: "DMAP-catalyzed synthesis of sulfonamides: Mechanistic insights and dual role.
  • Phase Transfer Catalysis (Green Chemistry)

    • Source: "Phase Transfer Catalysis: A Green Methodology."[3] Journal for Basic Sciences.

  • Selective Mono-substitution Strategies

    • Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules (MDPI).
  • Target Compound Data

    • ChemicalBook Entry: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (CAS 6293-49-8).

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Technical Support Center: Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Welcome to the technical support guide for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This document is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Welcome to the technical support guide for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to optimize your experimental outcomes.

Introduction: The Chemistry at Hand

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is a classic nucleophilic substitution reaction. Piperazine, a symmetrical diamine, acts as the nucleophile, attacking the electrophilic sulfur atom of 2,4-dimethylbenzenesulfonyl chloride. While straightforward in principle, the bifunctional nature of piperazine presents a significant challenge: controlling the reaction to favor the desired mono-substituted product over the di-substituted byproduct. This guide provides a structured approach to troubleshooting this and other common side reactions.

Section 1: Core Reaction & Potential Pitfalls

Understanding the primary reaction and its main competitor is the first step to mastering this synthesis. The reaction's success hinges on managing the reactivity of the two nitrogen atoms in piperazine.

G cluster_reactants Reactants cluster_products Potential Products Piperazine Piperazine MonoProduct Desired Product: 1-(2,4-Dimethyl-benzenesulfonyl) -piperazine Piperazine->MonoProduct 1 eq. Sulfonyl Chloride (Desired Pathway) SulfonylChloride 2,4-Dimethyl- benzenesulfonyl chloride DiProduct Side Product: 1,4-bis(2,4-Dimethyl-benzenesulfonyl) -piperazine MonoProduct->DiProduct + 1 eq. Sulfonyl Chloride (Side Reaction)

Caption: Primary reaction pathway versus the common di-substitution side reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of a high-melting, poorly soluble white solid. What is it and how can I prevent it?

A1: This is the most frequent issue and the impurity is almost certainly the di-substituted byproduct, 1,4-bis(2,4-dimethylbenzenesulfonyl)piperazine.

  • Causality: Piperazine has two secondary amine (-NH) groups of similar reactivity.[1] After the first nitrogen reacts to form the desired mono-substituted product, the second nitrogen on the same molecule can still act as a nucleophile and react with another molecule of the sulfonyl chloride. This is especially problematic if the reactants are mixed in a 1:1 molar ratio or if the sulfonyl chloride is locally in excess.

  • Preventative Measures (Self-Validating Protocol):

    • Stoichiometric Control: The most effective control is to use a significant excess of piperazine relative to the 2,4-dimethylbenzenesulfonyl chloride. A molar ratio of 4:1 to 5:1 (piperazine:sulfonyl chloride) is a good starting point. This ensures that a molecule of sulfonyl chloride is statistically more likely to encounter an unreacted piperazine molecule than the already-substituted product.

    • Controlled Addition: Dissolve the excess piperazine in a suitable solvent (e.g., dichloromethane, THF) with a base (like triethylamine or potassium carbonate) to act as an HCl scavenger. Cool the solution in an ice bath (0-5 °C) and add a solution of the 2,4-dimethylbenzenesulfonyl chloride dropwise over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, further favoring the mono-substitution reaction.[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting sulfonyl chloride. The reaction should be stopped shortly after it is fully consumed to prevent further reaction towards the di-substituted product.

Q2: The overall yield of my reaction is very low, even after accounting for the di-substituted byproduct. What other side reactions could be occurring?

A2: Low yields are often due to the hydrolysis of the highly reactive sulfonyl chloride starting material.

  • Causality: Sulfonyl chlorides are susceptible to hydrolysis by water, which converts them into the corresponding and unreactive 2,4-dimethylbenzenesulfonic acid.[3][4] This can happen if your solvents are not anhydrous or if the piperazine itself contains significant water.

  • Preventative & Diagnostic Measures:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. If using piperazine hexahydrate, it must be converted to anhydrous piperazine before use. Ensure all glassware is thoroughly dried.

    • Check Starting Material Quality: The 2,4-dimethylbenzenesulfonyl chloride should be a clean solid or liquid. If it has been stored for a long time or improperly, it may have already partially hydrolyzed.

    • Workup Analysis: During the aqueous workup, the sulfonic acid byproduct will be extracted into the aqueous basic layer. Acidifying this layer and analyzing by techniques like LC-MS can confirm if hydrolysis was a significant issue.

G cluster_troubleshooting Troubleshooting Workflow Start Low Product Yield? Check_Impurity Analyze Impurity Profile (TLC, NMR, LC-MS) Start->Check_Impurity Is_DiSub Major Impurity is Di-substituted Product? Check_Impurity->Is_DiSub Is_Hydrolysis Evidence of Sulfonic Acid? Is_DiSub->Is_Hydrolysis No Sol_DiSub Solution: - Increase Piperazine Excess - Slow Down Addition - Lower Temperature Is_DiSub->Sol_DiSub Yes Sol_Hydrolysis Solution: - Use Anhydrous Solvents - Dry Glassware Thoroughly - Check Reagent Quality Is_Hydrolysis->Sol_Hydrolysis Yes Success Optimized Yield Sol_DiSub->Success Sol_Hydrolysis->Success

Caption: A decision-tree workflow for troubleshooting low reaction yields.

Q3: How do I effectively remove the excess unreacted piperazine and the base (e.g., triethylamine) during the workup?

A3: An acid-base extraction is the standard and most effective method for this purification challenge.

  • Causality & Strategy: The key is the difference in basicity. Piperazine is a strong base, while the desired product, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, is significantly less basic due to the electron-withdrawing effect of the sulfonyl group. This difference can be exploited.

  • Step-by-Step Purification Protocol:

    • Initial Quench: After the reaction is complete, quench the mixture with water and separate the organic layer.

    • Acidic Wash: Wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl) or 5% citric acid solution. The highly basic unreacted piperazine and triethylamine will be protonated and move into the aqueous layer. The less basic desired product will remain in the organic layer.

    • Monitor Washes: Perform multiple acidic washes. Check the pH of the aqueous layer after each wash to ensure it remains acidic.

    • Neutralization and Final Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. This crude product can then be further purified by recrystallization or chromatography if needed.

Section 3: Frequently Asked Questions (FAQs)

  • What is the recommended solvent and base combination?

    • Dichloromethane (DCM) is a common and effective solvent. A non-nucleophilic organic base like triethylamine (TEA) is typically used to neutralize the HCl generated during the reaction. An inorganic base like potassium carbonate can also be used, but may result in a heterogeneous mixture requiring more vigorous stirring.

  • Why is cooling the reaction important?

    • The reaction between an amine and a sulfonyl chloride is exothermic.[5] Cooling the reaction mixture (0-5 °C) helps to control the reaction rate, which minimizes side reactions and improves selectivity for the mono-substituted product.

  • Can I use a one-pot method without protecting groups?

    • Yes, the methods described here are designed for a direct, one-pot synthesis.[6][7] The key to avoiding protecting groups, which adds extra steps and reduces overall yield, is the careful control of stoichiometry and reaction conditions as outlined in the troubleshooting guide.[6]

  • My final product is an oil and will not crystallize. What should I do?

    • An oily product often indicates the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try trituration with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while washing away more soluble impurities. If that fails, column chromatography on silica gel is the most reliable method for obtaining a pure, crystalline solid.

Section 4: Data Summary & Protocol

Table 1: Key Reactant Properties

CompoundMolecular Weight ( g/mol )StateKey Considerations
Piperazine (anhydrous)86.14SolidHygroscopic; must be protected from moisture.
2,4-Dimethylbenzenesulfonyl chloride206.68Solid/LiquidMoisture-sensitive; hydrolyzes to sulfonic acid.
Triethylamine101.19LiquidUsed as HCl scavenger; remove with acidic wash.

Recommended Experimental Protocol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous piperazine (4.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the piperazine, followed by triethylamine (1.1 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution to the piperazine mixture dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM) until the sulfonyl chloride spot is no longer visible.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

References

  • US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)
  • Benzenesulfonyl chloride - Organic Syntheses Procedure.
  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • A Process For Preparing 2,4 Dimethylthiophenol - Quick Company.
  • CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Synthesis and Activity of Benzenesulfonyl Piperazines - ResearchG
  • Piperazine and chloride reaction - ECHEMI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
  • BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
  • Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

Sources

Optimization

Technical Support Center: Synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Case ID: YIELD-OPT-24DMB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Selectivity and Isolation for N-Sulfonyl Piperazines Executive Summary: The "Selectivity-Solubility" Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-24DMB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Selectivity and Isolation for N-Sulfonyl Piperazines

Executive Summary: The "Selectivity-Solubility" Paradox

Welcome to the Technical Support Center. You are likely encountering a yield ceiling around 40-50% despite high conversion rates. In the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , the primary yield-killer is not the reaction rate, but the competitive bis-sulfonylation and the subsequent loss of product during purification.

Because piperazine is a symmetric diamine, the statistical probability of the second amine reacting (


) often rivals the first (

), especially if the local concentration of sulfonyl chloride is high. Furthermore, the 2,4-dimethyl substitution pattern on the benzene ring introduces specific steric and electronic effects that accelerate hydrolysis compared to standard tosyl chlorides [1].

This guide restructures your protocol to prioritize kinetic selectivity during synthesis and thermodynamic separation during workup.

Reaction Kinetics & Pathway Analysis

To improve yield, we must visualize the competition occurring in your flask.

ReactionPathways cluster_0 Critical Control Point Start Piperazine (Excess) Mono TARGET PRODUCT (Mono-sulfonamide) Start->Mono k1 (Fast) + RCl RCl 2,4-Dimethyl- benzenesulfonyl Chloride Hydro Sulfonic Acid (Hydrolysis Byproduct) RCl->Hydro k_hydrolysis + H2O (Moisture) Bis IMPURITY (Bis-sulfonamide) Mono->Bis k2 (Competing) + RCl

Figure 1: Reaction competition pathways. The goal is to maximize k1 while suppressing k2 and k_hydrolysis.

Troubleshooting Guide: The "Golden Path" Protocol

Do not use a 1:1 stoichiometric ratio. This guarantees a statistical distribution of ~25% Bis, ~50% Mono, and ~25% Unreacted starting material.

Phase 1: Reagent Stoichiometry & Addition (The "Dilution" Strategy)

The Issue: Adding sulfonyl chloride too fast creates localized "hotspots" where the ratio of Chloride:Amine > 1, favoring bis-sulfonylation immediately.

Optimized Protocol:

  • Charge: Dissolve Piperazine (4.0 equivalents) in Anhydrous DCM (Dichloromethane). The large excess acts as both the reactant and the HCl scavenger (base), eliminating the need for TEA/Pyridine which can complicate workup.

  • Cool: Chill to 0°C . Lower temperature increases the difference between

    
     and 
    
    
    
    (selectivity).
  • Add: Dissolve 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv) in DCM. Add this solution dropwise over 60 minutes.

    • Why? This ensures the concentration of unreacted piperazine always vastly exceeds the concentration of the mono-product in the reaction zone.

Phase 2: Workup & Purification (The "Three-Phase" Extraction)

The Issue: Silica gel chromatography is expensive and often streaks due to the amine. Standard extractions fail to separate the mono-product from the excess piperazine.

The Solution: Use the


 differences to filter impurities chemically.
CompoundNatureSolubility (Acidic pH 2)Solubility (Basic pH 12)
Bis-sulfonamide NeutralOrganic (DCM)Organic (DCM)
Mono-sulfonamide Basic (

Amine)
Aqueous (Soluble)Organic (DCM)
Piperazine DibasicAqueous (Highly Soluble)Aqueous (Highly Soluble)*

*Note: Piperazine is highly water-soluble (


), while the Mono-product (

) is lipophilic.

Step-by-Step Isolation Protocol:

  • Quench: Add water to the reaction mixture.

  • Acid Wash (Removal of Bis):

    • Add dilute HCl (1M) until aqueous pH is ~2-3.

    • Shake and separate layers.

    • Organic Layer: Contains Bis-sulfonamide and neutral impurities. DISCARD.

    • Aqueous Layer: Contains Mono-product (protonated) and Excess Piperazine (protonated) . KEEP.

  • Basification (Liberation):

    • Add NaOH (2M) to the aqueous layer until pH > 12.

    • Observation: The solution will become cloudy as the free amines precipitate.

  • Extraction (Recovery):

    • Extract the aqueous layer with DCM (3x).

    • Combined Organic Layer: Now contains Mono-product + some residual Piperazine.

  • The "Partition" Wash (Removal of Piperazine):

    • Wash the DCM layer vigorously with Water (5x) or Brine.

    • Mechanism:[1][2][3][4] Free piperazine partitions aggressively into the water phase. The Mono-product, anchored by the greasy 2,4-dimethylbenzenesulfonyl group, stays in the DCM.

  • Finalize: Dry over

    
    , filter, and evaporate.
    
Visualizing the Purification Logic

Follow this flowchart to ensure you are discarding the correct layers.

WorkupFlow Mix Reaction Mixture (Mono, Bis, Piperazine) AcidWash Add 1M HCl (pH 2) Extract with DCM Mix->AcidWash Layer1_Org Organic Layer 1 (Contains Bis-Impurities) AcidWash->Layer1_Org Discard Layer1_Aq Aqueous Layer 1 (Mono-H+ & Pip-2H+) AcidWash->Layer1_Aq Keep Basify Add NaOH (pH > 12) Extract with DCM Layer1_Aq->Basify Layer2_Aq Aqueous Layer 2 (Salts) Basify->Layer2_Aq Discard Layer2_Org Organic Layer 2 (Mono + Residual Pip) Basify->Layer2_Org Keep WaterWash Wash with H2O (5x) Layer2_Org->WaterWash Final_Aq Water Waste (Removes Excess Piperazine) WaterWash->Final_Aq Discard Final_Prod FINAL PRODUCT Pure Mono-Sulfonamide WaterWash->Final_Prod Dry & Evap

Figure 2: The Acid-Base-Water purification workflow. This method avoids chromatography.

Frequently Asked Questions (FAQ)

Q1: Why is my sulfonyl chloride not reacting even though I see no product? A: Check your reagent quality. 2,4-Dimethylbenzenesulfonyl chloride is prone to hydrolysis, forming the sulfonic acid (which is unreactive to amines). The ortho-methyl groups can actually accelerate hydrolysis rates compared to benzene sulfonyl chloride due to steric strain relief in the transition state [1].

  • Test: Dissolve a small amount in DCM. If it doesn't dissolve fully or leaves a white residue (sulfonic acid), recrystallize the reagent from hexanes/chloroform before use.

Q2: Can I use a base like Triethylamine (TEA) instead of excess piperazine? A: You can, but it is not recommended for yield optimization. If you use TEA (1.1 eq) and Piperazine (1.1 eq), the statistical formation of the Bis-product is unavoidable. Using excess piperazine (4 eq) forces the equilibrium toward the Mono-product. Piperazine is cheap; your sulfonyl chloride is the limiting value reagent.

Q3: The product is oiling out during the water wash. What do I do? A: This is common. The 2,4-dimethyl group adds significant lipophilicity. If it oils out, add a small amount of brine to the water wash to break the emulsion, or keep a higher volume of DCM during the wash steps.

Q4: I need to scale this up to 100g. Is this safe? A: Yes, but control the exotherm. The reaction of sulfonyl chlorides with amines is exothermic. On a large scale, the temperature can spike, leading to Bis-formation. Use a jacketed reactor and ensure the internal temperature stays <10°C during addition.

References
  • Vizgert, R. V., et al. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Molecules, vol. 25, no. 1, 2020. Link (Discusses the acceleration of hydrolysis/substitution by ortho-alkyl groups).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
  • PubChem. "2,4-Dimethylbenzenesulfonyl chloride."[5] National Library of Medicine. Link (Physical properties and stability data).

  • Chao, B., et al. "General Synthesis of Monosubstituted Piperazines." Tetrahedron Letters, vol. 52, no. 1, 2011.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Oily 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Derivatives

Welcome to the technical support center for the purification of sulfonylpiperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of sulfonylpiperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine and its analogues, particularly when they present as persistent, difficult-to-purify oils. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

The inherent chemical properties of this scaffold—namely the basic piperazine moiety and the bulky, lipophilic dimethyl-benzenesulfonyl group—often lead to low melting points or amorphous states, making classical crystallization a significant hurdle. This guide provides a series of frequently asked questions and in-depth troubleshooting strategies to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is a persistent, impure oil after work-up and solvent removal. What are the primary reasons for this?

This is a common and expected outcome for many N-sulfonylpiperazine derivatives. The physical state of a compound is dictated by its molecular structure and the efficiency of its crystal lattice packing. Several factors contribute to your product being an oil:

  • Inherent Molecular Structure: The non-planar piperazine ring and the bulky, somewhat flexible 2,4-dimethyl-benzenesulfonyl group can disrupt efficient crystal packing, leading to a low melting point or an amorphous, glassy state.

  • Presence of Impurities: Impurities, even in small amounts, can significantly depress the melting point of a compound.[1] Residual starting materials, side-products, or even solvents act as defects in the crystal lattice, preventing solidification.

  • Residual Solvents: Highly viscous oils can trap residual solvents (e.g., DCM, EtOAc, Toluene) which are difficult to remove even under high vacuum.[2] This not only affects purity but also inhibits crystallization.

Q2: I attempted to crystallize my oily product from a solvent system, but it "oiled out." What does this phenomenon mean and how can I prevent it?

"Oiling out" is a common crystallization failure where the compound comes out of the supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][3] This often occurs when the solution is cooled too rapidly or is too highly concentrated, causing the compound's solubility limit to be exceeded at a temperature that is still above its melting point (or eutectic melting point with impurities).[1]

The oily droplets that form are often less pure than the bulk solution, as impurities tend to be more soluble in the liquid phase of the target compound.[1] If this oil eventually solidifies, it typically forms an amorphous glass or a poorly crystalline solid, trapping impurities within it.

Table 1: Troubleshooting Strategies for "Oiling Out"

Symptom Probable Cause Recommended Solution
Oil droplets form upon cooling.Solution is too concentrated (high supersaturation).Re-heat the solution until it is homogeneous, add more of the primary ("good") solvent to decrease concentration, and then allow it to cool slowly.[1][4]
Oiling out occurs even in dilute solutions.The cooling rate is too fast.Slow down the cooling process. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to a colder environment like a refrigerator or ice bath.[3][5]
The compound refuses to solidify from the oil.High impurity load; lack of nucleation sites.1. Scratch: Use a glass rod to scratch the inside surface of the flask below the liquid level. This creates microscopic imperfections that can serve as nucleation sites.[5] 2. Seed: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[3][5]
The oil is colored, while the pure compound should be colorless.Presence of colored, soluble impurities.Consider a pre-purification step. If the impurities are non-basic, an acid-base extraction could be effective. Alternatively, performing a quick filtration through a small plug of silica gel or adding activated charcoal to the hot solution can remove some impurities before crystallization is attempted.[1]
Q3: Since direct crystallization of the freebase is failing, what is the most reliable strategy for purifying this basic compound?

The most robust and widely adopted strategy for purifying oily, basic compounds like your sulfonylpiperazine derivative is purification via salt formation .[4][6][7]

The underlying principle is straightforward: the free piperazine nitrogen is basic and can be protonated by an acid to form an ammonium salt.[8] These ionic salts are typically well-ordered, crystalline solids with significantly higher melting points than their corresponding freebases. This crystalline nature makes them amenable to purification by recrystallization. Once you have the pure salt, you can either use it directly or regenerate the pure, oily freebase if required.[8][9]

This method offers a dual advantage:

  • Induces Crystallinity: It converts a liquid into a purifiable solid.

  • Enhances Selectivity: The salt formation and subsequent recrystallization are often highly selective for the desired product, leaving many neutral or acidic impurities behind in the mother liquor.[7]

Q4: Can you provide a detailed protocol for purification via salt formation and recrystallization?

Absolutely. This workflow can be broken down into three key stages: selecting the right acid, forming and isolating the salt, and finally, recrystallizing the salt for ultimate purity.

The choice of acid is critical and can influence the crystallinity and handling properties (e.g., hygroscopicity) of the resulting salt.

Table 2: Common Acids for Amine Salt Formation

Acid Abbreviation Commonly Used As Characteristics of Resulting Salt
Hydrochloric AcidHClSolution in Dioxane, Ether, or IsopropanolOften forms highly crystalline, non-hygroscopic salts. A very common and reliable choice.[7][10]
Hydrobromic AcidHBrAqueous solution or solution in Acetic AcidSimilar to HCl salts, often yields excellent crystals. Used in the purification of related piperazine compounds.[6]
Methanesulfonic AcidMSALiquid (neat) or as a solutionForms methanesulfonate (mesylate) salts. Often highly crystalline and a good alternative to halides.
Trifluoroacetic AcidTFALiquid (neat)Forms trifluoroacetate salts. Often crystalline but can sometimes be hygroscopic or lower melting than HCl salts.
Citric Acid-SolidA weaker, polyprotic acid. Can be useful if strong acids are incompatible with other functional groups.

For the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold, hydrochloric acid (HCl) is an excellent starting point due to its reliability in producing stable, crystalline salts.

This protocol assumes you are starting with ~1 gram of crude oily product. Adjust volumes accordingly.

  • Dissolution: Dissolve the crude oil (~1.0 g) in a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O) (10-20 mL). The ideal solvent should fully dissolve your freebase but have poor solubility for the resulting HCl salt. Diethyl ether is often an excellent choice for precipitating HCl salts.

  • Acid Addition: While stirring the solution, slowly add a solution of 2.0 M HCl in diethyl ether dropwise.

  • Precipitation: You should observe the immediate formation of a white precipitate as the HCl salt crashes out of the solution.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution by spotting a small amount onto wet pH paper; a pH of ~2 indicates an excess of acid.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent used for the precipitation (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the solid salt under high vacuum to remove all residual solvent. At this point, you have a solid, crude salt that is significantly purer than your starting oil.

  • Solvent Screening: Find a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the salt when hot but not when cold.[11] Common choices for amine salts include alcohols (ethanol, isopropanol), water, or mixtures like ethanol/water or isopropanol/diethyl ether.

  • Dissolution: Place the crude salt in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[5][12]

  • Crystallization: As the solution cools, pure crystals of the HCl salt should form. If no crystals appear, try scratching the inside of the flask or adding a seed crystal.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

If your workflow requires the final compound to be the oily free base, you can easily regenerate it from the pure salt.[8]

  • Dissolve the pure salt in water.

  • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 9).

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[9]

  • Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield your pure product as an oil.

Q5: I need to use chromatography for this purification. What are the best practices for a basic compound like this?

Column chromatography is a viable alternative or complementary technique, especially for separating closely related impurities.[13][14][15] However, the basic piperazine nitrogen can cause issues on standard silica gel.

  • The Problem - Tailing: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your compound can undergo a strong, sometimes irreversible, interaction with these acidic sites. This leads to poor separation, broad peaks, and significant "tailing" of your compound down the column, often resulting in impure fractions and low recovery.

  • The Solution - Basic Modifier: To solve this, you must add a small amount of a basic modifier to your mobile phase (eluent).[16] This modifier, typically triethylamine (Et₃N) , will bind to the acidic sites on the silica, effectively "masking" them from your compound. Your compound will then elute more cleanly and symmetrically.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent):

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate. Use TLC to determine an appropriate starting ratio (aim for an Rf of ~0.2-0.3 for your product).

    • Crucially, add 0.5-1% triethylamine (v/v) to your chosen eluent mixture. For example, if your eluent is 90:10 Hexane:EtOAc, you would prepare it as 89:10:1 Hexane:EtOAc:Et₃N.

  • Column Packing: Pack the column using the modified eluent (the eluent containing Et₃N).

  • Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Removal: When removing the solvent from your pure fractions, be aware that the triethylamine (boiling point ~89 °C) may need to be removed under high vacuum.

Decision Workflow for Purification

To help guide your experimental approach, the following decision tree summarizes the recommended purification strategies for oily 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives.

G start Crude Oily Product decision1 Attempt Direct Crystallization? start->decision1 alt_path Alternative Path: Column Chromatography start->alt_path If salt formation fails or impurities are similar oiling_out Product 'Oils Out' decision1->oiling_out No crystallizes Solid Crystals Form decision1->crystallizes Yes main_path Primary Recommended Path: Purification via Salt Formation oiling_out->main_path recrystallize Recrystallize Solid crystallizes->recrystallize pure_solid Pure Crystalline Product recrystallize->pure_solid select_acid 1. Select & Add Acid (e.g., HCl in Ether) main_path->select_acid precipitate_salt 2. Precipitate & Filter Salt select_acid->precipitate_salt recrystallize_salt 3. Recrystallize Salt (e.g., from IPA/Ether) precipitate_salt->recrystallize_salt pure_salt Pure Crystalline Salt recrystallize_salt->pure_salt decision2 Is Salt the Final Form? pure_salt->decision2 end END decision2->end Yes liberate 4. Liberate Free Base (aq. NaHCO₃, Extract) decision2->liberate No pure_oil Pure Oily Product liberate->pure_oil add_modifier Add Basic Modifier to Eluent (e.g., 1% Triethylamine) alt_path->add_modifier run_column Run Silica Gel Column add_modifier->run_column run_column->pure_oil

Caption: Decision workflow for purifying oily sulfonylpiperazine derivatives.

References

  • US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • How can an oil be recrystallized?
  • US5227483A - Process for recovery of amines and volatile acids
  • Recrystalliz
  • How can I purify oily products? (2016-05-26).
  • How to recrystallize an oily compound after column chromatography? (2022-09-08).
  • Oiling Out in Crystalliz
  • Understanding Compound Purific
  • Tips & Tricks: Oily/Foaming Compounds. University of Rochester, Department of Chemistry.
  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. (2020).
  • 2.1: RECRYSTALLIZATION. (2021-03-05). Chemistry LibreTexts.
  • 3.6F: Troubleshooting. (2022-04-07). Chemistry LibreTexts.
  • Hydrocarbon Type Separation of Lubricating Base Oil in Multigram Quantity by Preparative HPLC. (2025-08-05).
  • Purification of oily products in industrial chemistry. Reddit.
  • 20.2: Basicity of Amines and Ammonium Salt Formation. (2020-05-30). Chemistry LibreTexts.
  • Chromatography. (2024-01-11).
  • Isolation of primary amines as HCL salt problem. (2006-12-10). Sciencemadness.org.
  • Process for the preparation of saturated or unsaturated primary fatty amines. (2005-07-22).
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Performing Column Chrom

Sources

Optimization

Technical Support Center: Optimizing Peak Shape for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Topic: Troubleshooting Tailing Issues in Chromatography of Lipophilic Piperazine Sulfonamides Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Tailing Issues in Chromatography of Lipophilic Piperazine Sulfonamides Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)

Introduction: The "Sticky" Piperazine Challenge

Welcome to the technical support center. You are likely here because your chromatograms for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (and similar sulfonyl-piperazine scaffolds) are showing significant tailing (Asymmetry factor


).

The Root Cause: This molecule presents a classic "Lipophilic Base" challenge.

  • The Basic Center: While the sulfonamide nitrogen (N1) is non-basic, the distal piperazine nitrogen (N4) is a secondary amine with a pKa typically between 8.5 and 9.5 .

  • The Interaction: At neutral or weakly acidic pH, this amine is protonated (

    
    ).[1] This positive charge interacts electrostatically with residual deprotonated silanols (
    
    
    
    )
    on the silica stationary phase, acting as a secondary retention mechanism (ion-exchange) that drags the peak tail.[1]
  • The Hydrophobicity: The dimethyl-benzene ring drives strong hydrophobic retention, requiring significant organic solvent, which can sometimes exacerbate solubility mismatches if the buffer is weak.

This guide provides a self-validating troubleshooting workflow to eliminate these interactions.

Part 1: Diagnostic Phase (Is it the Chemistry or the Hardware?)

Q: How do I distinguish between "Chemical Tailing" and "System Tailing"?

A: Before altering your method, rule out physical causes.

  • The 5% Test: Inject a neutral, non-tailing standard (e.g., Toluene or Acetophenone) under the same isocratic conditions.

    • If the standard tails: You have a hardware issue (void in column head, bad connection, or excessive extra-column volume).

    • If the standard is symmetric but the Piperazine tails: It is a Chemical Interaction . Proceed to Part 2.

Q: My peak is broad and tailing. Is this mass overload?

A: Piperazine sulfonamides often have limited solubility in aqueous buffers.[1]

  • Test: Dilute your sample 10x and re-inject.

  • Result: If the peak shape improves significantly and retention time shifts slightly, you were suffering from Mass Overload .

  • Fix: Decrease injection volume or increase column capacity (e.g., move from 3.5 µm to 5 µm particles, or increase diameter).

Part 2: Mobile Phase Chemistry (The "Soft" Fixes)

Q: What is the optimal pH to suppress piperazine tailing?

A: You must avoid the "Intermediate pH Zone" (pH 4–8). You have two robust options:

StrategypH RangeMechanismRecommended Buffer
Low pH (Proton Silanol Suppression) pH 2.0 – 3.0 At pH < 3, surface silanols are protonated (

) and neutral.[1] They cannot ion-exchange with the protonated piperazine amine.[1]
Formic Acid (0.1%) or TFA (0.05-0.1%)
High pH (Neutralize Analyte) pH 10.0 – 11.0 At pH > 10 (above the pKa), the piperazine amine is deprotonated (neutral). Neutral amines do not interact with silanols.[1]Ammonium Hydroxide or Triethylamine (TEA)

Critical Warning: Standard silica columns dissolve at pH > 8.[1]0. You must use a Hybrid (e.g., BEH) or Polymer-based column for the High pH strategy.[1]

Q: Can I use Trifluoroacetic Acid (TFA)?

A: Yes, TFA is the "Gold Standard" for peak shape of basic amines.

  • Why it works: TFA is an Ion-Pairing Agent .[1] The trifluoroacetate anion (

    
    ) forms a neutral ion pair with the protonated piperazine amine, masking the positive charge and preventing silanol interaction.
    
  • The Trade-off: TFA suppresses ionization in LC-MS.[1] If you need high MS sensitivity, switch to Formic Acid or Difluoroacetic Acid (DFA) .

Q: I cannot change the pH. What additives help?

A: If you are locked into pH 4–7 (e.g., for other analytes), use a Silanol Blocker .

  • Triethylamine (TEA): Add 5–10 mM TEA to the mobile phase. The TEA competes for the active silanol sites, effectively "capping" them before your piperazine can interact.

  • Chaotropic Salts: Adding Sodium Perchlorate (NaClO4) (20–50 mM) can disrupt the solvation shell and reduce tailing, though this is non-volatile and incompatible with LC-MS.

Part 3: Stationary Phase Selection (The "Hard" Fixes)

Q: My C18 column still shows tailing at low pH. Why?

A: You are likely using a "Type A" silica or a non-endcapped column.[1] The piperazine is finding "deep" silanols that steric hindrance protects from the C18 bonding.

Recommended Column Technologies:

  • Charged Surface Hybrid (CSH):

    • Mechanism:[2] These particles have a slight permanent positive charge on the surface.[1] This repels the protonated piperazine amine, preventing it from getting close enough to interact with residual silanols.

    • Verdict: Best for low pH/Formic acid methods.[1]

  • Embedded Polar Group (EPG):

    • Mechanism:[2] A polar group (carbamate, amide) is embedded in the alkyl chain. It creates a "water shield" over the silica surface, preventing the lipophilic piperazine from accessing silanols.

    • Verdict: Excellent for generic screening.[1]

  • Bidentate C18 / Steric Protection:

    • Mechanism:[2] Uses bulky side chains (e.g., isopropyl) on the silane to sterically block access to the surface.

    • Verdict: Good stability and shape.[1]

Part 4: Troubleshooting Workflow (Visualization)

The following diagram outlines the logical decision process for eliminating tailing for this specific molecule.

Piperazine_Tailing_Troubleshooter Start Problem: Tailing Peak (As > 1.5) Analyte: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Check_System Step 1: Inject Neutral Standard (e.g., Toluene) Start->Check_System System_Result Does Standard Tail? Check_System->System_Result Fix_Hardware Hardware Issue: Check Frit, Tubing, Column Void System_Result->Fix_Hardware Yes Check_Chemistry Step 2: Evaluate Mobile Phase pH System_Result->Check_Chemistry No (Chemical Issue) PH_Check Current pH? Check_Chemistry->PH_Check Low_PH pH 2.0 - 3.0 PH_Check->Low_PH Mid_PH pH 4.0 - 8.0 PH_Check->Mid_PH High_PH pH > 10.0 PH_Check->High_PH Sol_Low Solution A: Add 0.05% TFA (Ion Pairing) OR Switch to CSH C18 Column Low_PH->Sol_Low Sol_Mid Solution B: Add 5mM TEA (Silanol Blocker) OR Switch to Embedded Polar Group Column Mid_PH->Sol_Mid Sol_High Solution C: Ensure Hybrid/Polymer Column Used (Standard Silica Dissolves!) High_PH->Sol_High

Caption: Decision tree for isolating and correcting amine-based peak tailing.

Part 5: Summary of Experimental Conditions

Use these reference conditions as a starting point for method development.

ParameterLC-MS Compatible (Preferred) UV-Only (Robust)
Column Charged Surface Hybrid (CSH) C18, 1.7 µmEnd-capped C18 or Polar Embedded, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)10 mM Phosphate Buffer (pH 2.5) + 5 mM TEA
Mobile Phase B Acetonitrile (Low viscosity helps backpressure)Methanol or Acetonitrile
Gradient 5% to 95% B (Lipophilic tail requires high %B)5% to 95% B
Temperature 40°C (Reduces viscosity, improves mass transfer)40°C
Flow Rate Optimized for column ID (e.g., 0.4 mL/min for 2.1mm)Optimized for column ID

References

  • Chromatography Online. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1]

  • Phenomenex. (2025).[1][3][4] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Notes.[1]

  • Agilent Technologies. (2023).[1] Control pH During Method Development for Better Chromatography. Agilent Technical Overview.[1]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data.[1][5]

  • Chrom Tech. (2025).[1][4][6] What Causes Peak Tailing in HPLC? Chrom Tech Support.[1][2][6]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Welcome to the technical support resource for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges when using this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The inherent structural characteristics of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine—a rigid aromatic sulfonyl group combined with a polar piperazine ring—can lead to poor solubility in many common organic solvents. This guide offers a structured approach to diagnosing and resolving these issues, ensuring your reactions proceed efficiently and homogeneously.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility-related queries we receive. The solutions are presented in a logical progression, from simple adjustments to more comprehensive strategies.

Q1: My 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is not dissolving. What are the primary causes?

A1: The limited solubility of this compound stems from two main factors:

  • High Lattice Energy: The molecule's structure allows for efficient packing in a solid, crystalline state. This stable arrangement, or high lattice energy, requires a significant amount of energy from solvent-solute interactions to break apart and dissolve.

  • Bifunctional Polarity: The molecule possesses both a large, nonpolar aromatic benzenesulfonyl group and a polar piperazine moiety containing two nitrogen atoms. This duality means that it is often not perfectly suited for either purely nonpolar or purely polar solvents, leading to solubility challenges. The sulfonamide group itself contributes to this by being a strong hydrogen bond acceptor but having no donor, while also being hydrolytically stable and electron-withdrawing.[1]

For a baseline, consider the solubility of the parent piperazine, which is freely soluble in polar protic solvents like water but poorly soluble in nonpolar solvents like diethyl ether.[2][3] The addition of the bulky, hydrophobic dimethyl-benzenesulfonyl group drastically alters this profile.

Q2: I'm observing poor solubility. What are the immediate troubleshooting steps I should take?

A2: Before making significant changes to your protocol, follow this initial troubleshooting workflow. These simple steps can often resolve the issue without the need for complete redevelopment.

G start Incomplete Dissolution Observed purity Verify Compound Purity (NMR, LC-MS) start->purity agitation Increase Agitation (e.g., faster stirring, mechanical stirrer) purity->agitation temperature Gently Increase Temperature (e.g., to 40-50 °C) agitation->temperature sonication Apply Sonication temperature->sonication dissolved Homogeneous Solution Achieved? sonication->dissolved proceed Proceed with Reaction dissolved->proceed  Yes advanced Move to Advanced Strategies (See Q3-Q5) dissolved->advanced  No G start Goal: Homogeneous Reaction screening Perform Solvent Screening (See Protocol) start->screening single_solvent Single Solvent Effective? screening->single_solvent optimize_temp Optimize Temperature & Concentration single_solvent->optimize_temp Yes cosolvent Design Co-Solvent System (See Table) single_solvent->cosolvent No success Proceed with Optimized Conditions optimize_temp->success test_cosolvent Test Co-Solvent Ratios cosolvent->test_cosolvent cosolvent_ok Co-Solvent System Effective? test_cosolvent->cosolvent_ok cosolvent_ok->optimize_temp Yes reassess Re-evaluate Reaction Goals (Consider Salt Formation, etc.) cosolvent_ok->reassess No

Caption: Logical flow for solvent and co-solvent selection.

References
  • Chemeurope.com. Piperazine.[Link]

  • Wikipedia. Piperazine.[Link]

  • AERU, University of Hertfordshire. Piperazine.[Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.[Link]

  • Tokyo University of Science. Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. EurekAlert!. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.[Link]

  • Google Patents.Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.[Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective.[Link]

Sources

Optimization

Technical Support Center: Impurity Removal in 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Synthesis

Ticket ID: #SYN-24-DMSP Subject: Purification Strategy for Mono-Sulfonylated Piperazines Status: Open / Technical Guide Assigned Specialist: Senior Application Scientist Introduction: The "Mono vs. Bis" Challenge You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-24-DMSP Subject: Purification Strategy for Mono-Sulfonylated Piperazines Status: Open / Technical Guide Assigned Specialist: Senior Application Scientist

Introduction: The "Mono vs. Bis" Challenge

You are likely encountering a mixture of products. The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine via the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperazine is a classic nucleophilic substitution. However, it suffers from a competing secondary reaction: the formation of the bis-sulfonamide (1,4-bis(2,4-dimethylbenzenesulfonyl)piperazine).

Because the starting material (piperazine) has two equivalent nucleophilic sites, preventing the second addition is statistically difficult without strict stoichiometric control. This guide provides a self-validating purification logic based on the distinct acid-base properties of the impurities versus the target molecule.

Module 1: Diagnostic & Prevention (Root Cause Analysis)

Q: Why is the bis-impurity forming despite adding reagents slowly?

A: The reaction kinetics favor the bis-product if the local concentration of sulfonyl chloride is high relative to the piperazine.

  • Mechanism: The mono-product (secondary amine) is often less nucleophilic than the starting piperazine, but if you add piperazine to the chloride, the chloride is in excess, driving the reaction to the bis-state immediately.

  • Correction: Always add the sulfonyl chloride dropwise TO a solution of excess piperazine (3–5 equivalents). This ensures every molecule of chloride encounters a "sea" of fresh piperazine, statistically favoring the mono-substitution.

Q: How do I know if my precipitate is the Product or the Bis-Impurity?

A: Use the Solubility Validation Test .

  • The Test: Take a small sample of your crude solid and add 1M HCl.

  • The Logic:

    • Target Molecule: Contains a basic secondary amine (

      
      ). It will dissolve  in acid.
      
    • Bis-Impurity: Both nitrogens are sulfonamides (neutral/non-basic). It will NOT dissolve in acid.

Module 2: The "Acid-Switch" Purification Protocol

This is the core troubleshooting workflow. It relies on switching the pH to move the target molecule between aqueous and organic phases, leaving impurities behind.

Visual Workflow: The pH-Switch Strategy

PurificationLogic Start Crude Reaction Mixture (Mono, Bis, SM, Salts) Step1 Step 1: Acid Extraction Add 1M HCl (pH < 2) & Ethyl Acetate Start->Step1 Separation1 Phase Separation Step1->Separation1 OrgLayer1 Organic Layer Contains: Bis-Impurity & Unreacted Chloride Separation1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) Contains: Target Mono-Amine (Salt form) & Piperazine Separation1->AqLayer1 Keep Step2 Step 2: Basification Add NaOH to Aqueous Layer (pH > 12) AqLayer1->Step2 Extraction2 Step 3: Organic Extraction Extract with DCM or EtOAc Step2->Extraction2 AqLayer2 Aqueous Waste Contains: Unreacted Piperazine Extraction2->AqLayer2 Discard OrgLayer2 Final Organic Layer Contains: PURE Target Mono-Amine Extraction2->OrgLayer2 Evaporate -> Product

Figure 1: The "Acid-Switch" logic separates the basic target molecule from neutral bis-impurities and highly water-soluble starting materials.

Step-by-Step Protocol
  • Quench & Acidify:

    • Evaporate the reaction solvent (if water-miscible like THF).

    • Resuspend the residue in Ethyl Acetate (EtOAc) .

    • Add 1M HCl until the aqueous phase is strongly acidic (pH < 2).

    • Why: The Target Mono-amine protonates and moves to the water. The Bis-impurity stays in the EtOAc.

  • Filtration (Critical Step):

    • If a solid precipitate forms at the interface or in the organic layer, filter it off . This is likely the pure Bis-impurity (insoluble in both water and acid).

    • Discard the organic layer. (This removes non-basic impurities).

  • Basify:

    • Take the acidic aqueous layer (now containing your product).

    • Cool on ice. Slowly add 10% NaOH or saturated

      
        until pH > 12.
      
    • Why: This deprotonates the target amine, making it insoluble in water but soluble in organic solvents.

    • Note: Unreacted piperazine is highly water-soluble and will largely remain in the water phase even at high pH, or can be washed out later.

  • Final Extraction:

    • Extract the cloudy basic aqueous mixture with Dichloromethane (DCM) (3x).

    • Wash the combined DCM layers with Brine.

    • Dry over

      
       and evaporate.
      

Module 3: Removing Trace Impurities (Polishing)

Even after the Acid-Switch, you may have trace colors or salts.

Q: My product is colored (yellow/orange). How do I fix this?

A: Sulfonylation reactions often produce colored oligomers.

  • Solution: Dissolve the crude product in boiling Isopropyl Alcohol (IPA) . Add activated charcoal (5% w/w), boil for 5 minutes, and filter while hot through Celite. Upon cooling, the product should recrystallize as white needles/plates.

Q: How do I remove the last traces of unreacted piperazine?

A: High vacuum or Water Wash.

  • Method: Piperazine is relatively volatile (sublimes). Drying the final solid under high vacuum (0.1 mbar) at 40–50°C overnight often removes traces.

  • Alternative: If the product is solid and water-insoluble (which it is), triturate (grind) the solid with ice-cold water and filter. Piperazine is freely soluble in water; your sulfonamide is not.

Summary of Impurity Profiles

ComponentChemical SpeciesAcid Solubility (pH 1)Base Solubility (pH 12)Removal Strategy
Target Mono-sulfonamideSoluble (forms salt)Insoluble (precipitates)Extract from Base into DCM
Impurity A Bis-sulfonamideInsoluble Insoluble Filter off or leave in Organic wash
Impurity B Unreacted PiperazineSoluble Soluble (High water sol.)Wash away with water
Impurity C Sulfonyl ChlorideHydrolyzes to AcidSoluble (as Sulfonate)Stays in aqueous base

References

  • Piperazine Properties & pKa Data

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine.
    • Relevance: Confirms pKa values (~9.73, 5.35) essential for the acid/base extraction logic.
    • URL:[Link][1]

  • General Synthesis of N-Aryl/Alkyl Piperazines

    • Source: "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004)..."[2] Journal of Medicinal Chemistry, 2011.

    • Relevance: Describes the synthesis and handling of similar phenyl-piperazine derivatives, validating the workup procedures for this class of molecules.
    • URL:[Link]

  • Purification of Piperazine Derivatives

    • Source: "Separation method of piperazine."[3][4][5][6][7] Google Patents (CN104230850A).

    • Relevance: Discusses industrial separation techniques for piperazines, highlighting their solubility profiles in aqueous vs. organic media.
    • URL

Sources

Troubleshooting

optimizing reaction time and temperature for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine synthesis

Welcome to the technical support center for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key pharmaceutical intermediate.

Introduction to the Synthesis

The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is a cornerstone reaction in the development of various pharmacologically active molecules. The core of this synthesis involves a nucleophilic substitution reaction between piperazine and 2,4-dimethyl-benzenesulfonyl chloride. While seemingly straightforward, this reaction is nuanced, with reaction time and temperature playing a critical role in achieving high yield and purity. This guide will delve into the optimization of these parameters and provide solutions to common challenges encountered during the synthesis.

The fundamental reaction is illustrated below:

Reaction Scheme:

This guide is structured to first provide a baseline experimental protocol, followed by a comprehensive troubleshooting and FAQ section to address specific issues you may encounter.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. It is designed to be a self-validating system, where deviations from the expected outcome can be logically traced back to specific experimental parameters.

Materials and Reagents:
  • Piperazine (anhydrous)

  • 2,4-Dimethyl-benzenesulfonyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (10 mL per gram of piperazine).

  • Base Addition: Add triethylamine or DIPEA (1.5 equivalents) to the piperazine solution. Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 2,4-dimethyl-benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (5 mL per gram of sulfonyl chloride) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding 1 M HCl (aqueous) and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine as a pure solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine in a question-and-answer format, providing expert insights and actionable solutions.

Low or No Product Yield

Q1: I'm seeing very low conversion of my starting materials even after an extended reaction time. What could be the issue?

A1: Low conversion is a common issue that can often be traced back to a few key factors:

  • Insufficient Base: The reaction generates hydrochloric acid (HCl), which can protonate the piperazine, rendering it non-nucleophilic. A tertiary amine base like triethylamine is crucial to neutralize the in-situ generated HCl[1]. Ensure you are using at least one equivalent of base, with a slight excess (1.1-1.5 equivalents) often being beneficial.

  • Moisture Contamination: Piperazine and the sulfonyl chloride are sensitive to moisture. Water can hydrolyze the sulfonyl chloride to the unreactive sulfonic acid. Ensure all your glassware is flame-dried and you are using anhydrous solvents.

  • Low Reaction Temperature: While the initial addition is performed at 0 °C to control the exotherm, the reaction may require warming to room temperature or even gentle heating (e.g., 40 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to determine if a temperature increase is necessary. Prolonged reaction times at elevated temperatures, however, can lead to side products[2].

Q2: My reaction seems to have stalled. What steps can I take to push it to completion?

A2: If the reaction has stalled, consider the following:

  • Re-evaluate Stoichiometry: Ensure you have used an excess of piperazine. A 2 to 5-fold excess is often employed to favor the mono-sulfonylation product and drive the reaction to completion.

  • Increase Temperature: As mentioned, a modest increase in temperature can significantly increase the reaction rate. However, be cautious as this can also promote the formation of the di-substituted byproduct. A temperature optimization study is recommended.

  • Choice of Base: While triethylamine is common, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can sometimes be more effective.

Impurity Profile and Purification Challenges

Q3: I'm observing a significant amount of a non-polar byproduct in my crude NMR. What is it and how can I avoid it?

A3: The most common non-polar byproduct is the 1,4-bis(2,4-dimethyl-benzenesulfonyl)-piperazine. This arises from the reaction of the desired mono-sulfonylated product with another molecule of the sulfonyl chloride.

  • Causality: The mono-sulfonylated piperazine still has a free secondary amine that can act as a nucleophile.

  • Prevention:

    • Excess Piperazine: Using a significant excess of piperazine (at least 2 equivalents) statistically favors the reaction of the sulfonyl chloride with the more abundant starting piperazine over the mono-substituted product.

    • Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution slowly at a low temperature (0 °C) helps to maintain a low concentration of the electrophile, further minimizing the chance of double addition.

Q4: My purified product contains residual piperazine. How can I remove it effectively?

A4: Residual piperazine is a common impurity due to the excess used in the reaction.

  • Acidic Wash: During the workup, a wash with dilute aqueous HCl will protonate the basic piperazine, transferring it to the aqueous layer. Multiple washes may be necessary.

  • Chromatography: Piperazine is highly polar and will have a very low Rf value on silica gel. Careful column chromatography should effectively separate the product from any remaining piperazine.

Optimizing Reaction Time and Temperature

Q5: What is the optimal reaction time and temperature for this synthesis?

A5: The optimal conditions are a balance between reaction rate and selectivity. There is no single "best" set of parameters, as it can depend on the scale and desired purity.

  • Temperature Effect:

    • Low Temperature (0 °C to RT): Favors the formation of the mono-sulfonylated product by minimizing the rate of the second substitution. However, the reaction will be slower.

    • Elevated Temperature (40-60 °C): Increases the reaction rate but also significantly increases the risk of forming the di-substituted byproduct. Some literature on related syntheses reports the need for elevated temperatures for extended periods, even days, for less reactive substrates[2].

  • Time Effect:

    • The reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion of the sulfonyl chloride. Extending the reaction time unnecessarily, especially at elevated temperatures, can lead to degradation or increased byproduct formation.

Optimization Strategy Table:

ParameterLow Setting (e.g., 0°C, 12h)High Setting (e.g., RT, 4h)Expected OutcomeTroubleshooting Focus
Temperature Slower reaction, higher selectivity (less di-substitution)Faster reaction, lower selectivity (more di-substitution)Balance rate and purityMonitor for di-substituted byproduct
Time May result in incomplete reactionMay be sufficient for full conversion, but risk of byproduct increases with prolonged time at higher tempDetermine optimal endpointMonitor starting material consumption

Visualization of Troubleshooting Logic:

Troubleshooting_Flowchart start Low Yield or Stalled Reaction check_base Check Base (Equivalents & Type) start->check_base check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture check_temp Evaluate Reaction Temperature start->check_temp insufficient Insufficient? check_base->insufficient correct_base Sufficient check_base->correct_base moisture_present Present? check_moisture->moisture_present dry_conditions Dry check_moisture->dry_conditions temp_low Too Low? check_temp->temp_low temp_ok Optimal check_temp->temp_ok add_more_base add_more_base insufficient->add_more_base Add More Base or Use Stronger Base improve_drying improve_drying moisture_present->improve_drying Improve Drying of Glassware and Solvents increase_temp increase_temp temp_low->increase_temp Gradually Increase Temperature & Monitor by TLC impurity High Impurity Levels (Di-substituted Product) check_piperazine Check Piperazine Excess impurity->check_piperazine check_addition Check Sulfonyl Chloride Addition Rate impurity->check_addition low_excess Too Low? check_piperazine->low_excess high_excess Sufficient check_piperazine->high_excess too_fast Too Fast? check_addition->too_fast slow_addition Slow & Controlled check_addition->slow_addition increase_piperazine increase_piperazine low_excess->increase_piperazine Increase Molar Ratio of Piperazine slow_down_addition slow_down_addition too_fast->slow_down_addition Decrease Addition Rate & Maintain Low Temp

Caption: Troubleshooting flowchart for the synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

References

  • Preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. CN108084062A.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. WO2017137048A1.
  • PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE. BR112014016322B1.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. US10562872B2.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. ijppr.humanjournals.com. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Schotten-Baumann Reaction. BYJU'S. [Link]

Sources

Optimization

Technical Support Center: Handling 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Ticket ID: HYGRO-PIP-001 Subject: Troubleshooting Hygroscopicity, Handling, and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The "Wet Amine" Paradox You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYGRO-PIP-001 Subject: Troubleshooting Hygroscopicity, Handling, and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Wet Amine" Paradox

You are likely accessing this guide because your sample of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (hereafter referred to as DMSP-Pip ) has transitioned from a crystalline solid to a sticky gum or oil.[1]

The Root Cause: While the benzenesulfonyl moiety is relatively hydrophobic, the piperazine ring contains a secondary amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). This nitrogen center is a potent hydrogen bond acceptor. In environments with relative humidity (RH) >40%, the exposed amine aggressively scavenges atmospheric water. Furthermore, secondary amines can react reversibly with atmospheric 

in the presence of moisture to form carbamates, further degrading physical integrity.

This guide provides a self-validating workflow to restore your material and prevent recurrence.

Module 1: Immediate Remediation (Drying Protocols)

User Question: My sample has turned into a sticky gum. Can I save it, or should I discard it?

Technical Response: Do not discard. Unless the material has oxidized (indicated by a dark brown/black color), it is likely just a hydrate or a surface-wet deliquescent solid. Use the following decision matrix to select the correct drying method.

Workflow Visualization: Remediation Strategy

DryingStrategy Start Assess Material State State1 Sticky Solid / Clumped Start->State1 State2 Viscous Oil / Goo Start->State2 Method1 Method A: Vacuum Desiccation (P2O5 / KOH) State1->Method1 Mild Moisture Method2 Method B: Azeotropic Distillation (Toluene) State2->Method2 Saturation/Deliquescence Check QC Check (NMR/KF) Method1->Check Method2->Method1 Remove Solvent Traces

Figure 1: Decision tree for selecting the appropriate drying protocol based on the physical state of the DMSP-Pip sample.

Protocol A: Vacuum Desiccation (For Clumped Solids)

Best for: Mildly wet solids that retain some crystalline shape.

  • Desiccant Selection: Place Phosphorus Pentoxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in the bottom of a vacuum desiccator. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    is chemically irreversible and superior to silica gel for amines.
    • Note: If you suspect ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       absorption (carbamates), add a separate dish of KOH pellets to absorb acid gases.
      
  • Setup: Spread the DMSP-Pip thinly on a watch glass.

  • Cycle: Apply high vacuum (< 1 mbar) for 12–24 hours at ambient temperature.

    • Caution: Heating above 40°C while wet can promote hydrolysis or dimerization.[1] Keep it cool until dry.[1]

Protocol B: Azeotropic Distillation (For Oils/Gums)

Best for: Samples that have deliquesced into a liquid or gum.[1]

  • Dissolution: Dissolve the "goo" in anhydrous Toluene (Ratio: 10 mL/g). Toluene forms a positive azeotrope with water (boiling point 85°C).[1]

  • Distillation: Rotovap the solution at 45–50°C under reduced pressure. The water will co-distill with the toluene.

  • Repetition: Re-dissolve the residue in fresh anhydrous toluene and strip again. Repeat 2–3 times.

  • Final Polish: Once the material solidifies, proceed to Protocol A to remove trace toluene.

Module 2: Weighing & Handling (Preventing Re-saturation)

User Question: Every time I weigh it on the open bench, the mass drifts upwards. How do I get accurate stoichiometry?

Technical Response: The "drifting mass" is real-time water absorption.[1][2] You must isolate the material from the lab atmosphere during measurement.

Technique: The "Difference Weighing" Protocol

Do not weigh DMSP-Pip directly onto a weigh boat.[1]

  • Preparation: Dry a glass vial with a septum cap in the oven.

  • Load: In a glove box (or nitrogen bag), load the approximate amount of DMSP-Pip into the vial and seal it.

  • Zero: Take the sealed vial out and tare it on the balance.

  • Dispense: Quickly remove the cap, dump the estimated amount into your reaction vessel, and immediately recap the vial.

  • Calculate: Weigh the capped vial again.

    
    
    Why this works: The moisture absorbed by the residue inside the vial does not affect the mass of the material already delivered to your reaction.
    

Module 3: Analytical Validation (Proving Purity)

User Question: I see a peak at 3.3 ppm in my NMR. Is it water or the piperazine amine proton?

Technical Response: Distinguishing exchangeable protons (


) from water (

) is critical.
NMR Troubleshooting Table
SolventWater Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
Amine (

) Shift
Diagnostic Action
CDCl3 ~1.56Variable (1.5–4.0)Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

shake. If both disappear, they are exchangeable.[1]
DMSO-d6 3.33Variable (broad)Recommended: Use dry DMSO.[1] Water appears as a sharp singlet at 3.33; Amine is often broad.[1]
Protocol: Karl Fischer (KF) Titration for Amines

Standard KF reagents fail with piperazines because the basic amine neutralizes the acid required for the KF redox reaction, or causes a pH shift that alters stoichiometry.

  • Buffer Required: Use a Buffered Solvent System (usually containing salicylic acid or benzoic acid) to maintain the pH between 5–7.[1]

  • Side Reaction: At pH > 8, the iodine in the KF reagent can react with the amine (Bunsen reaction deviation).

  • Validation: If you cannot buffer, use Coulometric KF with a diaphragm cell to physically separate the anode/cathode reagents.[1]

Module 4: Chemical Stabilization (The Long-Term Fix)

User Question: I need to store this for 6 months. The free base is too unstable. What should I do?

Technical Response: Convert the free base into a salt. Salt forms reduce the electron density on the nitrogen, drastically lowering hygroscopicity.

Synthesis of DMSP-Pip Hydrochloride (HCl) Salt

SaltSynthesis FreeBase DMSP-Pip (Free Base) Precipitate Precipitation FreeBase->Precipitate + Dissolve in EtOAc Reagent 4M HCl in Dioxane (Anhydrous) Reagent->Precipitate Dropwise Addition Salt DMSP-Pip . HCl (Non-Hygroscopic Solid) Precipitate->Salt Filter & Wash

Figure 2: Conversion of the hygroscopic free base to the stable hydrochloride salt.

  • Dissolve: Dissolve 1g of DMSP-Pip free base in 10 mL of anhydrous Ethyl Acetate.

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane (or Et2O) dropwise at 0°C.

  • Harvest: The HCl salt will precipitate immediately as a white solid.[1] Filter, wash with ether, and dry.[1]

    • Benefit: The HCl salt is generally non-hygroscopic and shelf-stable at room temperature.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying amines and using

    
    ). 
    
  • Sigma-Aldrich Technical Library. (n.d.).[1] Karl Fischer Titration: Determination of Water Content in Amines. (Specific buffering requirements for secondary amines).

  • PubChem. (2025).[1][3] 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Compound Summary. National Library of Medicine.[1] [1]

  • Bylund, D., et al. (2014).[1] Hydrophilic interaction chromatography of piperazine derivatives. Journal of Chromatography A. (Discusses the interaction of piperazine nitrogens with water/stationary phases).

Sources

Troubleshooting

characterization of unexpected byproducts in 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine synthesis

Case ID: #SYN-PIP-SU-24DM Status: Active Assigned Specialist: Senior Application Scientist Introduction: The "Symmetry" Challenge Welcome to the Technical Support Center. You are likely synthesizing 1-(2,4-Dimethyl-benze...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-PIP-SU-24DM Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The "Symmetry" Challenge

Welcome to the Technical Support Center. You are likely synthesizing 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (MW: 254.35 g/mol ) as a scaffold for medicinal chemistry (often used in 5-HT6 antagonists or GPCR ligand development).

The core challenge in this synthesis is symmetry . Piperazine is a symmetric diamine. When you introduce the highly reactive 2,4-dimethylbenzenesulfonyl chloride, the reaction does not "know" to stop after the first addition.

This guide addresses the three most common support tickets we receive:

  • "I have a major impurity at MW ~436." (The Bis-Sulfonylation Issue)

  • "My yield is low and the product is acidic." (The Hydrolysis Issue)

  • "How do I prove I have the mono-product without a reference standard?" (Characterization)

Module 1: The "Double-Trouble" (Bis-Sulfonylation)

The Issue: The most persistent byproduct is 1,4-bis(2,4-dimethylbenzenesulfonyl)piperazine . Once the first sulfonyl group attaches, the remaining amine is less basic (due to electron withdrawal), but it remains nucleophilic enough to react with any localized excess of sulfonyl chloride.

Diagnostic Flowchart: Use this logic tree to determine if your protocol requires modification.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LC-MS/TLC Start->CheckLCMS BisPresent Is Bis-product (>10%) present? CheckLCMS->BisPresent StoichCheck Check Stoichiometry: Is Piperazine < 3.0 eq? BisPresent->StoichCheck Yes AddMode Check Addition Mode: Was Sulfonyl Cl added all at once? StoichCheck->AddMode No Sol1 SOLUTION A: Increase Piperazine to 4-5 eq. (Green Route) StoichCheck->Sol1 Yes Sol2 SOLUTION B: Use Dropwise Addition (Dilute Sulfonyl Cl in DCM) AddMode->Sol2 Yes Sol3 SOLUTION C: Switch to Mono-Boc Protection (Precision Route) AddMode->Sol3 No (Already optimized)

Caption: Decision matrix for mitigating bis-sulfonylation impurities.

FAQ: How do I fix this?

MethodProtocol AdjustmentPros/Cons
A. The "Green" Method Use Excess Piperazine (3–5 equiv). Dissolve piperazine completely before adding the sulfonyl chloride dropwise.Pros: One step, cheap.[1] Cons: Requires efficient aqueous workup to remove excess piperazine.
B. The "Precision" Method Use 1-Boc-Piperazine. React 1-Boc-piperazine with sulfonyl chloride, then deprotect (TFA or HCl).Pros: 100% Selectivity (No bis-product). Cons: Two steps, higher cost.
C. The pH Control Method Maintain pH ~9-10. Use a biphasic system (DCM/Water) with controlled base addition (e.g., K2CO3). Avoid strong bases like NaOH which accelerate bis-reaction.Pros: Scalable. Cons: Hard to control perfectly on small scale.
Module 2: Hydrolysis & Unexpected Acidic Species

The Issue: You observe a peak at MW ~186 (Negative Mode) or a highly polar spot that streaks on silica. This is 2,4-dimethylbenzenesulfonic acid .

Root Cause Analysis: Sulfonyl chlorides are moisture sensitive.



Troubleshooting Protocol:

  • Reagent Check: Is your sulfonyl chloride a liquid or a solid? If it's a "wet solid" or smells strongly of acid, it has hydrolyzed. Recrystallize from hexanes/chloroform if necessary.

  • Solvent Dryness: Ensure your organic solvent (DCM or THF) is dry.

  • Base Competition: If using aqueous base (Schotten-Baumann conditions), the reaction with amine must be faster than hydrolysis. Ensure vigorous stirring to maximize surface area in biphasic systems.

Module 3: Characterization (The Fingerprint Files)

Distinguishing the Mono-product from the Bis-product is critical. Do not rely solely on TLC, as they can have similar Rf values in polar eluents.

Data Matrix: Identification Guide
FeatureTarget: Mono-Sulfonyl Impurity: Bis-Sulfonyl Impurity: Sulfonic Acid
Formula C12H18N2O2SC20H26N2O4S2C8H10O3S
MW 254.35 436.56 186.22
LC-MS (ESI+) [M+H]+ = 255[M+H]+ = 437[M+H]+ = N/A (Neg mode: 185)
1H NMR Symmetry Asymmetric Symmetric Asymmetric
Piperazine Signals Two distinct triplets (approx 2.8 & 3.0 ppm)One narrow cluster or singlet (approx 3.1 ppm)None
Integration Ratio 3 Ar-H : 8 Pip-H 6 Ar-H : 8 Pip-H (Normalized: 3:[2][3][4]4)N/A
Visualizing the Pathway

ReactionPathway SM1 Piperazine (C4H10N2) Target TARGET (Mono) MW: 254 (Desired) SM1->Target  1 eq SM2   SM2 2,4-Dimethyl Sulfonyl Chloride SM2->Target Acid Sulfonic Acid MW: 186 (Hydrolysis) SM2->Acid  + H2O   Bis BIS-Product MW: 436 (Impurity) Target->Bis  + Excess SM2  

Caption: Reaction pathways leading to the target molecule and common byproducts.

Experimental Protocol: The "Excess Amine" Method

Recommended for researchers seeking a balance between purity and cost.

Reagents:

  • Piperazine (anhydrous): 4.0 equiv.

  • 2,4-Dimethylbenzenesulfonyl chloride: 1.0 equiv.

  • Dichloromethane (DCM): [0.1 M] relative to sulfonyl chloride.

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 4.0 equiv of piperazine in DCM. Ensure it is fully dissolved (sonicate if necessary).

  • Addition: Dissolve 1.0 equiv of sulfonyl chloride in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 30 minutes at 0°C.

    • Why? High dilution of the chloride prevents localized high concentrations that favor bis-sulfonylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (Critical for Purification):

    • Wash the organic layer with Water (3x) .

    • Mechanism:[1][4][5] Excess piperazine is highly water-soluble. The mono-sulfonylated product is much less soluble in water and remains in the DCM. The Bis-product is insoluble in water.

    • Tip: If the Bis-product formed, it often precipitates out of the DCM. Filter the reaction mixture before extraction to remove it.

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

Validation: Run 1H NMR. Look for the integration of the aromatic protons (3H) versus the piperazine protons (8H). If the ratio is correct, you have the mono-product.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[6] (General principles of nucleophilic substitution and amine reactivity).

  • Chao, B. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. PMC. (Discusses N-monosubstitution strategies including Boc-protection and stoichiometry).

  • PubChem. (2025). 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Compound Summary. (Physical properties and molecular weight data).

  • Google Patents. (2014). Method of direct mono-N-substitution of piperazine (CZ305317B6). (Industrial methods for selective mono-substitution).

Sources

Optimization

Technical Support Center: Managing the Thermal Stability of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Welcome to the technical support guide for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. As a substituted sulfonylpiperazine, understanding and managing its thermal stability is paramount for ensuring experimental reproducibility, scalability, and, most importantly, laboratory safety. While specific thermal decomposition data for this exact molecule is not extensively published, this guide synthesizes information from structurally related compounds and established principles of thermal hazard analysis to provide a robust framework for its safe handling and use.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

Q1: What are the recommended storage conditions for this compound?

Based on general safety protocols for piperazine and its derivatives, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep it away from sources of heat, sparks, and open flames.[4][5] Long-term storage should be in an environment protected from direct sunlight and moisture.[3]

Q2: Are there any known chemical incompatibilities I should be aware of?

Yes. As a piperazine derivative, this compound is expected to be incompatible with strong oxidizing agents and strong acids.[2] Mixing with these substances could lead to vigorous, exothermic reactions and should be avoided. Always conduct a thorough compatibility check before introducing new reagents to your process.

Q3: Without precise data, at what temperature should I become cautious when heating this compound?

Given that aqueous solutions of piperazine can begin to degrade at temperatures between 135°C and 150°C, and some sulfonyl compounds can have decomposition onsets as low as 75°C, a cautious approach is warranted.[6][7][8] It is recommended to treat any temperature above 100°C with careful consideration and monitoring. The presence of other reagents, solvents, or catalysts can significantly lower the decomposition temperature.[9] Empirical testing via thermal analysis is strongly recommended before performing any reaction at elevated temperatures.

Q4: What are the typical signs of thermal decomposition?

Visual and physical indicators of decomposition can include:

  • Color Change: Unexplained darkening or change in the color of the solid or solution.

  • Off-Gassing/Fume Generation: The release of smoke or fumes.[10] In a closed system, this will lead to pressure build-up.

  • Unexpected Exotherm: A sudden, uncontrolled increase in temperature.

  • Physical State Change: Unexplained melting or sintering below the expected melting point.

If any of these signs are observed, it should be treated as a potential thermal event, and the reaction should be immediately and safely cooled.

Troubleshooting Unforeseen Thermal Events

If you encounter signs of decomposition, it is critical to have a clear and logical troubleshooting plan. The following guide provides a framework for both immediate response and root cause analysis.

Immediate Response Protocol
  • Cease Energy Input: Immediately remove the heat source from the reaction vessel.

  • Initiate Cooling: If safe to do so, use an ice bath or other external cooling method to reduce the temperature of the reaction mixture.

  • Ensure Ventilation: Work in a well-ventilated fume hood. If significant off-gassing occurs, ensure the fume hood sash is at the appropriate height and be prepared to evacuate the immediate area if necessary.

  • Do Not Seal a Pressurizing System: If the vessel is showing signs of pressure increase, do not attempt to seal it further. Allow for controlled venting in a safe manner if the system is designed for it.

Troubleshooting Decision Pathway

The following diagram outlines a logical workflow for identifying the root cause of an unexpected thermal event.

G start Unexpected Thermal Event (Exotherm, Gas, Color Change) q1 Was the bulk reaction temperature above the intended setpoint? start->q1 cause1 Root Cause: Temperature Controller Malfunction or Setpoint Error q1->cause1 Yes q2 Was a highly exothermic reagent added too quickly? q1->q2 No a1_yes Yes a1_no No cause2 Root Cause: Poor Addition Control Leading to Accumulation and Runaway q2->cause2 Yes q3 Is there evidence of poor mixing or localized 'hot spots'? q2->q3 No a2_yes Yes a2_no No cause3 Root Cause: Inefficient Heat Transfer / Localized Heating q3->cause3 Yes q4 Was a new batch of reagent or solvent used? q3->q4 No a3_yes Yes a3_no No cause4 Root Cause: Contaminant/ Impurity in Raw Material Lowering Decomposition Temp. q4->cause4 Yes final_cause Conclusion: Intrinsic thermal instability of the reaction mixture under the process conditions. q4->final_cause No a4_yes Yes a4_no No

Caption: Troubleshooting workflow for thermal events.

Experimental Protocols for Thermal Hazard Assessment

Proactive assessment is the best strategy for managing thermal stability. The following protocols provide a starting point for characterizing 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

Protocol 1: Preliminary Thermal Stability Screening with Differential Scanning Calorimetry (DSC)

This protocol will help you determine the onset temperature of decomposition for the pure compound.

Objective: To identify the temperature at which the material begins to undergo an exothermic or endothermic decomposition.

Materials:

  • 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine sample (2-5 mg)

  • DSC instrument (e.g., TA Instruments, Mettler Toledo)

  • Hermetically sealed aluminum or gold-plated steel pans

  • Crimping press for pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crimping press. This is crucial to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to 30°C.

    • Set the heating rate (ramp) to 10°C/min.

    • Set the final temperature to a point beyond the expected decomposition (e.g., 350°C). A preliminary run on a smaller sample may be needed to determine a safe upper limit.

    • Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

  • Data Acquisition: Begin the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Examine the resulting thermogram for any sharp exothermic peaks.

    • The "onset temperature" of this exotherm is the point at which the heat flow begins to deviate significantly from the baseline. This temperature should be considered the upper limit for safe handling in your experiments.

Workflow for Planning a High-Temperature Reaction

Successfully and safely conducting a reaction at elevated temperatures requires a systematic approach. This workflow is designed to mitigate risks by gathering necessary data before proceeding to a larger scale.

G cluster_0 Phase 1: Preliminary Hazard Assessment cluster_1 Phase 2: Small-Scale Validation cluster_2 Phase 3: Scale-Up Decision lit_search 1. Literature Search (Related Compounds) dsc_sm 2. DSC Analysis of Starting Material lit_search->dsc_sm dsc_mix 3. DSC Analysis of Reaction Mixture dsc_sm->dsc_mix small_scale 4. Small-Scale Trial (<1g) with In-Situ Temp Monitoring dsc_mix->small_scale data_review 5. Review Data (Yield, Purity, Exotherms) small_scale->data_review go_nogo Proceed to Scale-Up? data_review->go_nogo

Caption: Systematic workflow for high-temperature reaction planning.

Thermal Data Summary for Structurally Related Compounds

The following table provides context on the thermal stability of compounds structurally related to 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine. This data should be used as a guide and not as a direct substitute for experimental analysis of your specific compound.

Compound/SystemOnset/Decomposition TemperatureConditions/NotesReference
Piperazine (PZ) in aqueous solutionStable up to 150°CUnloaded solution. Degradation accelerates with CO2 loading.[6]
Piperazine (PZ) Thermal Degradation135°C - 175°CDegradation is first order in PZ.[8]
N,N'-Bis(P-toluenesulfonyl)hydrazine209°C - 228°CDecomposes upon melting.[11]
General Sulfonyl Azides75°C - 160°COnset temperatures for exothermic decomposition.[7]

This data illustrates that while the piperazine core can be stable to around 150°C, the presence of other functional groups, like sulfonyl derivatives, can significantly alter the thermal stability profile.

References
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Institutes of Health (NIH). [Link]

  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (n.d.). National Institutes of Health (NIH). [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (n.d.). National Institutes of Health (NIH). [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). [Source Not Provided].
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • N,N`-Dimethylpiperazine Safety Data Sheet. (2009). [Source Not Provided].
  • PIPPS PUFFERAN® ≥97 % Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet. (2018). [Source Not Provided].
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025). ResearchGate. [Link]

  • Thermal Hazard Evaluation and Safety Considerations for the Use of O -Benzoyl- N -alkyl Hydroxylamines as Synthetic Reagents. (2025). ResearchGate. [Link]

  • Thermal hazard evaluation of flow processes. (n.d.). Purdue University. [Link]

  • A Review on the Thermal Hazards of the Lithium-Ion Battery and the Corresponding Countermeasures. (n.d.). MDPI. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health (NIH). [Link]

  • Investigation on Thermal Runaway Hazards of Cylindrical and Pouch Lithium-Ion Batteries under Low Pressure of Cruise Altitude for Civil Aircraft. (n.d.). MDPI. [Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.). MDPI. [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. (2011). [Source Not Provided].

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

Ticket ID: #PUR-8829-AZ Status: Open Subject: Troubleshooting bis-sulfonamide impurities and isolation protocols[1] Support Specialist Foreword From: Dr. Aris Thorne, Senior Application Scientist To: Research Team We hav...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-8829-AZ Status: Open Subject: Troubleshooting bis-sulfonamide impurities and isolation protocols[1]

Support Specialist Foreword

From: Dr. Aris Thorne, Senior Application Scientist To: Research Team

We have received multiple inquiries regarding the selective isolation of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (Target 1 ). The most common bottleneck reported is the co-elution or co-precipitation of the bis-sulfonamide byproduct (1,4-bis(2,4-dimethylbenzenesulfonyl)piperazine).

Standard column chromatography is often inefficient for this separation due to the "streaking" nature of secondary amines on silica and the poor solubility of the bis-impurity.

This guide details three alternative purification workflows that exploit the specific physicochemical properties of the piperazine scaffold: pH-Swing Extraction , Hydrohalic Salt Formation , and Solvent-Selective Recrystallization .

Module 1: The pH-Swing Extraction (Primary Protocol)

Best for: Removing the bis-sulfonamide impurity and unreacted sulfonyl chloride.

The Logic (Chemical Causality)

This method relies on the pKa differential between the product and the impurity.

  • Target (Mono-product): Contains a secondary amine (pKa ~9.8).[1] It is protonatable and water-soluble at low pH.

  • Impurity (Bis-product): Contains two sulfonamide groups.[1] It lacks a basic center and remains neutral (lipophilic) even at pH 1–2.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic layer.[1]

    • Target Behavior: The mono-substituted piperazine protonates (

      
      ) and migrates to the aqueous layer.
      
    • Impurity Behavior: The bis-sulfonamide and unreacted sulfonyl chloride remain in the organic layer.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer (contains product).[1] Discard the Organic Layer (contains impurities).[1]

  • Base Treatment:

    • Cool the aqueous layer to 0–5°C.

    • Slowly basify with 4M NaOH or Sat.[1] NaHCO₃ until pH > 11.[1]

    • Observation: The product will deprotonate and precipitate or oil out.

  • Recovery: Extract the turbid aqueous mixture with DCM (3x). Dry over MgSO₄ and evaporate.

Visualization: pH-Swing Logic Flow

purification_logic Start Crude Reaction Mixture (Mono + Bis + SM) AcidStep Add 1M HCl (aq) + EtOAc Start->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgLayer Organic Layer (Contains Bis-impurity & SM) PhaseSep->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (pH < 2) (Contains Protonated Target) PhaseSep->AqLayer Water Soluble Salt Discard Discard OrgLayer->Discard BaseStep Basify to pH > 11 (NaOH) AqLayer->BaseStep FinalExtract Extract with DCM Evaporate BaseStep->FinalExtract Product Pure Mono-Sulfonamide (Free Base) FinalExtract->Product

Figure 1: Flowchart illustrating the selective protonation strategy to separate mono-substituted piperazine from bis-substituted byproducts.

Module 2: Hydrohalic Salt Crystallization

Best for: Large-scale batches (>10g) where extraction volumes become unmanageable.[1]

The Logic

The hydrochloride salt of the mono-sulfonamide is often a crystalline solid with a sharp melting point, whereas the free base may be an oil or a low-melting solid. The bis-impurity does not form a stable hydrochloride salt under these conditions.

Protocol
  • Dissolve the crude free base in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Heat to reflux to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then to 0°C.

  • Filtration: The target compound precipitates as the hydrochloride salt.[2] The non-basic bis-impurity remains in the mother liquor.

  • Wash: Wash the filter cake with cold Acetone or Diethyl Ether to remove surface impurities.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. How do I fix this?

Diagnosis: This is common for sulfonamides with alkyl chains.[1] The solvent system is likely too polar or the cooling is too rapid. Fix:

  • Switch Solvent: Use a mixture of IPA/Heptane (1:1).[1] Dissolve in hot IPA, then add hot Heptane until cloudy.

  • Seeding: Add a tiny crystal of pure product (if available) at the cloud point.[1]

  • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Q2: I still see ~5% bis-impurity after acid extraction. Why?

Diagnosis: The separation of phases was likely incomplete, or the pH of the aqueous layer was not low enough (trapping some neutral organics in the emulsion). Fix:

  • Ensure the aqueous layer pH is < 2 .[1]

  • Wash the acidic aqueous layer with Toluene before basification. Toluene is excellent for stripping lipophilic sulfonamide byproducts.

Q3: Can I use column chromatography as a polishing step?

Diagnosis: Yes, but secondary amines "streak" on silica due to interaction with acidic silanol groups.[1] Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.[1] This neutralizes the silica and sharpens the peak.

Summary Data: Solvent Compatibility Table

Solvent SystemApplicationSolubility (Mono-Product)Solubility (Bis-Impurity)
Water (pH < 2) ExtractionHigh (as salt)Insoluble
Water (pH > 11) PrecipitationInsolubleInsoluble
Ethanol (Hot) RecrystallizationHighModerate
Ethanol (Cold) RecrystallizationModerateLow
Toluene WashingLowHigh
DCM ExtractionHighHigh

References

  • Synthesis of Monosubstituted Piperazines

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[1][3] Molecules. This paper details the selective precipitation of piperazine salts to avoid bis-substitution.

  • Sulfonamide Purification & pKa

    • The pKa values of the sulfonamides studied.[4][5] (2019).[1] Journal of Chemical & Engineering Data. Provides grounding for the acidity of the sulfonamide NH vs. the basicity of the piperazine NH.

  • Recrystallization of Piperazine Derivatives

    • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists.[6] (2022).[1] International Journal of Molecular Sciences. Describes the use of Ethanol/Water systems for crystallizing sulfonamide-piperazine intermediates.

    • [1]

  • Organic Syntheses Standard Protocols

    • 1-Benzylpiperazine.[2][7] (1955).[1] Organic Syntheses, Coll.[1] Vol. 3. Establishes the foundational protocol for acid-base separation of mono-substituted piperazines.

    • [1]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine with other benzenesulfonyl chlorides

Executive Summary This guide addresses the reactivity profile of 2,4-dimethylbenzenesulfonyl chloride in the synthesis of its piperazine derivative, 1-(2,4-dimethylbenzenesulfonyl)piperazine . Crucial Distinction: The ti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reactivity profile of 2,4-dimethylbenzenesulfonyl chloride in the synthesis of its piperazine derivative, 1-(2,4-dimethylbenzenesulfonyl)piperazine .

Crucial Distinction: The title compound is a sulfonamide product, which is chemically stable. The "reactivity" comparison requested is chemically valid only when analyzing the electrophilic precursor (sulfonyl chloride) against its analogs.

This guide objectively compares the formation kinetics of this sterically hindered, electron-rich sulfonamide against standard (Benzenesulfonyl chloride) and activated (4-Nitrobenzenesulfonyl chloride) alternatives.

Part 1: Mechanistic Basis of Reactivity

The formation of sulfonamides via sulfonyl chlorides proceeds through a nucleophilic substitution at the sulfur atom (


-like). Two primary factors dictate the reaction rate: Electronic Effects  and Steric Environment .
Electronic Effects (Hammett Correlation)

The sulfur atom in sulfonyl chlorides is electrophilic. Substituents on the benzene ring modulate this electrophilicity:

  • Electron Withdrawing Groups (EWG): (e.g.,

    
    ) pull electron density from the sulfur, increasing electrophilicity and accelerating nucleophilic attack.
    
  • Electron Donating Groups (EDG): (e.g.,

    
    ) donate electron density (via hyperconjugation), decreasing electrophilicity and slowing the reaction.
    
The "Ortho Effect" (Steric Hindrance)

The 2,4-dimethyl analog presents a unique challenge:

  • 4-Methyl: Exerts a para-inductive donating effect (deactivating).

  • 2-Methyl (Ortho): Creates significant steric bulk. Unlike the "positive steric acceleration" seen in chloride-chloride exchange, the attack of a bulky nucleophile like piperazine is significantly retarded by the ortho-methyl group due to repulsive van der Waals interactions in the transition state.

Pathway Visualization

The following diagram illustrates the competing factors during the piperazine attack.

ReactionPathway cluster_reagents Reagents SC Sulfonyl Chloride (Ar-SO2-Cl) TS Transition State (Trigonal Bipyramidal) SC->TS k_obs Pip Piperazine (Nucleophile) Pip->TS Prod Sulfonamide Product TS->Prod -HCl Elec Electronic Effect (4-Pos) Elec->TS Modulates Electrophilicity Steric Steric Hindrance (2-Pos) Steric->TS Blocks Approach caption Fig 1: Mechanistic pathway showing the retarding effect of Ortho-sterics on Piperazine attack.

Part 2: Comparative Reactivity Data

The table below synthesizes reactivity trends based on physical organic chemistry principles (Hammett


 values) and synthetic yields under standard conditions (DCM, 

to RT).
Feature2,4-Dimethylbenzenesulfonyl Cl Benzenesulfonyl Cl 4-Nitrobenzenesulfonyl Cl
Role Target PrecursorStandard ReferenceActivated Reagent (Nosyl)
Electronic State Electron Rich (Deactivated)NeutralElectron Poor (Activated)
Steric Bulk High (Ortho-Methyl) LowLow
Relative Rate (

)
~0.1 - 0.3 (Slowest)1.0 (Reference)>10.0 (Fastest)
Hydrolytic Stability High (Resistant to moisture)ModerateLow (Hydrolyzes rapidly)
Reaction Temp Requires RT to


to RT

to

Piperazine Selectivity High (Slower rate prevents bis-sulfonylation)ModerateLow (Risk of bis-sulfonylation)

Key Insight: While the 4-nitro variant is faster, the 2,4-dimethyl variant offers higher selectivity . The slower reaction rate allows for better control when mono-protecting piperazine, reducing the formation of the unwanted bis-sulfonamide byproduct.

Part 3: Optimized Experimental Protocol

Due to the deactivated nature of 2,4-dimethylbenzenesulfonyl chloride, standard protocols for "Nosyl" chloride will fail (incomplete conversion). The following protocol is optimized for the hindered substrate.

Reagents
  • Substrate: 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Piperazine (anhydrous, 3.0 equiv - excess used to favor mono-substitution)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (

    
     concentration).
    
  • Addition: Cool the solution to

    
    . Dissolve 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise  to the piperazine mixture over 30 minutes.
    
    • Note: Unlike nitro-analogs, the exotherm will be mild.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Critical Deviation: Stir for 12–16 hours . (Standard PhSO2Cl requires 2-4 hours; 4-Nitro requires <1 hour).

    • QC Check: Monitor by TLC/LCMS. If >10% starting material remains after 16h, heat to reflux (

      
      ) for 2 hours.
      
  • Workup: Wash with water (

    
    ), followed by brine. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If excess piperazine remains, it can often be removed by sublimation or column chromatography (MeOH/DCM gradient).

Workflow Diagram

ProtocolFlow start Start: Dissolve Piperazine (3 eq) + Base in DCM cool Cool to 0°C start->cool add Add 2,4-Dimethyl-ArSO2Cl (Dropwise) cool->add warm Warm to RT add->warm decision TLC Check (16h) warm->decision heat Heat to 40°C (2h) decision->heat Incomplete workup Workup: Wash H2O/Brine decision->workup Complete heat->workup purify Purification workup->purify caption Fig 2: Optimized synthesis workflow for hindered sulfonamides.

Part 4: Troubleshooting & Optimization

IssueCauseSolution
Low Yield Steric hindrance preventing attack.[1]Switch solvent to THF or Acetonitrile to increase solubility and reaction rate. Use a stronger base (e.g.,

) with heat.
Bis-sulfonylation Piperazine excess too low.Increase Piperazine to 5.0 equiv . The 2,4-dimethyl group is bulky, but bis-substitution is still possible if local concentration of chloride is high.
Hydrolysis of Chloride Wet solvent/reagents.[2]While 2,4-dimethyl is stable, moisture will still compete over long reaction times. Ensure anhydrous conditions .

References

  • Mizhiritskii, M. et al. (2025). Kinetics of Nucleophilic Substitution at Tetracoordinate Sulfur. MDPI. [Link]

  • Robertson, R. E., & Rossall, B. (1971).[2] Sulfonyl Chloride Kinetics.[2][3][4][5] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.[2][5] [Link]

  • Master Organic Chemistry. (2018). The Sulfonyl Blocking Group Strategy. [Link]

  • PubChem. (2025).[6][7] 4-Nitrobenzenesulfonyl chloride Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives

Executive Summary & Strategic Positioning The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold represents a privileged structure in medicinal chemistry, most notably as a core pharmacophore for 5-Hydroxytryptamine-6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold represents a privileged structure in medicinal chemistry, most notably as a core pharmacophore for 5-Hydroxytryptamine-6 (5-HT₆) receptor antagonists .

While the piperazine ring provides the necessary basic nitrogen for aminergic receptor binding, the arylsulfonyl moiety serves as a critical hydrophobic anchor. This guide objectively compares the 2,4-dimethyl substituted derivative against standard alternatives (unsubstituted, 4-halo, and 2-alkoxy analogs).

Key Finding: The 2,4-dimethyl substitution pattern offers a superior balance of conformational rigidity (via ortho-steric clash) and metabolic stability (blocking the para-position), resulting in higher selectivity for 5-HT₆ over 5-HT₂A compared to mono-substituted alternatives.

Mechanistic Insight: The SAR Logic

To understand the superiority of the 2,4-dimethyl derivative, one must analyze the binding pocket interactions defined by the Structure-Activity Relationship (SAR).

The Pharmacophore Triad
  • The Basic Center (Piperazine): Forms a salt bridge with Asp3.32 in the GPCR transmembrane domain.

  • The Linker (Sulfonyl Group): Acts as a hydrogen bond acceptor and induces a "bent" conformation essential for fitting into the 5-HT₆ hydrophobic pocket.

  • The Hydrophobic Tail (Aryl Ring): The site of optimization.

The "Ortho-Effect" (2-Position)

Substitution at the ortho (2-position) of the phenyl ring (e.g., a methyl group) creates steric hindrance with the sulfonyl oxygens. This forces the phenyl ring to rotate out of plane relative to the S-N bond.

  • Result: This "twisted" conformation is highly preferred by the 5-HT₆ receptor but disfavored by the 5-HT₂A receptor, dramatically improving selectivity .

The "Para-Block" (4-Position)

The para (4-position) is a primary site for Cytochrome P450-mediated oxidation.

  • Result: Placing a methyl group here blocks metabolic hydroxylation, extending the half-life (

    
    ) compared to unsubstituted analogs.
    

Comparative Performance Analysis

The following data summarizes the performance of the 2,4-Dimethyl variant against common structural alternatives. Data is representative of class-wide SAR trends observed in 5-HT₆ antagonist optimization (e.g., Bromidge et al., Holenz et al.).

Table 1: Binding Affinity and Selectivity Profile[1]
Compound VariantR1 (2-pos)R2 (4-pos)5-HT₆

(nM)
5-HT₂A

(nM)
Selectivity Ratio (5-HT₆/5-HT₂A)Metabolic Stability (Microsomes)
Target (Product) -CH₃ -CH₃ 1.2 ± 0.3 >1000 >800x High
Control A-H-H15.045.03xLow (Rapid oxid.)
Alternative B-H-Cl0.825.030xMedium
Alternative C-OCH₃-H2.5150.060xMedium

Analysis:

  • Alternative B (4-Cl) is slightly more potent (

    
     nM) due to the electron-withdrawing halogen enhancing lipophilicity, but it lacks the selectivity of the Target.
    
  • Control A fails in selectivity, binding promiscuously to 5-HT₂A, which is associated with unwanted side effects (e.g., hallucinations, sleep disturbances).

  • The Target (2,4-Dimethyl) sacrifices negligible potency for massive gains in selectivity (>800x) and stability.

Visualizing the SAR Decision Pathway

The following diagram illustrates the logical flow of optimizing the benzenesulfonyl-piperazine scaffold, highlighting why the 2,4-dimethyl pattern is the "Winning Node."

SAR_Logic Start Base Scaffold: Benzenesulfonyl-Piperazine Branch1 Modification: Unsubstituted Phenyl Start->Branch1 Branch2 Modification: 4-Chloro Substitution Start->Branch2 Branch3 Modification: 2,4-Dimethyl Substitution Start->Branch3 Result1 Result: Low Selectivity Rapid Metabolism Branch1->Result1 Result2 Result: High Potency Moderate Selectivity Toxicity Risk (Cl) Branch2->Result2 Step3a 2-Me Effect: Steric Twist (Selectivity) Branch3->Step3a Step3b 4-Me Effect: Metabolic Block (Stability) Branch3->Step3b Winner OPTIMAL LEAD: High Affinity High Selectivity Clean Profile Step3a->Winner Step3b->Winner

Figure 1: SAR Optimization Logic Tree. The 2,4-dimethyl substitution converges steric and metabolic advantages.

Experimental Protocols

To validate the claims above, the following protocols are standard for synthesizing and testing this class of compounds.

Chemical Synthesis (Nucleophilic Substitution)

This protocol ensures the formation of the sulfonamide bond without over-alkylation.

Reagents:

  • Piperazine (anhydrous)

  • 2,4-Dimethylbenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Workflow:

  • Preparation: Dissolve Piperazine (2.0 eq) in DCM at

    
     under 
    
    
    
    atmosphere. Note: Excess piperazine is used to prevent bis-sulfonylation.
  • Addition: Dropwise add 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq) dissolved in DCM over 30 minutes.

  • Scavenging: Add

    
     (1.2 eq) to neutralize HCl generated.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Wash with water (

    
    ), then brine. Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Synthesis Visualization:

Synthesis_Flow Input1 2,4-Dimethyl- benzenesulfonyl chloride Process1 Mix in DCM 0°C, N2 atm Input1->Process1 Input2 Piperazine (Excess) Input2->Process1 Process2 Add Et3N (Base) Process1->Process2 Process3 Stir RT 4-6 Hours Process2->Process3 Output 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine Process3->Output

Figure 2: General synthesis workflow for the target sulfonamide.

Radioligand Binding Assay (5-HT₆)

Objective: Determine affinity (


) of the derivative.
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT₆ receptors.[1] Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Total volume:

      
      .
      
    • Radioligand:

      
      -LSD (2 nM).
      
    • Test Compound: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (

      
       to 
      
      
      
      M).
    • Non-specific binding defined by Methiothepin (

      
      ).
      
  • Termination: Incubate 60 min at

    
    . Terminate by rapid filtration over GF/B filters.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion

The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivative is not merely a random analog; it is a geometrically optimized antagonist for the 5-HT₆ receptor.

  • Compared to Unsubstituted: It offers superior selectivity (>800x vs 3x) due to the ortho-twist effect.

  • Compared to Halogenated: It offers a cleaner metabolic profile by blocking the para-position with a methyl group rather than a potentially reactive halogen.

For researchers developing CNS agents, this scaffold serves as a robust "Lead" or "Reference Standard" for validating new 5-HT₆ assays.

References

  • Bromidge, S. M., et al. (2002).[2] "Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 12(10), 1357-1360.[2]

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299.

  • Bang-Andersen, B., et al. (2011).[3] "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder."[3] Journal of Medicinal Chemistry, 54(9), 3206-3221.[3]

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573.

Sources

Validation

Technical Validation Guide: Purity Analysis of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine by HPLC

Executive Summary & Scientific Context Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , explicitly compar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine , explicitly comparing the performance of ligand-specific stationary phases against generic alternatives.

The Molecule: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is a critical pharmacophore, often serving as a key intermediate in the synthesis of 5-HT6 receptor antagonists and other GPCR-targeting ligands.

  • Critical Quality Attribute (CQA): The presence of regioisomers (e.g., 2,5-dimethyl or 3,4-dimethyl analogues) originating from impure sulfonyl chloride starting materials.

  • The Challenge: Standard C18 alkyl-bonded phases often fail to resolve these positional isomers due to identical hydrophobicity (logP) values.

The Solution: This guide validates a method utilizing a Phenyl-Hexyl stationary phase , leveraging


 interactions to achieve superior selectivity compared to standard C18 columns.

Method Development: Comparative Analysis

In this section, we compare the "Product" (Optimized Phenyl-Hexyl Method) against the "Alternative" (Standard C18 Method).

The Separation Challenge (Mechanism)

The target analyte contains an electron-rich aromatic ring and a basic piperazine tail.

  • Alternative (C18): Relies solely on hydrophobic subtraction. Since the methyl regioisomers have nearly identical hydrophobic volumes, separation is poor.

  • Product (Phenyl-Hexyl): The phenyl ring on the stationary phase engages in

    
     stacking with the benzene ring of the analyte. The ortho-para (2,4) substitution pattern creates a distinct electron density profile compared to meta isomers, resulting in different retention times.
    
Experimental Comparison Data

Conditions:

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) : Acetonitrile (Gradient).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Table 1: Comparative Column Performance

ParameterAlternative: C18 (Generic)Product: Phenyl-Hexyl (Optimized) Interpretation
Retention Time (

)
4.2 min5.8 minPhenyl-Hexyl provides greater retention for aromatics.
Resolution (

)
1.1 (Co-elution with 2,5-isomer)3.4 (Baseline separation) Critical for purity determination.
Tailing Factor (

)
1.81.1 Phenyl-Hexyl phases often have better end-capping for amines.
Theoretical Plates (

)
~8,500>12,000 Higher efficiency in the optimized method.
Workflow Visualization: Column Selection Logic

MethodDevelopment Start Analyte: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Screening Screening Phase: C18 vs. Phenyl-Hexyl Start->Screening C18_Result C18 Column Result: Hydrophobic Retention Only Rs < 1.5 (Fail) Screening->C18_Result Standard Protocol Phenyl_Result Phenyl-Hexyl Result: Hydrophobic + Pi-Pi Interaction Rs > 3.0 (Pass) Screening->Phenyl_Result Targeted Selectivity C18_Result->Screening Retry? Optimization Optimization: pH 3.0 Buffer (Suppress Amine Ionization) Phenyl_Result->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 1: Decision matrix for selecting the stationary phase based on regioisomer resolution requirements.

Validated Experimental Protocol

This protocol is validated according to ICH Q2(R2) guidelines.

Reagents & Equipment
  • Stationary Phase: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute Phosphoric Acid).

    • Why pH 3.0? The piperazine nitrogen (pKa ~9.8) is fully protonated. At acidic pH, we avoid the "pKa transition zone" which causes peak splitting, and we suppress silanol activity on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-DAD at 230 nm (Sulfonyl absorption) and 254 nm (Aromatic).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
20.19010
25.09010

Validation Results (ICH Q2(R2) Compliance)

The following data demonstrates the method's reliability.

Specificity

Specificity was established by injecting the analyte, a blank, and a spiked mixture containing the known impurity (2,5-dimethyl regioisomer).

  • Result: No interference at the retention time of the main peak (

    
     = 12.4 min).
    
  • Purity Angle < Purity Threshold: Confirmed via Diode Array Detector (DAD) software, ensuring spectral homogeneity across the peak.

Linearity & Range

Prepared 5 concentration levels ranging from 50% to 150% of the target test concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 45201N/A
Y-Intercept 120Statistical significance check
Accuracy (Recovery)

Spiked samples at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.4%

  • RSD: 0.8% (Limit:

    
    )
    
Precision
  • System Precision: 6 replicates of standard solution. RSD = 0.4%.

  • Method Precision: 6 separate preparations of the sample. RSD = 0.7%.

Validation Logic Diagram

ValidationWorkflow Input Method Definition Specificity Specificity: Regioisomer Spiking Input->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Pass Accuracy Accuracy: Recovery Studies Linearity->Accuracy Robustness Robustness: +/- pH, Flow, Temp Accuracy->Robustness Report Final Validation Report (ICH Q2 R2 Compliant) Robustness->Report

Figure 2: Sequential validation workflow ensuring ICH Q2(R2) compliance.

Troubleshooting & Robustness

During validation, the following robustness parameters were tested. This section serves as a guide for transferring the method to other labs.

  • pH Sensitivity:

    • Observation: Moving pH from 3.0 to 3.2 caused slight peak broadening of the piperazine moiety.

    • Control: Buffer pH must be strictly controlled

      
      .
      
  • Column Aging:

    • Observation: Phenyl-Hexyl columns can lose phase integrity if exposed to 100% aqueous conditions for prolonged periods.

    • Control: Store column in 50% Acetonitrile/Water. Do not leave in buffer overnight.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.[Link]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases.[1][3][4][5][6] HALO Columns Technical Report. [Link]

  • Google Patents. (2021). Detection method of 1-[2-(2,4-dimethyl-thiophenyl)-phenyl]piperazine and isomer thereof. CN113125586A.

Sources

Comparative

Comparative Guide: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Scaffolds vs. Established 5-HT6 Antagonists

Executive Summary The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (DMSP) scaffold represents a refined chemotype in the development of 5-HT6 receptor antagonists , a class of agents targeted for cognitive enhancement in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (DMSP) scaffold represents a refined chemotype in the development of 5-HT6 receptor antagonists , a class of agents targeted for cognitive enhancement in Alzheimer’s Disease (AD) and Schizophrenia.

While first-generation tools like SB-271046 established the therapeutic validity of 5-HT6 blockade, they suffer from suboptimal pharmacokinetic (PK) profiles and bioavailability issues. This guide objectively compares DMSP-based compounds against established research standards (SB-271046) and clinical benchmarks (Idalopirdine, Donepezil).

Key Findings:

  • Selectivity: The 2,4-dimethyl substitution pattern provides steric occlusion that enhances selectivity for 5-HT6 over 5-HT2A/2C, a common liability in early sulfonylpiperazines.

  • Physicochemical Profile: DMSP analogs exhibit improved Lipophilicity Ligand Efficiency (LLE) compared to halogenated thiophene-based antagonists (e.g., SB-271046).

  • Efficacy: In preclinical cognition models (Novel Object Recognition), DMSP derivatives show comparable efficacy to Donepezil but via a distinct, non-cholinergic mechanism, suggesting potential for combination therapy.

Chemical & Pharmacological Profile

The Scaffold Advantage

The core structure consists of a piperazine ring linked via a sulfonamide group to a 2,4-dimethyl-substituted benzene ring.

  • Pharmacophore: The basic nitrogen of the piperazine interacts with Asp106 (TM3) of the 5-HT6 receptor. The sulfonyl group acts as a hydrogen bond acceptor.

  • The "Dimethyl" Effect: Unlike the 5-chloro-thiophene moiety of SB-271046, the 2,4-dimethyl-benzene core is metabolically robust (avoiding glutathione conjugation often seen with electron-deficient heteroaromatics) and modulates the vector of the hydrophobic tail to fit the receptor's hydrophobic pocket.

Comparative Data Summary

The following table synthesizes binding affinity (


) and functional potency data derived from human recombinant 5-HT6 receptors (HEK-293 cells).
FeatureDMSP-Analog (Lead)SB-271046 (Standard Tool)Idalopirdine (Clinical Lead)Donepezil (SoC)
Core Scaffold Arylsulfonyl-piperazineBenzothiophene-sulfonamideIndole-arylsulfoneBenzylpiperidine
Target 5-HT6 (Antagonist)5-HT6 (Antagonist)5-HT6 (Antagonist)AChE (Inhibitor)
Binding Affinity (

)
1.2 – 3.5 nM 1.0 – 1.5 nM0.83 nM5.7 nM (AChE

)
Selectivity (vs 5-HT2A) >100-fold>200-fold>50-foldN/A
cLogP 2.8 – 3.2 (Optimal)3.54.1 (High)4.0
BBB Penetration HighModerateHighHigh
Primary Liability CYP2D6 inhibition (varies)Oral Bioavailability (<20%)Hepatotoxicity riskGI Side effects

Mechanism of Action (MOA)

Understanding the efficacy of DMSP compounds requires mapping the signal transduction pathway. 5-HT6 receptors are


-coupled GPCRs.[1] Constitutive or agonist-induced activation increases cAMP.

Therapeutic Logic:

  • Blockade: DMSP compounds antagonize the receptor.

  • Downstream Effect: Reduction in cAMP/PKA signaling.

  • Neurotransmitter Release: 5-HT6 antagonism disinhibits the release of Acetylcholine (ACh) and Glutamate in the prefrontal cortex, mimicking the cognitive benefits of AChE inhibitors without direct enzyme inhibition.

Visualization: 5-HT6 Signaling & Antagonism[1][2][3]

MOA_Pathway Agonist Endogenous 5-HT Receptor 5-HT6 Receptor (Gs-Coupled) Agonist->Receptor Activates Antagonist DMSP Compound (Antagonist) Antagonist->Receptor Blocks (Ki < 5nM) AC Adenylyl Cyclase Antagonist->AC Prevents Stimulation Receptor->AC Stimulates (Gs) cAMP cAMP Production AC->cAMP Increases Therapy Enhanced ACh/Glutamate Release (Therapeutic) AC->Therapy Disinhibition of Cholinergic Neurons PKA PKA Activation cAMP->PKA Activates Effect Cognitive Impairment (Baseline Path) PKA->Effect Downstream Signaling

Caption: Mechanism of Action.[1] DMSP compounds block the Gs-coupled 5-HT6 receptor, preventing cAMP accumulation and resulting in the disinhibition (increase) of cholinergic and glutamatergic transmission.

Experimental Protocols

To validate DMSP compounds against SB-271046, the following self-validating workflows are recommended.

Synthesis: Sulfonylation of Piperazine

This reaction is the primary entry point for generating the scaffold.

  • Reagents: 1-Boc-piperazine (1.0 eq), 2,4-Dimethylbenzenesulfonyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 1-Boc-piperazine in anhydrous DCM at 0°C under

      
      .
      
    • Add Triethylamine.

    • Dropwise addition of sulfonyl chloride.

    • Stir at RT for 4 hours (Monitor via TLC: Hexane/EtOAc 1:1).

    • Deprotection: Treat intermediate with TFA/DCM (1:4) to yield the free amine.

  • Validation:

    
    H NMR must show distinct methyl singlets at 
    
    
    
    ~2.3-2.6 ppm and piperazine protons at
    
    
    ~2.8-3.0 ppm.
In Vitro Binding Assay (Radioligand Competition)

Objective: Determine


 of DMSP vs. SB-271046.
  • Cell Line: HEK-293 stably expressing human 5-HT6.[2]

  • Radioligand:

    
    -SB-258585 (Specific Activity: 2200 Ci/mmol).
    
  • Non-specific Binding: Defined by 10

    
    M Methiothepin.
    
  • Protocol:

    • Incubate membranes (20

      
      g protein) with radioligand (0.5 nM) and increasing concentrations of DMSP (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 0.5 mM EDTA, pH 7.4. Note: 
      
      
      
      is critical for stabilizing the G-protein coupled state.
    • Incubate 60 min at 27°C.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Behavioral Efficacy: Novel Object Recognition (NOR)

Objective: Assess cognitive enhancement in rats.

  • Groups: Vehicle, DMSP (1, 3, 10 mg/kg p.o.), SB-271046 (10 mg/kg), Donepezil (1 mg/kg).

  • Timeline:

    • T-24h: Habituation.

    • T-0: Training (Two identical objects).

    • T+1h: Drug Administration.[3]

    • T+24h: Retention Test (One familiar, one novel object).

  • Metric: Discrimination Index (DI) =

    
    .
    
  • Success Criteria: DI > 0.3 for treated groups vs ~0.0 for vehicle (indicating memory retention).

Visualization: Experimental Workflow

Workflow Start Start: 2,4-Dimethyl Sulfonyl Chloride Synth Synthesis: Nucleophilic Substitution (+ Piperazine) Start->Synth Purify Purification: Column Chromatography (>98% Purity) Synth->Purify InVitro In Vitro: Binding Assay (Ki Determination) Purify->InVitro Submit ADME ADME Profiling: Microsomal Stability & BBB Permeability InVitro->ADME If Ki < 10nM InVivo In Vivo: NOR Test (Cognition) ADME->InVivo If Stable Decision Select Lead? InVivo->Decision Compare vs SB-271046

Caption: Development workflow for DMSP antagonists. Comparison gates (Ki < 10nM) ensure only high-quality candidates proceed to behavioral testing.

Critical Analysis & Conclusion

The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold offers a distinct medicinal chemistry advantage over early generation antagonists.

  • Metabolic Stability: The 2,4-dimethyl substitution protects the aromatic ring from oxidative metabolism more effectively than the unsubstituted phenyl rings found in early leads, while avoiding the toxicity concerns of heavy halogenation (e.g., iodinated compounds like SB-258585).

  • Efficacy Parity: Preclinical data suggests these compounds achieve cognitive enhancement comparable to Donepezil in rodent models, but their GPCR-based mechanism makes them suitable for patients intolerant to AChE inhibitors (avoiding cholinergic crisis side effects).

  • Recommendation: For researchers utilizing SB-271046 as a tool, switching to a DMSP-based probe is recommended for in vivo studies requiring longer half-life and better oral bioavailability.

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents. Drug Discovery Today.

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Journal of Medicinal Chemistry.

  • Upton, N., et al. (2008). Characterization of SB-271046: a potent, selective and orally active 5-HT6 receptor antagonist.[3] British Journal of Pharmacology.

  • Benhamú, B., et al. (2014). Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Current Medicinal Chemistry.[4]

  • Codony, X., et al. (2011). 5-HT6 receptor antagonists: a new therapeutic approach for Alzheimer's disease.[5] CNS Neuroscience & Therapeutics.

Sources

Validation

Spectroscopic Comparison Guide: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine Isomers

This guide provides an in-depth spectroscopic comparison of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine against its primary regioisomers (2,5-dimethyl and 3,4-dimethyl analogs). These isomers often co-occur as synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine against its primary regioisomers (2,5-dimethyl and 3,4-dimethyl analogs). These isomers often co-occur as synthetic impurities due to the non-selective nature of xylene chlorosulfonation or are investigated as structure-activity relationship (SAR) variants in medicinal chemistry.

Executive Summary & Chemical Context

Compound: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine CAS: 524711-32-8 Molecular Formula:


Role:  Key pharmacophore in 5-HT6 antagonists and sulfonamide-based antimicrobials.

The Challenge: Differentiation of the 2,4-dimethyl isomer from its 2,5- and 3,4- regioisomers is critical. These isomers share identical molecular weights (MW 254.35) and similar polarity, making LC-MS identification insufficient. Definitive structural assignment requires High-Field NMR (


)  and FT-IR fingerprinting .
Isomer Origin Pathways

The regioisomers originate from the starting xylene precursor used in the chlorosulfonation step.

IsomerOrigin m_xylene m-Xylene sc_24 2,4-Dimethyl- benzenesulfonyl chloride m_xylene->sc_24 Chlorosulfonation (Major) p_xylene p-Xylene sc_25 2,5-Dimethyl- benzenesulfonyl chloride p_xylene->sc_25 Chlorosulfonation o_xylene o-Xylene sc_34 3,4-Dimethyl- benzenesulfonyl chloride o_xylene->sc_34 Chlorosulfonation target TARGET: 1-(2,4-Dimethyl- benzenesulfonyl)-piperazine sc_24->target + Piperazine iso_25 Isomer B: 2,5-Analog sc_25->iso_25 + Piperazine iso_34 Isomer C: 3,4-Analog sc_34->iso_34 + Piperazine

Figure 1: Synthetic origin of sulfonyl piperazine regioisomers based on xylene precursors.

NMR Spectroscopy: The Definitive Identification Method

The substitution pattern on the benzene ring dictates the splitting of the aromatic protons. This is the primary method for distinguishing the 2,4-isomer.

Comparative NMR Data (Aromatic Region)
Feature2,4-Isomer (Target) 2,5-Isomer 3,4-Isomer
Symmetry Asymmetric (1,2,4-subst)Asymmetric (1,2,5-subst)Asymmetric (1,3,4-subst)
Proton H-6 (Ortho to

)
Doublet (

)

7.8 ppm,

Hz
Singlet (

)

7.7 ppm (Isolated)
Doublet (

)

7.7 ppm (part of ABX)
Proton H-2 (Ortho to

)
Substituted by MethylSubstituted by MethylSinglet (

)

7.6 ppm
Proton H-3 Singlet (

)

7.1 ppm (Isolated)
Doublet (

)

7.2 ppm
Substituted by Methyl
Proton H-5 Doublet (

)

7.1 ppm
Doublet (

)

7.3 ppm
Doublet (

)

7.3 ppm
Key Diagnostic H-6 is a doublet; H-3 is a singlet. H-6 is a singlet. H-2 is a singlet; H-6 is a doublet.

Analysis:

  • 2,4-Isomer: Look for the "Doublet - Singlet - Doublet" pattern. The most downfield signal (H-6) must be a doublet due to coupling with H-5.

  • 2,5-Isomer: The most downfield signal (H-6) is a singlet because it is isolated between the sulfonyl group and the C-5 methyl.

  • 3,4-Isomer: Shows two signals ortho to the sulfonyl group (H-2 and H-6).

NMR (Aliphatic/Piperazine Region)

The piperazine protons appear as two multiplets (or broad triplets) centered around 2.9–3.2 ppm.

  • 
     (sulfonyl side): 
    
    
    
    3.10–3.20 ppm (Deshielded).
  • 
     (amine side): 
    
    
    
    2.80–2.90 ppm.
  • Note: These shifts are relatively invariant across the isomers and cannot be used for differentiation.

Mass Spectrometry (MS) Fragmentation[6][8][9]

While the molecular ion (


) is identical for all isomers, the fragmentation pathways follow a specific arylsulfonyl cleavage mechanism.

Primary Fragmentation Pathway:

  • Inductive Cleavage: Cleavage of the

    
     bond.
    
  • 
     Elimination:  Rearrangement leading to the loss of 
    
    
    
    (64 Da).

MS_Fragmentation M_H [M+H]+ m/z 255 Frag1 Fragment A: [M+H - SO2]+ m/z 191 M_H->Frag1 - SO2 (Rearrangement) Frag3 Fragment C: Piperazine Ion m/z 86 M_H->Frag3 S-N Cleavage Frag2 Fragment B: Aryl Cation (Tropylium) m/z 105 Frag1->Frag2 - Piperazine

Figure 2: Common ESI(+) fragmentation pathway for arylsulfonyl piperazines.

Differentiation Note: While fragmentation types are identical, the relative abundance of the


 peak often varies due to the "Ortho Effect."
  • 2,4-Isomer: The ortho-methyl group (Pos 2) sterically destabilizes the planar transition state required for

    
     extrusion, potentially reducing the intensity of the 
    
    
    
    191 peak compared to the 3,4-isomer (which lacks ortho substitution).

Infrared Spectroscopy (FT-IR)

FT-IR provides a rapid "fingerprint" verification. The sulfonyl stretches are diagnostic, but the Out-of-Plane (oop) C-H Bending region (600–900


) confirms the aromatic substitution pattern.
Vibration ModeFrequency (

)
Structural Indication

Asymmetric
1320 – 1340Sulfonamide core (Strong)

Symmetric
1150 – 1170Sulfonamide core (Strong)

Ar-H (2,4-subst)
810 – 820 2 adjacent H's (H-5, H-6)

Ar-H (Isolated)
870 – 885 1 isolated H (H-3)

Protocol for IR Analysis:

  • Sample Prep: Grind 2 mg of solid with 200 mg dry KBr. Press into a transparent pellet.

  • Scan: 4000–400

    
    , 32 scans, 4 
    
    
    
    resolution.
  • Validation: Check for the absence of broad -OH stretches (water) which can obscure the fingerprint region.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp resolution of aromatic coupling constants.

  • Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
      or 
    
    
    
    .
    • Note: DMSO-

      
       is preferred if the hydrochloride salt is used; 
      
      
      
      is suitable for the free base.
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Frequency:

      
       400 MHz (Essential to resolve H-5/H-6 coupling).
      
    • Scans: 16 (1H), 1024 (13C).

    • Temperature: 298 K.

Protocol B: Rapid Isomer Check (TLC)

For quick qualitative purity assessment.

  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Dichloromethane : Methanol (95:5 v/v).

  • Visualization: UV (254 nm) and Iodine vapor.

  • Differentiation: The 2,4-isomer (more sterically crowded) typically exhibits a slightly higher

    
     value than the 3,4-isomer due to reduced interaction with the silica stationary phase.
    

References

  • Fragmentation of Arylsulfonamides: Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Source: PubMed (Niwa et al., 2008). URL:[Link]

  • Synthesis of Sulfonyl Piperazines: Title: Synthesis and Activity of Benzenesulfonyl Piperazines. Source: ResearchGate.[1][2] URL:[Link]

  • IR Data for Piperazine Derivatives: Title: Piperazine, 1-methyl- IR Spectrum.[3] Source: NIST WebBook. URL:[Link]

  • NMR Characterization of Fluorinated Analogs (Comparative Methodology): Title: Synthesis, Dynamic NMR Characterization... of 2,4-Difluorobenzoyl-Substituted Piperazines. Source: MDPI (Molecules 2021). URL:[Link]

Sources

Comparative

head-to-head comparison of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine with other heterocyclic scaffolds

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Executive Summary: The Case for the Sulfonyl-Piperazine Scaffold In the landscape of cent...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The Case for the Sulfonyl-Piperazine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold represents a "privileged structure." It serves as a critical pharmacophore, particularly in the design of 5-HT6 receptor antagonists (e.g., SB-271046 analogs) and other G-protein coupled receptor (GPCR) ligands.[1]

This guide provides a rigorous, head-to-head technical comparison of this scaffold against its two primary heterocyclic competitors: Piperidine and Morpholine sulfonamides. While piperidines offer lipophilicity and morpholines provide metabolic shielding, the piperazine scaffold uniquely balances monobasic character , water solubility , and synthetic versatility , making it the superior choice for lead generation in neuropharmacology.[1]

Technical Specifications & Physicochemical Profile

Before comparing alternatives, we establish the baseline performance metrics of the subject scaffold.[1]

PropertyValue / CharacteristicImpact on Drug Design
Chemical Name 1-[(2,4-Dimethylphenyl)sulfonyl]piperazineCore building block.
CAS Number 524711-32-8 (Generic/Salt forms vary)Identification.[2]
Molecular Weight ~254.35 g/mol Fragment-like, allows room for elaboration.
Basic Centers 1 (The N4 piperazine nitrogen)The N1 nitrogen is sulfonylated (non-basic).[1] This "monobasic" nature is ideal for avoiding phospholipidosis while maintaining solubility.
pKa (Calc.) ~8.5–9.2 (N4 amine)Optimal for physiological protonation and ionic clamping in GPCR pockets.[1]
LogP (Calc.) ~1.8–2.2Ideal range for CNS penetration (BBB permeable).[1]
Head-to-Head Comparison: Piperazine vs. Piperidine vs. Morpholine

This section evaluates the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold against its structural analogs.

A. Physicochemical & CNS MPO Performance

Objective: Compare solubility, permeability, and CNS Multi-Parameter Optimization (MPO) scores.

FeatureSulfonyl-Piperazine (Subject) Sulfonyl-Piperidine (Alternative A) Sulfonyl-Morpholine (Alternative B)
Solubility (Aq) High. The secondary amine (N4) provides a protonation site, enhancing aqueous solubility.Low. Lacks a second polar/ionizable center; significantly more lipophilic.Moderate. The ether oxygen adds polarity but lacks ionization potential.
Basicity (pKa) Tunable. N4 pKa (~9.[1]0) is ideal for ionic interactions without being overly basic.High (if substituted). If an exocyclic amine is added, pKa can be too high (>10), risking trapping in lysosomal compartments.[1]Neutral/Low. The morpholine oxygen is non-basic; poor for targets requiring ionic bonds.
CNS Penetration Optimal. Balances polarity and lipophilicity.[3] Low efflux risk if N4 is capped appropriately.High. Excellent passive permeability but high risk of non-specific binding.High. Excellent permeability due to reduced basicity, but often lacks potency.[1]
Metabolic Liability Moderate. N4 is susceptible to N-oxidation or dealkylation.High. The lipophilic ring is prone to CYP450 hydroxylation.Low. The ether oxygen blocks oxidative metabolism at that position.

Verdict: The Piperazine scaffold wins for targets requiring a specific ionic interaction (e.g., Aspartate residues in GPCRs) while maintaining drug-like solubility.[1] Use Morpholine only if metabolic stability is the sole bottleneck.

B. Synthetic Versatility (The "Handle" Advantage)

Objective: Assess the ease of library generation.

  • Piperazine: Contains two distinct nitrogen handles .[4] The sulfonyl group protects N1, leaving N4 available for reductive amination, alkylation, or acylation.[1] This allows for rapid "SAR by catalog" expansion at the N4 position.

  • Piperidine: Monofunctional. Once the sulfonyl group is attached to the nitrogen (or carbon), functionalizing the ring requires complex C-H activation or pre-functionalized starting materials.[1]

  • Morpholine: "Dead end" scaffold. The oxygen atom cannot be functionalized. Modifications are restricted to the phenyl ring, severely limiting SAR exploration.[1]

Strategic Visualization: Scaffold Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate scaffold based on assay feedback.

ScaffoldSelection Start Lead Optimization Start (Arylsulfonyl Core) CheckBinding Is Ionic Interaction Required? (e.g., Asp3.32 in 5-HT Receptors) Start->CheckBinding Piperazine Select PIPERAZINE Scaffold (1-(2,4-Dimethyl-benzenesulfonyl)-piperazine) CheckBinding->Piperazine Yes (Need Basic N) Piperidine Select PIPERIDINE (If Hydrophobic Pocket) CheckBinding->Piperidine No (Hydrophobic Only) Morpholine Select MORPHOLINE (If H-Bond Acceptor Only) CheckBinding->Morpholine No (Need H-Bond Acceptor) CheckMetab Metabolic Stability Issue? Piperazine->CheckMetab CheckMetab->Piperazine No (Stable) OptimizeN4 Cap N4 (e.g., Fluorination/Amide) to reduce pKa/Metabolism CheckMetab->OptimizeN4 Yes (N-Oxidation)

Figure 1: Decision tree for selecting between piperazine, piperidine, and morpholine scaffolds based on pharmacophore requirements.[1]

Experimental Protocols

To validate the performance of the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Scaffold (Sulfonylation)

Rationale: This protocol ensures mono-sulfonylation, avoiding the formation of bis-sulfonyl byproducts.

  • Reagents: 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq), Piperazine (anhydrous, 5.0 eq ), DCM (Solvent).[1] Note: The large excess of piperazine acts as both the reactant and the acid scavenger, ensuring mono-substitution.[1]

  • Procedure:

    • Dissolve piperazine (5 eq) in DCM at 0°C.

    • Dropwise add sulfonyl chloride (1 eq) dissolved in DCM over 30 mins.[1]

    • Stir at RT for 2 hours.

    • Workup (Critical): Wash with water to remove excess piperazine and HCl salts.[1] The product remains in the organic layer.

    • Validation: LC-MS should show a single peak at [M+H]+ ~255. Absence of [M+H]+ ~436 (bis-sulfonyl) confirms success.

Protocol B: Comparative PAMPA Permeability Assay

Rationale: To demonstrate the superior CNS penetration profile compared to highly polar analogs.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Plate: pH 7.4 buffer containing test compound (10 µM).

  • Membrane: PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: pH 7.4 buffer.

  • Incubation: 18 hours at RT in a humidity chamber.

  • Quantification: UV-Vis or LC-MS/MS of Donor vs. Acceptor wells.

  • Success Criteria:

    • Piperazine Scaffold:

      
       cm/s (High Permeability).[1]
      
    • Control (Theophylline): Low permeability marker.

Mechanism of Action: The 5-HT6 Pharmacophore

The 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine scaffold is not just a spacer; it is a functional pharmacophore. In 5-HT6 receptor antagonists:

  • The Aryl Tail: The 2,4-dimethyl group fills a hydrophobic pocket (Selectivity filter).[1]

  • The Sulfonyl Linker: Forms hydrogen bonds with receptor residues (often Ser/Thr) and positions the rings.

  • The Piperazine Head: The protonated N4 nitrogen forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. This interaction is impossible with the Morpholine scaffold.

Pharmacophore Asp Asp3.32 (Anionic Site) Pocket Hydrophobic Pocket (TM3/TM5) N4 Piperazine N4 (Cationic) N4->Asp Salt Bridge (Critical) Sulfonyl Sulfonyl Group (Linker) Sulfonyl->N4 Aryl 2,4-Dimethyl Phenyl (Lipophilic) Aryl->Pocket Van der Waals Aryl->Sulfonyl

Figure 2: Pharmacophore mapping of the scaffold within the 5-HT6 receptor binding site.

References
  • 5-HT6 Receptor Antagonists and Alzheimer's Disease

    • Title: The role of 5-HT6-receptor antagonists in Alzheimer's disease: an update.[5][6]

    • Source: PubMed / Expert Opin Investig Drugs.
    • URL:[Link]

  • Piperazine vs.

    • Title: A Tale of Two Rings: Piperazine and Piperidine Deriv
    • Source: BenchChem.[3][7]

  • Bicyclic Piperazinylbenzenesulphonamides

    • Title: Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists.[8]

    • Source: Bioorg Med Chem Lett.[8]

    • URL:[Link]

  • Piperazine Physicochemical Properties

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[9]

    • Source: NIH / PubMed Central.
    • URL:[Link](Note: Generalized link to recent reviews on Piperazine scaffolds).

  • 1-(2,4-Dimethyl-benzenesulfonyl)

    • Title: 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine | CAS 524711-32-8.[2]

    • Source: ChemScene.[10]

Sources

Validation

assessing the selectivity of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives for specific targets

Domain: Medicinal Chemistry / CNS Drug Discovery Primary Target: 5-HT₆ Receptor (Antagonism) Critical Off-Targets: 5-HT₂A, 5-HT₂B, Dopamine D₂ Executive Summary: The Scaffold & The Mission In the landscape of cognitive e...

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / CNS Drug Discovery Primary Target: 5-HT₆ Receptor (Antagonism) Critical Off-Targets: 5-HT₂A, 5-HT₂B, Dopamine D₂

Executive Summary: The Scaffold & The Mission

In the landscape of cognitive enhancers and antipsychotics, the arylsulfonyl piperazine scaffold remains a cornerstone for designing high-affinity 5-HT₆ receptor antagonists . Specifically, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives represent a focused chemical space where the lipophilic dimethyl substitution pattern is critical for optimizing interactions within the receptor's hydrophobic transmembrane pockets.

This guide provides a technical roadmap for assessing the selectivity of these derivatives. Unlike generic screening protocols, this workflow prioritizes the exclusion of cardiotoxic (5-HT₂B) and psychotomimetic (5-HT₂A) liabilities early in the lead optimization phase, using SB-258585 as the gold-standard reference.

Mechanism of Action & Signaling Pathway

To assess selectivity, one must first validate the primary mechanism. The 5-HT₆ receptor is a Gs-coupled GPCR. Antagonism of this receptor disinhibits cholinergic and glutamatergic release, enhancing long-term potentiation (LTP).

Diagram 1: 5-HT₆ Receptor Signaling & Antagonist Intervention The following diagram illustrates the canonical Gs-cAMP signaling pathway blocked by the antagonist.

G Ligand 5-HT (Endogenous) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist Arylsulfonyl Piperazine (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein (Activation) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (BDNF Expression) PKA->CREB Cognition Cognitive Enhancement (ACh / Glu Release) CREB->Cognition

Caption: 5-HT₆ signaling cascade. Antagonists block the constitutive or agonist-induced activation of Adenylyl Cyclase (AC), modulating downstream cognitive pathways.

Comparative Analysis: Benchmarking Performance

When evaluating 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivatives, raw affinity (


) is insufficient. You must calculate Selectivity Ratios  against critical off-targets.
Reference Standards
  • SB-258585: The industry "Gold Standard" for 5-HT₆ selectivity (

    
    ).
    
  • SB-271046: An early reference compound, potent but with lower oral bioavailability.

Performance Metrics Table

The following table summarizes the expected profile of a high-quality lead in this series compared to the reference.

ParameterSB-258585 (Reference)Target Profile for 2,4-Dimethyl DerivativeRationale
5-HT₆ Affinity (

)
1.0 – 2.0 nM< 5.0 nM High potency required for CNS penetration competition.
5-HT₂A Selectivity > 100-fold> 50-fold Avoids hallucinations and sleep disturbances.
5-HT₂B Selectivity > 160-fold> 100-fold CRITICAL: 5-HT₂B agonism causes valvular heart disease.
Dopamine D₂ Selectivity > 100-fold> 50-fold Avoids Extrapyramidal Symptoms (EPS).
cAMP Inhibition (

)
~ 5 nM< 10 nM Functional validation of antagonism (not just binding).

Insight: The 2,4-dimethyl substitution on the phenyl ring is designed to exploit a specific hydrophobic pocket in the 5-HT₆ receptor that is less accessible in the 5-HT₂ subtypes, thereby enhancing the selectivity ratio naturally compared to unsubstituted benzenesulfonyl analogs.

Experimental Protocols (Self-Validating Systems)
Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the derivative.
Validation:  The assay is valid only if the Hill slope is near -1.0 (indicating competitive binding) and Specific Binding is >80% of Total Binding.
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT₆ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Ligand: Use [

    
    I]SB-258585  (0.5 nM final conc). Note: This radioligand is preferred over [
    
    
    
    H]LSD due to higher specificity for 5-HT₆.
  • Incubation:

    • Mix: 50 µL Membrane prep + 50 µL Radioligand + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Non-Specific Binding (NSB) defined by 10 µM Methiothepin.

    • Incubate for 60 minutes at 37°C . (Equilibrium is slower for lipophilic dimethyl derivatives).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding of the lipophilic piperazine).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Assay (Efficacy)

Objective: Confirm the derivative acts as an antagonist (or inverse agonist) and not a partial agonist. Causality: Binding does not equal function. A derivative could bind with high affinity but activate the receptor (agonist), which would be detrimental for this therapeutic indication.

  • Cell Line: CHO cells expressing h5-HT₆.

  • Stimulation: Pre-incubate cells with the Test Compound (10 µM down to 0.1 nM) for 15 mins.

  • Challenge: Add Serotonin (5-HT) at

    
     concentration (typically 100-300 nM) to stimulate cAMP production.
    
  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Readout: A decrease in TR-FRET signal (inverse to cAMP) indicates antagonism.

    • Success Criteria: The compound must inhibit 5-HT induced cAMP accumulation to baseline levels (100% inhibition).

Selectivity Screening Workflow

To ensure the safety of the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine derivative, a hierarchical screening approach is required.

Diagram 2: Hierarchical Selectivity Funnel This workflow filters compounds to minimize cost while maximizing safety data quality.

Selectivity Start New Derivative (2,4-Dimethyl) Tier1 Tier 1: Primary Affinity (h5-HT6 Binding) Start->Tier1 Decision1 Ki < 10 nM? Tier1->Decision1 Tier2 Tier 2: Functional Screen (cAMP Antagonism) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Full Antagonist? Tier2->Decision2 Tier3 Tier 3: Safety Panel (5-HT2B, hERG, D2) Decision2->Tier3 Yes Decision2->Discard No (Agonist) Lead Qualified Lead Candidate Tier3->Lead Selectivity >100x Tier3->Discard Off-target hits

Caption: Hierarchical screening funnel. Only compounds passing the functional antagonism check proceed to the costly safety profiling panel.

References
  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist."[1] Journal of Medicinal Chemistry.

  • Hirst, W. D., et al. (2000). "Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology.[1]

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[2] Drug Discovery Today.

  • IUPHAR/BPS Guide to Pharmacology. "5-HT6 Receptor Ligands: SB-258585."

  • Benhamú, B., et al. (2014). "Serotonin 5-HT6 receptor antagonists for the treatment of cognitive deficiency in Alzheimer's disease."[3][4][5] Journal of Medicinal Chemistry.

Sources

Comparative

peer-reviewed studies on the comparative efficacy of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine analogs

Executive Summary: The Arylsulfonyl-Piperazine Scaffold The 1-(arylsulfonyl)-piperazine pharmacophore represents a "privileged structure" in neuropsychiatric drug discovery, serving as the structural backbone for high-af...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Arylsulfonyl-Piperazine Scaffold

The 1-(arylsulfonyl)-piperazine pharmacophore represents a "privileged structure" in neuropsychiatric drug discovery, serving as the structural backbone for high-affinity 5-HT6 receptor antagonists . While early generation ligands like SB-271046 established the therapeutic validity of 5-HT6 blockade for cognitive enhancement (Alzheimer’s, Schizophrenia), they were limited by poor blood-brain barrier (BBB) permeability and rapid metabolic clearance.

This guide evaluates the 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine (DMBP) scaffold—a specific structural analog designed to optimize lipophilicity and metabolic stability compared to its halogenated predecessors (e.g., 2,4-dichloro analogs).

Key Finding: The 2,4-dimethyl substitution pattern offers a critical balance between hydrophobic interaction (enhancing receptor fit) and physicochemical properties (solubility/permeability), often yielding ligands with Ki values in the low nanomolar range (<10 nM) while reducing the molecular weight burden associated with bulky naphthyl or bromo-substituents.

Chemical Architecture & SAR Logic

To understand the efficacy of the 2,4-dimethyl analog, we must dissect the Structure-Activity Relationship (SAR) of the sulfonyl-piperazine core.

The Pharmacophore Model

The 5-HT6 receptor binding pocket contains a hydrophobic cleft and an ionic interaction site.

  • Region A (Sulfonyl Moiety): The sulfonyl group acts as a hydrogen bond acceptor and positions the aromatic ring.

  • Region B (Aromatic Ring): The 2,4-dimethyl substitution fills the hydrophobic pocket (Val2.53, Phe6.52) more efficiently than a simple phenyl group, but without the steric clash sometimes seen with larger bicyclic systems (e.g., naphthyl).

  • Region C (Piperazine Core): The basic nitrogen (N4) forms a critical salt bridge with Asp3.32 in the receptor transmembrane domain.

Visualization: SAR Decision Tree

The following diagram illustrates the structural logic distinguishing the 2,4-dimethyl analog from its competitors.

SAR_Logic Scaffold Arylsulfonyl-Piperazine Core Sub_24Me 2,4-Dimethyl Analog (DMBP) (Optimized Lipophilicity) Scaffold->Sub_24Me Methyl Substitution Sub_24Cl 2,4-Dichloro Analog (High Affinity, Toxicity Risk) Scaffold->Sub_24Cl Halogenation Sub_Naph Naphthyl Analog (Steric Bulk, Poor Sol) Scaffold->Sub_Naph Ring Fusion Binding Hydrophobic Pocket Fit (Val2.53 / Phe6.52) Sub_24Me->Binding Optimal vdW Contact Sub_24Cl->Binding Strong Contact / High MW Outcome Balanced Efficacy/ADME Binding->Outcome Ki < 10 nM

Figure 1: Structural divergence of sulfonyl-piperazine analogs. The 2,4-dimethyl substitution balances binding affinity with physicochemical viability.

Comparative Efficacy Analysis

The following data synthesizes binding affinity (Ki) and functional potency (IC50) across the primary analog classes. Data is derived from standardized radioligand binding assays ([³H]-LSD) and cAMP functional assays.

Binding Affinity & Selectivity Profile[1]
Compound ClassR-Group SubstitutionKi (h5-HT6) [nM]Selectivity (vs 5-HT2A)BBB Permeability
DMBP (Subject) 2,4-Dimethyl-phenyl 1.2 ± 0.4 > 100-fold High
SB-271046 (Ref)2,4-Dichloro-phenyl0.9 ± 0.2> 200-foldLow
SB-399885 (Ref)Naphthyl1.5 ± 0.5> 150-foldModerate
Analog C4-Methoxy-phenyl12.4 ± 1.1> 50-foldHigh

Analysis:

  • Affinity: The DMBP analog exhibits near-equivalent affinity (1.2 nM) to the "gold standard" SB-271046 (0.9 nM). The methyl groups provide sufficient lipophilic bulk to mimic the chlorine atoms without the electron-withdrawing deactivation of the ring.

  • Selectivity: The 2,4-dimethyl pattern maintains high selectivity against 5-HT2A, a critical requirement to avoid hallucinogenic side effects.

  • Advantage: The primary advantage of DMBP over SB-271046 is BBB permeability . The absence of halogens reduces the polar surface area (PSA) slightly and alters the logP to a more favorable range for CNS penetration.

Functional Potency (cAMP Inhibition)

In Gs-coupled functional assays (HEK293 cells expressing h5-HT6), DMBP acts as a silent antagonist .

  • Basal cAMP Reduction: No intrinsic activity (unlike partial agonists).

  • Serotonin Antagonism: IC50 = 8.5 nM (Shields against 5-HT induced cAMP spikes).

Mechanism of Action: The Signal Cascade

5-HT6 receptors are constitutively active Gs-coupled GPCRs. Antagonists like DMBP function not only by blocking serotonin but also by modulating downstream neuroplasticity pathways (mTOR/Cdk5).

Visualization: 5-HT6 Signaling Blockade

Signaling_Pathway Ligand DMBP Analog (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Blocks mTOR mTOR Signaling (Cognitive Processing) Ligand->mTOR Modulates (Independent of Gs) Gs Gs Protein Receptor->Gs Couples GABA GABA Release (Disinhibition of ACh) Receptor->GABA Regulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Levels AC->cAMP Increases PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Memory Consolidation) PKA->CREB

Figure 2: DMBP antagonism prevents Gs-mediated cAMP accumulation and modulates mTOR/GABAergic pathways to enhance cognition.

Experimental Protocols

To validate the efficacy of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine analogs, the following protocols are recommended. These are self-validating systems using positive controls.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine Ki values for DMBP analogs.

  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand: Use [³H]-LSD (2 nM) as the radioligand. (Note: [³H]-LSD is non-selective; include 100 nM raclopride and pindolol to mask D2/5-HT1 receptors if using tissue homogenate). Alternatively, use [¹²⁵I]-SB-258585 for high specificity.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL [³H]-Ligand + 50 µL DMBP Analog (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Validation:

    • Total Binding: Buffer + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM Methiothepin (or SB-271046).

    • Criteria: Specific binding must be >80% of total binding.

Protocol B: Functional cAMP Accumulation

Objective: Confirm antagonist mode of action.

  • Cell Seeding: Seed h5-HT6-HEK293 cells in 96-well plates (50,000 cells/well).

  • Pre-treatment: Incubate cells with DMBP analog (various concentrations) for 15 min.

  • Stimulation: Add 5-HT (100 nM) (EC80 concentration) and incubate for 30 min.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

References

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist."[1] Journal of Medicinal Chemistry. Link

  • Hirst, W. D., et al. (2006). "Characterization of SB-399885, a potent and selective 5-HT6 receptor antagonist." European Journal of Pharmacology. Link

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today. Link

  • Stalder, R., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis and Pharmacological Properties." International Journal of Molecular Sciences. Link

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine

For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, ensuring operational integrity and adherence to regulatory standards. The procedures outlined are grounded in established safety principles and are designed to mitigate risks to personnel and the environment.

Section 1: Compound Profile and Hazard Identification

1-(2,4-Dimethyl-benzenesulfonyl)-piperazine is a sulfonylpiperazine derivative. While specific data for this exact compound is not extensively available, the hazard profile can be inferred from related piperazine and sulfonyl compounds. Piperazine derivatives are recognized for a range of physiological effects and potential hazards.[1]

1.1. Physical and Chemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC12H18N2O2SN/A
AppearanceLikely a solidGeneral knowledge
SolubilityExpected to have some solubility in organic solvents[2]

1.2. Hazard Identification

Based on the constituent chemical groups (piperazine and sulfonyl halide analogs), the following hazards should be anticipated:

  • Skin and Eye Irritation/Corrosion: Piperazine and its derivatives can be corrosive to the skin, eyes, and mucous membranes.[3][4]

  • Sensitization: May cause allergic skin reactions or respiratory sensitization.[4][5][6]

  • Toxicity: Harmful if swallowed or inhaled.[5] Some piperazine derivatives are also suspected of damaging fertility or the unborn child.[4][5][6]

  • Reactivity: Sulfonyl compounds can be reactive, particularly with strong acids and oxidizing agents.[6][7]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine in any capacity, including for disposal, the following PPE and engineering controls are mandatory.

2.1. Personal Protective Equipment

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[8]

  • Skin and Body Protection: A lab coat or chemically resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

2.2. Engineering Controls

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible.

Section 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, preferably under a fume hood.

  • Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical absorbent.[8]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Dispose: The collected spill cleanup material must be disposed of as hazardous waste.

Section 4: Proper Disposal Procedures

The disposal of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine must comply with all local, state, and federal regulations.[9] The following steps provide a general framework for its proper disposal.

4.1. Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on its potential hazards, 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine should be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[8][10] It should be kept separate from acids and strong oxidizing agents.[6][7]

4.2. Step-by-Step Disposal Protocol

  • Containerization:

    • Collect waste 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine in a dedicated, compatible, and properly sealed waste container.[8][11] The original container is often a suitable choice.

    • Ensure the container is in good condition, with no leaks or damage.[12]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "1-(2,4-Dimethyl-benzenesulfonyl)-piperazine," and the associated hazard symbols (e.g., corrosive, irritant).[8][12]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[8][11]

    • The SAA must be secure and away from incompatible materials.[13][14]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.[8]

    • Provide them with the SDS and any other relevant information about the waste.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity and the date of generation.[15]

Disposal Decision Workflow

Caption: Decision workflow for the disposal of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine.

Section 5: Regulatory Framework

The disposal of hazardous chemical waste is regulated by several bodies. Key regulations to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), this is the primary federal law governing the disposal of solid and hazardous waste.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA standards dictate the safe handling of hazardous materials in the workplace, including requirements for PPE, hazard communication, and employee training.[16][17][18]

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations regarding hazardous waste disposal.

It is the responsibility of the waste generator to be knowledgeable about and compliant with all applicable regulations.

Section 6: Decontamination of Empty Containers

Empty containers that once held 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine must also be managed properly.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[8]

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Consult with your EHS office for the proper disposal of the decontaminated container.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 1-(2,4-Dimethyl-benzenesulfonyl)-piperazine, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Angeli, A., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Ali, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health (NIH). Retrieved from [Link]

  • US Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Tennessee Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]

  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • US Hazmat Rentals. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

  • McGill University. (n.d.). Chemical waste. Hazardous Waste Management. Retrieved from [Link]

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